Technical Documentation Center

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one
  • CAS: 69649-19-0

Core Science & Biosynthesis

Foundational

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one physical and chemical properties

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one: Physicochemical Profiling, Synthesis, and Applications in Advanced Therapeutics and Materials Abstract Polycyclic cage compounds represent a unique intersection of hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one: Physicochemical Profiling, Synthesis, and Applications in Advanced Therapeutics and Materials

Abstract Polycyclic cage compounds represent a unique intersection of high-strain thermodynamics and precise spatial geometry. Among these, Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one—commonly referred to as D3​ -trishomocubanone—stands out as a highly symmetrical, chiral stabilomer. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of its physicochemical properties, mechanistic synthesis, and downstream applications. This guide is designed for researchers and drug development professionals leveraging cage scaffolds for neuropharmacology and high-energy density materials (HEDM).

Physicochemical and Thermodynamic Profile

The utility of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one is fundamentally derived from its dense, rigid, and lipophilic nature [1]. Unlike its highly strained cyclobutane-containing precursors, the D3​ -trishomocubane skeleton is constructed entirely of fused cyclopentane rings. This architecture represents the global thermodynamic minimum (the "stabilomer") for the C11​H14​ pentacycloundecane manifold [2].

Table 1: Quantitative Physicochemical Data

ParameterValueMethod / Context
IUPAC Name Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-oneSystematic
Common Synonym D3​ -trishomocubanoneLiterature standard
CAS Registry Number 69649-19-0Chemical identification
Molecular Formula C11​H12​O -
Molecular Weight 160.21 g/mol -
Density 1.384 g/cm³Critical for HEDM applications
Boiling Point 290.6 °C@ 760 mmHg
Flash Point 122 °CClosed Cup
Refractive Index 1.666Optical density metric
LogP (Octanol/Water) 1.33Optimal for blood-brain barrier (BBB) penetration
Topological Polar Surface Area 17.07 ŲHigh lipophilicity indicator

Causality in Drug Design: The LogP of 1.33 combined with a highly compact van der Waals surface makes this scaffold a superior bioisostere for adamantane. Its spatial dimensions allow it to perfectly occupy the hydrophobic pockets of the NMDA receptor channel, while its inherent chirality provides an additional vector for enantioselective target binding that symmetrical adamantanes lack [3, 4].

Structural and Mechanistic Chemistry

The synthesis of the D3​ -trishomocubanone scaffold relies on a carbenium-ion-mediated skeletal rearrangement. The standard precursor is Cookson’s diketone (pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione), which contains a highly strained cyclobutane ring.

Mechanistic Causality: When Cookson's diketone is exposed to a strong Brønsted or Lewis acid, protonation of the carbonyl oxygen generates a localized carbenium ion. The molecule immediately undergoes a cascade of Wagner-Meerwein shifts. The thermodynamic driving force for this rearrangement is the enthalpic relief of ring strain. The cascade terminates exclusively at the D3​ -trishomocubane skeleton because it is the thermodynamic sink of the system, replacing the strained four-membered ring with a more relaxed network of five-membered rings [2, 4].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and analytical verification steps.

Protocol 1: Acid-Catalyzed Skeletal Rearrangement to D3​ -Trishomocubanone

Objective: Synthesize the target cage ketone from Cookson's diketone.

  • Preparation: Dissolve 10.0 g of Cookson's diketone in 100 mL of anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an argon atmosphere.

  • Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add 5.0 mL of chlorosulfonic acid ( ClSO3​H ).

    • Causality: The dropwise addition at 0 °C is critical. The carbenium ion generation is highly exothermic; thermal runaway can lead to uncontrolled polymerization or cage fragmentation.

  • Isomerization: Remove the ice bath and allow the reaction to stir at ambient temperature for 24 hours.

    • IPC (In-Process Control): Monitor via ATR-FTIR. The reaction is complete when the precursor's carbonyl stretch (~1730 cm⁻¹) shifts entirely to the D3​ -trishomocubanone stretch (~1745 cm⁻¹, reflecting the altered ring strain).

  • Quenching & Extraction: Carefully pour the mixture over 200 g of crushed ice. Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ until CO₂ evolution ceases.

    • Causality: Neutralization prevents reverse isomerization or degradation of the product during solvent evaporation.

  • Validation: Post-column chromatography (Silica gel, Hexane/EtOAc 8:2), analyze via GC-MS and ¹³C NMR.

    • Self-Validation Metric: The ¹³C NMR must display exactly 11 distinct carbon resonances, confirming the specific symmetry of the D3​ -trishomocubanone isomer and the complete loss of the C2​v symmetry present in the starting diketone.

Protocol 2: Reductive Amination for Pharmacological Functionalization

Objective: Convert the ketone into a primary amine for neuropharmacological screening (NMDA receptor antagonism).

  • Imine Formation: Dissolve 5.0 g of the purified Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one in 50 mL of anhydrous methanol. Add a 10-fold molar excess (24.0 g) of ammonium acetate ( NH4​OAc ).

    • Causality: The massive excess of ammonia shifts the equilibrium toward the intermediate imine, preventing the formation of secondary amine dimers.

  • Reduction: Add 3.0 g (1.5 eq) of sodium cyanoborohydride ( NaBH3​CN ) and stir for 48 hours at room temperature.

    • Causality: NaBH3​CN is explicitly chosen over NaBH4​ because imine formation requires a mildly acidic environment (pH 4-6). NaBH3​CN is stable at this pH and selectively reduces the protonated iminium ion without degrading, whereas NaBH4​ would rapidly hydrolyze and fail.

  • Workup: Acidify the mixture to pH < 2 using 1M HCl. (CAUTION: Perform in a fume hood; highly toxic HCN gas is evolved from excess cyanoborohydride). Stir for 1 hour, then basify to pH > 10 with 2M NaOH.

  • Extraction & Validation: Extract the free base amine with diethyl ether.

    • Self-Validation Metric: Perform TLC (Hexane/EtOAc 7:3) and stain with Ninhydrin. A deep purple/blue spot confirms the presence of a primary amine. HRMS must confirm the [M+H]+ ion at m/z 162.12.

Workflow Visualization

The following diagram maps the divergence of the D3​ -trishomocubanone scaffold into its two primary industrial applications: neuropharmacology and aerospace materials.

G Start Precursor: Cookson's Diketone (Pentacyclo[5.4.0...]undecane-8,11-dione) Rearrangement Acid-Catalyzed Rearrangement (Chlorosulfonic Acid / BF3·OEt2) Start->Rearrangement Carbenium Ion Generation Target Target Scaffold: Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one (D3-Trishomocubanone) Rearrangement->Target Thermodynamic Control (Strain Relief) Branch1 Reductive Amination (NH4OAc, NaBH3CN) Target->Branch1 Functionalization Branch2 Deoxygenation (Wolff-Kishner Reduction) Target->Branch2 Core Preservation Drug Neuropharmacology: NMDA Receptor Antagonists (Memantine Bioisosteres) Branch1->Drug Chiral Resolution Material Aerospace Materials: High-Energy Density Fuels (Strain Energy Maximization) Branch2->Material High Density (>1.3 g/cm³)

Figure 1: Synthetic workflow and application divergence of the D3-trishomocubanone scaffold.

References

  • Title : Syntheses and relative stability of (D3)-trishomocubane (pentacyclo[6.3.0.02,6.03,10.05,9]undecane), the pentacycloundecane stabilomer Source : The Journal of Organic Chemistry (ACS Publications) URL : [Link]

  • Title : Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : The Chemistry of D3-Trishomocubane Source : Russian Journal of Organic Chemistry (Springer) URL : [Link]

Exploratory

A Technical Guide to the Crystallographic Analysis of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the methodologies and considerations involved in determining the crysta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies and considerations involved in determining the crystal structure of the novel caged ketone, Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one. While a specific solved structure for this exact molecule is not publicly available, this document outlines a robust and scientifically rigorous protocol for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. The procedures detailed herein are based on established best practices for small organic molecules and are designed to yield high-quality, publishable crystallographic data. This guide is intended to serve as a valuable resource for researchers in structural chemistry, materials science, and drug development who are working with complex polycyclic systems.

Introduction: The Structural Significance of Caged Ketones

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, a C11H12O polycyclic ketone, represents a class of compounds known as "caged" molecules. These structures are of significant interest due to their inherent rigidity, unique stereochemistry, and potential applications in medicinal chemistry and materials science.[1][2] The precise determination of their three-dimensional structure is paramount for understanding their reactivity, intermolecular interactions, and potential as scaffolds in drug design.[1][2] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level architecture of such molecules, providing unequivocal information on bond lengths, angles, and crystal packing.[3]

This guide will detail the critical steps for a successful crystallographic study of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, from material synthesis to the final structural analysis and data reporting.

Synthesis and Crystallization: The Foundation of a High-Quality Structure

A successful X-ray diffraction study is fundamentally dependent on the quality of the single crystals.[3] This section outlines the synthesis and crystallization protocols for obtaining diffraction-quality crystals of the title compound.

Synthesis of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

The synthesis of related pentacyclic undecane structures often involves multi-step reaction sequences. A plausible synthetic route to the title compound could involve a photochemical [2+2] cycloaddition, followed by intramolecular cyclization reactions. For the purpose of this guide, we will assume the successful synthesis and purification of the compound, yielding a white crystalline powder.

Crystallization Protocol

The growth of high-quality single crystals is often the most challenging aspect of a crystallographic study.[3] For small organic molecules like Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, several techniques can be employed.[3]

Recommended Crystallization Method: Slow Evaporation

  • Solvent Screening: A crucial initial step is to screen a variety of solvents to determine the compound's solubility. A suitable solvent is one in which the compound is sparingly soluble. A good starting point would be a range of organic solvents of varying polarity, such as hexane, ethyl acetate, acetone, and dichloromethane.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.

  • Crystal Growth:

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed (typically over several days to weeks), carefully extract them from the mother liquor using a nylon loop.

Alternative Crystallization Techniques:

  • Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, promoting crystallization.

  • Cooling Crystallization: For compounds with a significant temperature-dependent solubility, a saturated solution can be slowly cooled to induce crystallization.

X-ray Diffraction Data Collection and Processing

The following section details the instrumental setup and procedures for collecting and processing single-crystal X-ray diffraction data.

Instrumental Setup

A modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., a microfocus sealed tube or a rotating anode with Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is essential.

Data Collection Workflow

Figure 1: A generalized workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryoloop.

  • Preliminary Screening: A few initial diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the determined crystal system, a data collection strategy is devised to ensure complete and redundant data are collected. This typically involves a series of scans through different orientations of the crystal.

  • Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption) and scaled.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Structure Solution

For small organic molecules, direct methods are typically successful in solving the phase problem and providing an initial model of the crystal structure. This is usually performed using specialized software packages.

Structure Refinement Workflow

Figure 2: A typical workflow for the refinement of a crystal structure.

Refinement Details:

  • The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods.

  • The positions and anisotropic displacement parameters of all non-hydrogen atoms are refined.

  • Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints or restraints.

  • The final refinement should converge to low R-factors (R1 and wR2) and a goodness-of-fit (GooF) value close to 1.

Analysis of the Crystal Structure of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

A thorough analysis of the refined crystal structure provides valuable insights into the molecule's geometry and intermolecular interactions.

Molecular Geometry

The refined structure would reveal the precise bond lengths, bond angles, and torsion angles of the pentacyclic system. These parameters can be compared to theoretical values from computational models and to the structures of related caged compounds.

Table 1: Hypothetical Crystallographic Data for Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

ParameterValue
Chemical FormulaC11H12O
Formula Weight160.21
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)11.234(5)
β (°)105.67(2)
Volume (ų)925.8(7)
Z4
Calculated Density (g/cm³)1.148
Absorption Coefficient (mm⁻¹)0.076
F(000)344
Crystal Size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.5 to 27.5
Reflections collected8450
Independent reflections2130 [R(int) = 0.045]
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.062, wR2 = 0.135
Goodness-of-fit on F²1.05
Crystal Packing and Intermolecular Interactions

Analysis of the crystal packing would reveal how the molecules arrange themselves in the solid state. This is crucial for understanding the material's physical properties. Hydrogen bonding (if present) and van der Waals interactions would be the primary forces governing the crystal packing.

Data Deposition and Reporting

To ensure scientific integrity and reproducibility, the final crystallographic data should be deposited in a public repository such as the Cambridge Structural Database (CSD).[4] Any publication reporting the crystal structure should include a detailed summary of the experimental and refinement parameters in a standardized format.

Conclusion

This technical guide has provided a comprehensive, albeit prospective, framework for the determination and analysis of the crystal structure of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain high-quality crystallographic data. The structural insights gained from such studies are invaluable for advancing our understanding of caged molecules and for guiding the design of new functional materials and therapeutic agents.

References

  • Electron Crystallography of Small Organic Molecules: Criteria for Data Collection and Strategies for Structure Solution - IUCr Journals. Available at: [Link]

  • The world repository of small molecule crystal structures - hsls.pitt.edu. Available at: [Link]

  • Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography - PMC. Available at: [Link]

  • Cambridge Structural Database (CSD) | Physical Sciences Data science Service . Available at: [Link]

  • Chemical crystallization | SPT Labtech . Available at: [Link]

  • The structure of a cage compound at 30K - ILL Neutrons for Society. Available at: [Link]

  • Preparative synthesis of pentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-one (D 3-trishomocubanone) - ResearchGate. Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Strain Energy of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one: A Comprehensive Technical Guide

Executive Summary Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one (CAS: 69649-19-0)[1] is a highly complex polycyclic cage compound belonging to the trishomocubanone family. For researchers in energetic materials an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one (CAS: 69649-19-0)[1] is a highly complex polycyclic cage compound belonging to the trishomocubanone family. For researchers in energetic materials and neuropharmacology, this molecule presents a fascinating structural paradox: it harbors an immense amount of internal strain energy due to its interlocked cyclobutane and cyclopentane rings, yet it exists as a profound thermodynamic sink. This whitepaper deconstructs the thermodynamic stability, strain energy profile, and the self-validating experimental protocols required to synthesize and characterize this unique pentacycloundecane (PCUD) derivative.

The Stabilomer Concept and Thermodynamic Sinks

In the realm of polycyclic cage hydrocarbons, the "stabilomer" is defined as the most thermodynamically stable isomer within a given empirical formula[2]. For the C11​H14​ hydrocarbon system and its ketone derivatives ( C11​H12​O ), the D3-trishomocubane skeleton represents the global thermodynamic minimum[3].

While initial synthetic efforts often yield kinetically favored, highly symmetric Cookson’s diketone derivatives (PCUD diones), these molecules are trapped in a shallow potential energy well. The introduction of an acid catalyst provides the activation energy necessary to break this kinetic trap. Through a cascade of carbocation-mediated Wagner-Meerwein 1,2-alkyl shifts, the molecule relieves localized Baeyer (angle) and Pitzer (torsional) strain, funneling down the potential energy surface to form Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one. Despite retaining significant strain, this rearranged skeleton distributes the stress more evenly across the carbon framework, rendering it exceptionally stable against further thermal or chemical degradation[2].

Pathway A Cyclopentadiene + p-Benzoquinone B endo-Diels-Alder Adduct A->B Cycloaddition (Stereoselective) C PCUD Dione (Kinetic Product) B->C [2+2] Photocycloaddition (hν) D Pentacyclo[6.3.0...] undecan-3-one (Thermodynamic Stabilomer) C->D Acid-Catalyzed Wagner-Meerwein Shifts

Fig 1. Synthetic and thermodynamic isomerization pathway to the stabilomer.

Quantitative Strain Energy Profile

Strain energy ( Ese​ ) is the excess enthalpy contained within a cyclic molecule compared to a strain-free acyclic or unstrained cyclic reference (like adamantane)[4]. In Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, the strain is primarily localized in the heavily distorted sp3 hybridized carbon bonds that are forced into angles significantly narrower than the ideal 109.5°.

However, because the strain is distributed across five fused rings, the molecule avoids the catastrophic instability seen in simpler strained systems like cubane. The table below summarizes the comparative thermodynamic parameters of relevant cage systems.

Table 1: Comparative Thermodynamic Parameters of Polycyclic Cage Hydrocarbons
CompoundStandard Enthalpy of Formation ( Δf​H∘ , kcal/mol)Strain Energy ( Ese​ , kcal/mol)Thermodynamic Status
Cubane ( C8​H8​ ) +144.0166.0Kinetically stable, Thermodynamically unstable
Cookson's Diketone ( C11​H10​O2​ ) -45.292.5Kinetic intermediate
Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one ~ -60.1~ 74.2Thermodynamic Stabilomer
Adamantane ( C10​H16​ ) -32.46.5Strain-free reference

(Note: Values are representative aggregates derived from computational isodesmic reactions and empirical calorimetric literature for C11​ cage systems[2],[4],[5].)

Self-Validating Experimental Protocols

To rigorously study this compound, scientists must bridge synthetic chemistry with physical chemistry. The following protocols detail the causality behind each procedural step to ensure high-fidelity results.

Protocol 1: Synthesis and Skeletal Rearrangement

Objective: Synthesize the thermodynamic stabilomer from acyclic precursors.

  • Diels-Alder Cycloaddition: React cyclopentadiene with p-benzoquinone.

    • Causality: The Alder endo-rule dictates the stereochemistry, placing the two π -systems in a parallel, face-to-face orientation. This spatial proximity (< 3.2 Å) is an absolute prerequisite for the next step.

  • Photocycloaddition: Irradiate the endo-adduct with UV light (hν).

    • Causality: UV light excites the enone to a triplet state, enabling a symmetry-allowed [2+2] topochemical cycloaddition. This forms the highly strained cyclobutane base of the PCUD kinetic product.

  • Acid-Catalyzed Rearrangement: Treat the PCUD intermediate with a Lewis acid (e.g., BF3​⋅OEt2​ ) or strong Brønsted acid.

    • Causality: The acid generates a transient carbocation. The massive steric and torsional strain of the PCUD framework drives a spontaneous cascade of Wagner-Meerwein shifts. The molecule literally reshapes its own carbon skeleton to reach the D3-trishomocubanone global energy minimum.

    • Self-Validation: Monitor the reaction via 13C NMR. The disappearance of the highly symmetric PCUD signals (few carbon environments) and the emergence of the asymmetric/C2-symmetric signals of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one confirms successful rearrangement[3].

Protocol 2: Calorimetric Determination of Strain Energy

Objective: Empirically determine the strain energy via static bomb combustion calorimetry[5].

  • Calorimeter Calibration: Combust NIST-traceable benzoic acid.

    • Causality: The heat capacity of the calorimeter hardware must be known precisely. Benzoic acid is used because its enthalpy of combustion is universally standardized.

  • Sample Preparation: Compress the purified Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one into a dense pellet.

    • Causality: Cage compounds are prone to sublimation. Pelletizing minimizes the surface area, preventing the sample from subliming into the gas phase before the ignition wire fires.

  • Combustion: Seal the pellet in the bomb with 3 MPa of high-purity O2​ and ignite.

    • Causality: High-pressure oxygen ensures complete oxidation to CO2​ and H2​O . Incomplete combustion yields soot (carbon), which completely invalidates the thermodynamic calculation.

  • Data Acquisition & Washburn Corrections: Record the temperature delta ( ΔT ).

    • Causality: Raw ΔT includes parasitic heat from the combustion of the ignition wire and the formation of nitric acid (from trace N2​ in the oxygen). Applying Washburn corrections isolates the pure standard enthalpy of combustion ( Δc​H∘ ) of the cage compound, from which the enthalpy of formation ( Δf​H∘ ) and ultimately the strain energy are derived[4].

Protocol N1 Step 1: Sample Prep Pelletize purified compound Weigh accurately N2 Step 2: Combustion Static Bomb Calorimeter Excess O2 (3 MPa) N1->N2 N3 Step 3: Data Acquisition Record ΔT Apply Washburn Corrections N2->N3 N4 Step 4: Thermodynamic Calculation Derive ΔcH° to ΔfH° Compute Strain Energy N3->N4

Fig 2. Self-validating calorimetric workflow for empirical strain energy determination.

Strategic Applications

The unique thermodynamic profile of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one makes it a highly valuable scaffold in two distinct fields:

  • High-Energy Density Materials (HEDMs): The trapped strain energy ( >70 kcal/mol) acts as a chemical battery. Upon combustion, this energy is released in addition to standard chemical enthalpy, boosting the net heat of combustion per unit mass, making it an ideal candidate for advanced propellants[4].

  • Drug Development: The rigid, lipophilic nature of the cage allows it to cross the blood-brain barrier efficiently. Because the cage is thermodynamically stable (a stabilomer), it resists metabolic degradation by Cytochrome P450 enzymes, making it a superior bioisostere for benzene rings in neuropharmacological drug design[3].

References

  • Guidechem.Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one 69649-19-0.
  • ACS Publications.Syntheses and relative stability of (D3)-trishomocubane (pentacyclo[6.3.0.02,6.03,10.05,9]undecane), the pentacycloundecane stabilomer.
  • ResearchGate.The Chemistry of D3-Trishomocubane.
  • MDPI.Evaluating Fuel Properties of Strained Polycycloalkanes for High-Performance Sustainable Aviation Fuels.
  • NIST / PMC.Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

Document Type: Advanced Laboratory Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Introduction & Strategic Overview Pentacyclo[6.3.0.0(2,7).0(4,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Laboratory Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists

Introduction & Strategic Overview

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one (often referred to within the broader class of D3​ -trishomocubanones) is a highly symmetric, intrinsically chiral polycyclic cage molecule [1]. Its unique architecture—constructed entirely of five-membered rings—confers exceptional conformational rigidity and high lipophilicity. These properties make it a highly privileged scaffold in neuropharmacology, particularly in the development of NMDA receptor antagonists, anti-Parkinsonian agents, and multifunctional neuroprotective drugs [2].

From a synthetic perspective, the direct assembly of the trishomocubane skeleton is kinetically unfavorable. Therefore, the most robust, self-validating synthetic strategy relies on a thermodynamic rearrangement approach . We first construct the highly strained pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane (PCU) framework, which contains multiple strained cyclobutane rings. By desymmetrizing this intermediate and subjecting it to acid catalysis, a Wagner-Meerwein carbocation rearrangement is triggered. The thermodynamic driving force for this cascade is the relief of ring strain (~3 kcal/mol) as the cyclobutane rings expand into the more stable, all-cyclopentane trishomocubane system [3].

Mechanistic Workflow

The synthesis is executed in four distinct phases. The causality behind this specific sequence is rooted in orbital symmetry and steric strain:

  • Diels-Alder Cycloaddition: Establishes the initial endo-geometry required for subsequent spatial proximity.

  • [2+2] Photocycloaddition: Forces the molecule into the strained PCU "cage" (Cookson's diketone) via UV irradiation.

  • Desymmetrization: Monoacetalization is critical; if both ketones are reduced, the subsequent rearrangement yields a symmetric, non-ketonic product. We must isolate one reactive pole.

  • Wagner-Meerwein Rearrangement: Acid-catalyzed bond migration relieves cyclobutane strain, yielding the target trishomocubanone [4].

SynthesisWorkflow Step1 1. Diels-Alder Cycloaddition Step2 2. [2+2] Photo- cycloaddition Step1->Step2 UV Irradiation (Cookson's Diketone) Step3 3. Desymmetrization & Reduction Step2->Step3 Ethylene Glycol, then NaBH4 Step4 4. Wagner-Meerwein Rearrangement Step3->Step4 HBr / AcOH Product Pentacyclo[6.3.0.0...] undecan-3-one Step4->Product KOtBu / Et2O

Synthetic workflow for Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a professional fume hood using standard Schlenk techniques where anhydrous conditions are specified.

Phase 1: Synthesis of the Diels-Alder Adduct

Objective: Form endo-tricyclo[6.2.1.0^{2,7}]undeca-4,9-diene-3,6-dione.

  • Preparation: Dissolve p -benzoquinone (1.0 eq) in anhydrous benzene (or toluene for lower toxicity) and cool to 0 °C under an argon atmosphere.

  • Addition: Freshly crack dicyclopentadiene to obtain cyclopentadiene monomer. Add the monomer (1.1 eq) dropwise to the quinone solution over 30 minutes to prevent thermal runaway.

  • Isolation: Stir for 4 hours at room temperature. The endo-adduct precipitates directly from the non-polar solvent. Filter and wash with cold hexanes to yield bright yellow crystals.

Phase 2: Photocyclization to Cookson's Diketone

Objective: Intramolecular[2+2] cycloaddition to form the PCU cage.

  • Irradiation: Dissolve the Diels-Alder adduct in ethyl acetate (EtOAc) to form a 0.1 M solution. Place in a quartz photochemical reactor.

  • Reaction: Irradiate with a 125 W medium-pressure mercury lamp for 24–30 hours. The reaction is self-validating: the disappearance of the yellow color indicates the loss of the conjugated enedione system [1].

  • Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from ethanol to afford Cookson's diketone (Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione) as a white powder.

Phase 3: Desymmetrization via Monoacetalization and Reduction

Objective: Isolate a single reactive site for asymmetric rearrangement.

  • Protection: Suspend Cookson's diketone (1.0 eq) in benzene. Add ethylene glycol (1.2 eq) and a catalytic amount of p -toluenesulfonic acid (p-TsOH). Reflux with a Dean-Stark trap until exactly 1.0 eq of water is collected. Crucial Insight: The steric bulk of the first acetal group significantly retards the formation of the bis-acetal, allowing for high mono-protection selectivity.

  • Reduction: Dissolve the monoacetal in ethanol/water. Add NaBH4​ (1.5 eq) at 0 °C. Stir for 2 hours to reduce the unprotected ketone to the corresponding secondary alcohol.

  • Deprotection: Quench with 6% aqueous HCl and stir at room temperature for 2 hours to hydrolyze the acetal, yielding the intermediate hydroxy-ketone [4].

Phase 4: Acid-Catalyzed Skeletal Rearrangement

Objective: Strain-relief driven formation of the target trishomocubanone.

  • Bromination/Rearrangement: Dissolve the hydroxy-ketone in glacial acetic acid. Add an excess of 32% HBr in acetic acid. Heat in a sealed pressure tube at 100 °C for 8 hours. The acidic environment protonates the alcohol, leaving a carbocation that immediately undergoes a Wagner-Meerwein shift, trapped by the bromide ion to form a bromoketone intermediate [4].

  • Elimination/Closure: Suspend Potassium tert-butoxide ( KOtBu , 2.0 eq) in anhydrous diethyl ether. Add the bromoketone quantitatively at room temperature. The strong base facilitates the final ring closure/elimination.

  • Final Purification: Sublime the crude product under vacuum (0.1 Torr, 80 °C) to afford analytically pure Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one.

Quantitative Data & Characterization Summary

The following table summarizes the expected quantitative yields and self-validating spectroscopic markers for each isolated stage of the protocol.

Intermediate / ProductExpected YieldKey IR Marker (cm⁻¹)Key ¹H NMR Marker (CDCl₃, ppm)
Diels-Alder Adduct 92 - 95%1660 (Conjugated C=O) δ 6.20 (m, 2H, olefinic)
Cookson's Diketone 88 - 93%1740 (Strained C=O) δ 2.50 - 3.20 (m, cage CH)
Hydroxy-Ketone 75 - 80%3460 (OH), 1735 (C=O) δ 4.10 (m, 1H, CH-OH)
Target Trishomocubanone 65 - 70%1778, 1757 (C=O) δ 1.43 - 2.47 (complex cage m)

Table 1: Analytical validation metrics for the synthesis of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one.

References

  • Kotha, S., & Salman, M. (2018). Molecular Acrobatics in Polycyclic Frames: Synthesis of Functionalized D3-Trishomocubanes via the Rearrangement Approach. The Journal of Organic Chemistry, 83(12), 6315-6324. URL:[Link]

  • Zindo, F. T., Malan, S. F., Omoruyi, S. I., Enogieru, A. B., Ekpo, O. E., & Joubert, J. (2019). Design, synthesis and evaluation of pentacycloundecane and hexacycloundecane propargylamine derivatives as multifunctional neuroprotective agents. European Journal of Medicinal Chemistry, 163, 83-94. URL:[Link]

  • Mlinarić-Majerski, K., Veljković, J., Marchand, A. P., & Ganguly, B. (1998). Thermodynamic rearrangement of the pentacyclo[5.4.0.02,6.03,10.05,9]undecane skeleton. Tetrahedron, 54(38), 11381–11386. URL:[Link]

  • Dekker, T. G., & Oliver, D. W. (1979). Synthesis of (D3)-trishomocuban-4-ol via carbenium ion rearrangement of pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-ol. South African Journal of Chemistry, 32(2), 45-48. URL:[Link]

Application

Application Note: Synthesis of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one via Intramolecular Photochemical [2+2] Cycloaddition

Abstract This document provides a comprehensive technical guide for the synthesis of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, a complex polycyclic cage ketone, utilizing an intramolecular photochemical [2+2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, a complex polycyclic cage ketone, utilizing an intramolecular photochemical [2+2] cycloaddition as the key bond-forming step. This method offers an efficient route to construct strained, four-membered rings, which are otherwise difficult to access via conventional thermal reactions.[1] This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering in-depth mechanistic insights, detailed experimental protocols, and practical guidance on reaction optimization and troubleshooting. We will cover the synthesis of the requisite precursor molecule, the setup and execution of the photochemical reaction, and the purification of the final product.

Introduction and Strategic Overview

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecane and its derivatives represent a class of highly strained, rigid cage-like molecules. Their unique three-dimensional structures and high energy density make them valuable scaffolds in medicinal chemistry, materials science, and as high-performance fuels.[2] The construction of such a complex polycyclic framework presents a significant synthetic challenge.

The intramolecular photochemical [2+2] cycloaddition of an enone and an alkene is an exceptionally powerful strategy for building such architectures.[3] This pericyclic reaction leverages light energy to form a cyclobutane ring, rapidly increasing molecular complexity and establishing multiple stereocenters.[4][5] The key to synthesizing the target undecan-3-one lies in a "crossed" photocycloaddition of a suitable precursor, specifically endo-dicyclopentadien-1-one. This application note details a robust, two-stage process:

  • Synthesis of the Precursor: Preparation of the key photocycloaddition precursor, endo-dicyclopentadien-1-one, from the Diels-Alder adduct of cyclopentadiene and p-benzoquinone.[6]

  • Photochemical Cycloaddition: The intramolecular [2+2] photocycloaddition of the precursor to yield the target pentacyclic ketone.

Mechanistic Principles of Enone [2+2] Photocycloaddition

The photochemical [2+2] cycloaddition between an enone and an alkene is not a concerted process but proceeds through a stepwise mechanism involving discrete diradical intermediates.[7] Understanding this mechanism is critical for optimizing reaction conditions and predicting outcomes.

The key steps are as follows:

  • Photoexcitation: The reaction is initiated by the absorption of a photon by the enone chromophore, promoting it from its ground state (S₀) to a singlet excited state (S₁). This typically involves the n→π* transition of the carbonyl group.[7]

  • Intersystem Crossing (ISC): The short-lived singlet state (S₁) rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁). This triplet state is the key reactive species in most enone photocycloadditions.

  • Diradical Formation: The triplet-state enone interacts with the ground-state alkene moiety to form a 1,4-diradical intermediate. The regioselectivity of the reaction ("straight" vs. "crossed") is determined at this stage and is governed by the stability of the resulting diradical and conformational constraints of the tether connecting the two reactive groups.[8] For the synthesis of the target cage compound, a "crossed" cycloaddition is required.

  • Spin Inversion and Ring Closure: The triplet diradical undergoes spin inversion to a singlet diradical, which then collapses to form the final cyclobutane ring.[7]

Oxygen must be rigorously excluded from the reaction mixture, as ground-state triplet oxygen (³O₂) can quench the reactive enone triplet state, inhibiting the desired cycloaddition.[9]

G S0 Enone (S₀) S1 Singlet Excited State (S₁) S0->S1 Photoexcitation (hν) (n→π*) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) Diradical 1,4-Diradical Intermediate T1->Diradical + Alkene C-C Bond Formation Product Pentacyclic Ketone Diradical->Product Spin Inversion & Ring Closure

Figure 1: General mechanism for the intramolecular enone-alkene [2+2] photocycloaddition.

Detailed Experimental Protocols

Part A: Synthesis of Precursor (endo-dicyclopentadien-1-one)

This procedure is adapted from established methods for preparing the Diels-Alder adduct required for subsequent transformations.[6]

Materials:

  • Methyl-p-benzoquinone (MBQ)

  • Dicyclopentadiene (DCPD)

  • Ethanol (for recrystallization)

  • Dichloromethane (DCM), anhydrous

  • Sodium borohydride (NaBH₄)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator.

Step-by-Step Protocol:

  • Purification of Dienophile: Commercial methylbenzoquinone (MBQ) is often impure. Recrystallize approximately 4 g of crude MBQ from hot ethanol using an Erlenmeyer flask and a heating mantle. The pure compound should be a yellow crystalline solid.

  • Cracking of Dicyclopentadiene: Dicyclopentadiene must be freshly cracked to monomeric cyclopentadiene (CpH) before use, as CpH readily dimerizes at room temperature. Set up a fractional distillation apparatus and gently heat the DCPD to ~170 °C. Collect the CpH monomer, which distills at 40-42 °C, in a flask cooled in an ice bath. Use the freshly prepared CpH on the same day.[6]

  • Diels-Alder Reaction:

    • In a round-bottom flask, dissolve ~2 g of purified MBQ in anhydrous DCM (~1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add 1.3 equivalents of freshly cracked cyclopentadiene to the solution with stirring.

    • Monitor the reaction by thin-layer chromatography (TLC) until the MBQ is consumed.

    • Remove the solvent under reduced pressure to yield the crude Diels-Alder adduct.

  • Luche Reduction of the Adduct:

    • Dissolve the crude adduct in methanol (MeOH).

    • Add CeCl₃·7H₂O (1.1 equivalents) and stir until dissolved.

    • Cool the mixture to 0 °C and add NaBH₄ (1.1 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material.

    • Remove most of the methanol via rotary evaporation. Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product diol with ethyl acetate (EtOAc). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diol.

  • Oxidation to the Precursor Ketone:

    • The crude diol can be oxidized to the target precursor, endo-dicyclopentadien-1-one, using a standard oxidizing agent like Pyridinium chlorochromate (PCC) or a Swern oxidation protocol. The product should be purified by column chromatography.

Part B: Photochemical [2+2] Cycloaddition

Critical Equipment:

  • Photochemical Reactor: A Rayonet reactor or an immersion well reactor is ideal.[6] The setup should allow for external cooling.

  • Light Source: A medium-pressure mercury vapor lamp is a common choice, providing high-intensity UV radiation.[10] LEDs emitting in the UVA range (e.g., 365-370 nm) can also be used for more selective excitation.[10]

  • Reaction Vessel: A quartz vessel is strongly recommended as it is transparent to a broad range of UV light. Borosilicate (Pyrex) can be used but will filter out wavelengths below ~275 nm.[9]

  • Cooling System: A cooling bath or a recirculating chiller is necessary to maintain a constant temperature and dissipate heat generated by the lamp.[10]

  • Inert Gas Supply: A cylinder of nitrogen or argon with a delivery system (e.g., a needle bubbler) is required for deoxygenating the solution.

G Figure 2: Typical Photochemical Reactor Setup. cluster_0 Photoreactor Chamber cluster_1 Ancillary Equipment Lamps {UV Lamps|Medium-Pressure Hg or LEDs} Vessel Quartz Reaction Vessel Reactant Solution Stir Bar Lamps->Vessel Irradiation (hν) Stirrer Magnetic Stir Plate Stirrer->Vessel Stirring Cooling Cooling System (Circulating Bath) Cooling->Vessel Temp. Control Gas Inert Gas (N₂ or Ar) Gas->Vessel Degassing

Step-by-Step Protocol:

  • Prepare Reactant Solution: Dissolve the purified precursor, endo-dicyclopentadien-1-one, in a suitable anhydrous solvent (e.g., acetone, acetonitrile, or dichloromethane) in the quartz reaction vessel. The concentration should be relatively low (e.g., 0.05–0.1 M) to favor the intramolecular pathway over potential intermolecular dimerization.[6][11]

  • Deoxygenate the Solution: Seal the vessel and purge the solution with a gentle stream of argon or nitrogen for at least 30 minutes to thoroughly remove dissolved oxygen. Maintain a positive inert gas atmosphere throughout the reaction.[9]

  • Initiate Irradiation: Place the reaction vessel inside the photoreactor. Begin vigorous stirring and start the cooling system to maintain a constant, low temperature (e.g., 0-15 °C). Turn on the light source to begin irradiation.

  • Monitor Reaction Progress: Periodically take small aliquots from the reaction mixture and analyze them by TLC or GC to monitor the disappearance of the starting material and the appearance of the product. The reaction time can vary from a few hours to over 24 hours depending on the scale, concentration, and lamp intensity.[12]

  • Work-up and Isolation: Once the reaction is complete (or has reached optimal conversion), turn off the light source. Remove the solvent from the reaction mixture under reduced pressure.

  • Purification: The crude product will likely contain some unreacted starting material and potentially minor byproducts. Purify the target Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the isolated product using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Key Parameters and Optimization

The success and efficiency of the photochemical [2+2] cycloaddition are highly dependent on several experimental parameters.

ParameterRecommended SettingRationale & Causality
Solvent Acetone, Acetonitrile, DichloromethaneThe solvent must be transparent at the irradiation wavelength. Acetone can also act as a triplet sensitizer.[9] Solvent polarity can influence diastereoselectivity in related systems through effects like hydrogen bonding or dipole interactions, though this is less critical for this specific non-functionalized precursor.[13][14]
Concentration 0.01 - 0.1 MLow concentration is crucial to kinetically favor the unimolecular intramolecular reaction over the bimolecular intermolecular dimerization, which leads to unwanted byproducts.[11]
Wavelength 300 - 370 nmThe light source's emission spectrum must overlap with the enone's n→π* absorption band. Using longer wavelengths (UVA) can prevent side reactions that may occur with higher-energy UVC light.[15]
Temperature 0 - 20 °CPhotochemical reactions are often less temperature-dependent than thermal reactions, but cooling is essential to dissipate the significant heat generated by high-power lamps and prevent thermal decomposition or side reactions.[10]
Degassing Mandatory (Ar or N₂ purge)Molecular oxygen (³O₂) is a triplet diradical and an efficient quencher of the excited triplet state of the enone, which is the key reactive intermediate. Its removal is critical for achieving a good reaction rate and quantum yield.[9]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Slow Reaction - Inefficient degassing (O₂ quenching)- Lamp is old or malfunctioning- Incorrect wavelength / vessel material (Pyrex blocking UV)- Solution is too concentrated (self-quenching)- Purge with inert gas for a longer duration.- Check lamp specifications and age; replace if necessary.- Use a quartz reaction vessel. Ensure lamp emission matches substrate absorption.- Dilute the reaction mixture further.
Low Yield / Byproduct Formation - Intermolecular dimerization- Photodecomposition of product- Thermal side reactions- Decrease the initial concentration of the precursor.- Monitor the reaction closely and stop it once the starting material is consumed to avoid over-irradiation.[12]- Ensure the cooling system is functioning effectively.
Polymerization - Presence of radical initiators (impurities)- Ensure all reagents and solvents are pure and anhydrous.

Safety Precautions

  • UV Radiation: Photochemical reactors emit intense and hazardous UV radiation. Never look directly at an operating lamp. Ensure the reactor is properly shielded to prevent exposure to skin and eyes. Use UV-blocking safety glasses.

  • High Voltage: Photochemical lamps operate at high voltages. Ensure all electrical connections are secure and properly grounded.

  • Solvent Handling: Use flammable organic solvents in a well-ventilated fume hood. Keep away from ignition sources.

  • Pressurization: Never run photochemical reactions in a completely sealed vessel, as pressure can build up from solvent vapor or potential gaseous byproducts. Use a system that allows for pressure relief (e.g., a bubbler).

References

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Solvent Effects on Diastereoselective Intramolecular [2 + 2] Photocycloadditions: Reversal of Selectivity through Intramolecular Hydrogen Bonding. Journal of the American Chemical Society. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Solvent Effects on Diastereoselective Intramolecular [2 + 2] Photocycloadditions. American Chemical Society. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Solvent-controlled Intramolecular [2 + 2] Photocycloadditions of Alpha-Substituted Enones. Organic Letters. [Link]

  • ResearchGate. (n.d.). Mechanistic picture of the crossed intramolecular [2+2] photocycloaddition catalysed by Rh complex 6. ResearchGate. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. PMC. [Link]

  • Mehta, G., & Reddy, S. H. K. (1998). Synthesis and rearrangements of the pentacyclo[5.4.0.0.0.0]undecane [1,2,4-trishomocubane] ring system. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Yoo, W., & Yoon, T. P. (2017). Intramolecular Crossed [2+2] Photocycloaddition through Visible Light-Induced Energy Transfer. Journal of the American Chemical Society. [Link]

  • Song, L., & Zheng, X. (2020). The origin of [2+2] photocycloaddition reaction in the solid state driving ACQ-to-AIE transformation. Journal of Materials Chemistry C. [Link]

  • HepatoChem. (n.d.). Photochemical Reactor Setup | Photoreactor Design. HepatoChem. [Link]

  • University of Bath. (n.d.). Photochemical Reactors. University of Bath. [Link]

  • Malde, R., et al. (2022). Intramolecular thiomaleimide [2 + 2] photocycloadditions: stereoselective control for disulfide stapling and observation of excited state intermediates by transient absorption spectroscopy. PMC. [Link]

  • Wikipedia. (n.d.). Enone–alkene cycloadditions. Wikipedia. [Link]

  • ResearchGate. (n.d.). Enantioselective Intramolecular [2+2]‐Photocycloaddition Reactions in Solution. ResearchGate. [Link]

  • University of California, Irvine. (2023). Experiment 5. Diels-Alder Reaction, Luche Reduction, and Photochemical 2+2 Cycloaddition. UCI. [Link]

  • Pitre, S. P., & Yoon, T. P. (2018). Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. PMC. [Link]

  • Malde, R., et al. (2022). Intramolecular thiomaleimide [2 + 2] photocycloadditions: stereoselective control for disulfide stapling and observation of excited state intermediates by transient absorption spectroscopy. RSC Publishing. [Link]

  • Noël, T., & Su, Y. (2019). Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. PMC. [Link]

  • Amar Equipment. (2024). Photochemical reactors - Part 1. Amar Equipment Blog. [Link]

  • Sarlah, D., & Yoon, T. P. (2013). Diastereoselective [2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants. MDPI. [Link]

  • Patsnap. (2025). Photochemical reactions in cell-free environments. Patsnap Eureka. [Link]

  • Kouroupi, A., & Kokotos, C. G. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. PMC. [Link]

  • Griesbeck, A. G., & Oelgemöller, M. (2024). [2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions. MDPI. [Link]

  • Shanghai 3S Technology. (2024). What are the main categories of photochemical reactions?. Shanghai 3S Technology. [Link]

  • Bach, T., & Mattay, J. (2017). Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. PMC. [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • Kärkäs, M. D. (2020). Continuous Flow Photochemistry for the Preparation of Bioactive Molecules. MDPI. [Link]

  • Sustainability Directory. (2025). Photochemical Reaction. Sustainability Directory. [Link]

  • Marchand, A. P., & Allen, R. W. (1974). Improved synthesis of pentacyclo[5.4.0.02,6.03,10.05,9]undecane. The Journal of Organic Chemistry. [Link]

  • Albini, A. (2007). Photochemical Methods. Wiley-VCH. [Link]

  • Zepeda, G., & Fuentes, A. (2010). Synthesis of New Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione (PCU) Cyanosilylated Derivatives Using Sulphated Zirconia and Hydrotalcite as Catalysts in Microwave-Assisted Reactions under Solvent Free Conditions. PMC. [Link]

  • Google Patents. (2013). Alkyl pentacyclo undecane derivative synthesis method.
  • ResearchGate. (n.d.). In intramolecular [2+2] photocycloaddition reactions, two regioisomeric... ResearchGate. [Link]

  • Farrell, D., & Geraghty, N. (2011). Photochemical [2 + 2] cycloaddition reactions of 6-alkenyl-3-phenylcyclohex-2-en-1-ones: using biradical conformation control to account for exceptions to the “rule of five”. Organic & Biomolecular Chemistry. [Link]

  • Kueh, J. S. H., Mellor, M., & Pattenden, G. (1981). Synthetic photochemistry. Elaboration of the tricyclo[6.3.0.0]-undecane ('hirsutane') carbon skeleton by intramolecular photocyclisations of dicyclopent-1-enylmethanes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Eaton, P. E., Hudson, R. A., & Giordano, C. (1974). Preparative synthesis of pentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-one (D 3-trishomocubanone). ResearchGate. [Link]

  • NextSDS. (n.d.). Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one — Chemical Substance Information. NextSDS. [Link]

  • Iriondo-Alberdi, J., & Greaney, M. F. (2007). Photocycloaddition in natural product synthesis. European Journal of Organic Chemistry. [Link]

  • Lin, S., Ischay, M. A., Fry, C. G., & Yoon, T. P. (2024). Enantioselective [2π+2σ] Photocycloaddition Enabled by Brønsted Acid Catalyzed Chromophore Activation. PMC. [Link]

Sources

Method

Application Note: Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one as a Scaffold in Neuroprotective Drug Discovery

Executive Summary & Scientific Rationale Excitotoxicity, characterized by the pathological influx of intracellular calcium ( Ca2+ ) via hyperactive ion channels, is a terminal pathway in neurodegenerative disorders such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Excitotoxicity, characterized by the pathological influx of intracellular calcium ( Ca2+ ) via hyperactive ion channels, is a terminal pathway in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases[1]. To combat this, modern neuroprotective drug discovery has shifted toward Multi-Target-Directed Ligands (MTDLs) capable of modulating multiple excitotoxic pathways simultaneously.

The pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one (PCU-3-one) scaffold provides a privileged polycyclic cage structure for this purpose. Structurally related to the adamantane-based therapeutics amantadine and memantine, the PCU framework is larger, more lipophilic, and highly rigid[2]. This rigidity minimizes the loss of conformational entropy upon target binding, allowing functionalized PCU derivatives to act as potent dual-inhibitors of both N-methyl-D-aspartate receptors (NMDARs) and L-type voltage-gated calcium channels (VGCCs)[1].

Mechanistic Grounding: Dual Channel Blockade

The therapeutic viability of the PCU scaffold relies on its specific mechanism of action: uncompetitive channel antagonism .

Causality of Action: Unlike competitive antagonists that block all receptor activity (often leading to severe side effects like hallucinations or coma), uncompetitive antagonists require the ion channel to be in an open state prior to binding. The bulky, lipophilic PCU cage perfectly occupies the hydrophobic pocket within the open NMDAR pore. This "use-dependent" blockade ensures that normal, low-frequency synaptic transmission (essential for synaptic plasticity and memory) is spared, while high-frequency pathological overactivation is selectively truncated[1].

Furthermore, volumetric constraints strictly govern this activity. Expanding the polycyclic cage size from a pentacycloundecane to a tridecane structure decreases NMDAR potency 10-fold, proving that the PCU core is the optimal geometric fit for the channel binding site[3].

G PCU PCU Scaffold (e.g., NGP1-01) NMDAR NMDA Receptor (Uncompetitive Block) PCU->NMDAR Inhibits VGCC L-type VGCC (Channel Block) PCU->VGCC Inhibits Ca Intracellular Ca2+ Overload Prevented NMDAR->Ca Blocks Influx VGCC->Ca Blocks Influx Mito Mitochondrial Integrity Maintained Ca->Mito Protects Neuro Neuroprotection (Apoptosis Avoided) Mito->Neuro Promotes

Fig 1: PCU scaffold dual-inhibition of NMDAR and VGCC preventing calcium-induced excitotoxicity.

Quantitative Profiling of PCU Derivatives

The functionalization of the PCU-3-one scaffold via reductive amination yields derivatives with enhanced calcium modulatory profiles. The addition of lipophilic amine substituents (e.g., benzylamine) is critical for optimal VGCC and NMDAR blockade[4].

CompoundTargetIC50 / % InhibitionMechanism of Action
NGP1-01 (Prototype)NMDAR2.98 µMUncompetitive channel block[3]
8-amino-PCU NMDAR4.06 µMUncompetitive channel block[3]
Amantadine (Reference)NMDAR~82 µMLow-affinity uncompetitive block[5]
NGP1-01 (Prototype)L-type VGCC86 µM (IC50)Calcium channel antagonism[6]
Aza-HCD Derivative 24 L-type VGCC< 10 µM (IC50)Enhanced VGCC blockade[6]

Experimental Protocols: Functional Calcium Modulation

To validate the neuroprotective efficacy of newly synthesized PCU-3-one derivatives, a physiologically relevant biological model is required. Recombinant cell lines often lack the native lipid rafts and accessory proteins necessary for accurate polycyclic cage binding. Therefore, the isolation and utilization of murine synaptoneurosomes serves as the gold standard[1].

Workflow Syn 1. Synaptoneurosome Isolation Dye 2. Fura-2/AM Loading (37°C) Syn->Dye Inc 3. PCU Compound Incubation Dye->Inc Stim 4. NMDA/KCl Stimulation Inc->Stim Read 5. Ratiometric Fluorescence Stim->Read

Fig 2: Step-by-step functional screening workflow for PCU-mediated calcium modulation.

Protocol 1: Preparation of Murine Synaptoneurosomes

Self-Validating Design: This protocol relies on differential centrifugation to isolate functional synaptic terminals. Maintaining strict temperature control (4°C) is critical to prevent endogenous protease activation and lipid degradation, ensuring the ion channels remain fully functional for downstream calcium imaging.

  • Tissue Harvesting: Euthanize adult mice (e.g., CD-1) and rapidly dissect the cerebral cortex on ice. Homogenize the tissue in 10 volumes of ice-cold HEPES-buffered homogenization medium (pH 7.4) using a Teflon-glass homogenizer (10-12 strokes at 800 rpm).

  • First Centrifugation (Debris Removal): Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C. The resulting pellet (P1) contains unbroken cells, nuclei, and heavy debris.

  • Supernatant Collection: Carefully transfer the supernatant (S1) to a fresh, pre-chilled ultracentrifuge tube.

  • Second Centrifugation (Synaptoneurosome Isolation): Centrifuge S1 at 20,000 × g for 20 minutes at 4°C. The resulting pellet (P2) is the highly enriched synaptoneurosome fraction[1].

  • Resuspension: Resuspend the P2 pellet in ice-cold artificial cerebrospinal fluid (aCSF) to a final protein concentration of 2-3 mg/mL (quantified via BCA assay). Keep strictly on ice until dye loading.

Protocol 2: Fura-2/AM Ratiometric Calcium Influx Assay

Self-Validating Design: Fura-2/AM is a membrane-permeable, ratiometric calcium indicator. By measuring the ratio of fluorescence at two excitation wavelengths (340 nm / 380 nm), the assay automatically normalizes data against variations in dye loading efficiency, synaptoneurosome thickness, and photobleaching, establishing a highly trustworthy and internally controlled dataset[1].

  • Dye Loading: Incubate the synaptoneurosome suspension with 5 µM Fura-2/AM and 0.1% Pluronic F-127 (to aid dye dispersion) in aCSF for 30 minutes at 37°C in the dark. Causality: The 37°C incubation is mandatory for intracellular esterases to cleave the acetoxymethyl (AM) ester, trapping the active, calcium-sensitive Fura-2 inside the synaptic vesicles.

  • Washing: Centrifuge the suspension at 10,000 × g for 5 minutes, discard the supernatant, and resuspend the pellet in fresh aCSF to remove extracellular, uncleaved dye.

  • Compound Incubation: Aliquot the loaded synaptoneurosomes into a black, clear-bottom 96-well plate. Add the PCU-3-one derivatives at varying concentrations (e.g., 10 µM, 50 µM, 100 µM) and incubate for 15 minutes at room temperature. Control Validation: Use pure DMSO as a vehicle control and MK-801 (100 µM) as a positive validation control for NMDAR blockade[1].

  • Baseline Measurement: Read the baseline fluorescence using a spectrofluorometer with dual excitation at 340 nm and 380 nm, and emission at 510 nm for 10 seconds.

  • Stimulation: Inject a stimulating buffer containing either 100 µM NMDA / 10 µM Glycine (to assess NMDAR blockade) or 60 mM KCl (to assess VGCC blockade).

  • Data Acquisition & Analysis: Record the fluorescence ratio ( F340​/F380​ ) continuously for 3 minutes. Calculate the percentage of calcium influx inhibition relative to the maximum influx observed in the DMSO control.

References

  • Serendipitous discovery of new pentacycloundecane molecules Source: ResearchGate URL:[Link]

  • Synthesis and Biological Evaluations of NO-Donating Oxa- and Aza-Pentacycloundecane Derivatives as Potential Neuroprotective Candidates Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Biological Evaluation of Pentacycloundecylamines and Triquinylamines as Voltage-Gated Calcium Channel Blockers Source: NIH (Arch Pharm) URL:[Link]

  • Structure-activity relationships of pentacycloundecylamines at the N-methyl-d-aspartate receptor Source: NIH (Bioorg Med Chem) URL:[Link]

  • Synthesis and biological evaluation of pentacyclo[5.4.0.02,6.03,10.05,9]undecane derivatives as potential therapeutic agents in Parkinson's disease Source: ResearchGate URL:[Link]

  • Hexacyclododecylamines with Sigma-1 Receptor Affinity and Calcium Channel Modulating Ability Source: The Open Medicinal Chemistry Journal URL:[Link]

Sources

Application

Topic: Derivatization Techniques for the Functionalization of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

An Application Note and Protocol Guide for Researchers Abstract Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one is a saturated polycyclic cage compound featuring a rigid, three-dimensional hydrocarbon framework.[1][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one is a saturated polycyclic cage compound featuring a rigid, three-dimensional hydrocarbon framework.[1][2] Such structures are of significant interest in medicinal chemistry and materials science as they provide unique spatial arrangements of functional groups, acting as non-aromatic bioisosteres or scaffolds for novel materials.[3] However, the synthetic utility of this ketone is contingent upon the ability to selectively functionalize its core structure. The ketone at the C3 position serves as a primary handle for derivatization, but its sterically hindered environment within the cage framework presents significant synthetic challenges. This guide provides a detailed overview of key derivatization techniques, explaining the mechanistic rationale behind protocol choices and offering validated, step-by-step methodologies for researchers aiming to leverage this unique molecular scaffold.

Introduction: The Strategic Value of a Caged Ketone

The pentacyclo-undecane core offers a precisely defined and rigid architecture. Unlike flexible aliphatic or planar aromatic systems, derivatives of this scaffold maintain a consistent conformation, which is highly advantageous for designing molecules with specific spatial interactions, such as enzyme inhibitors or receptor ligands. The functionalization of this ketone is the gateway to a diverse array of derivatives, including alcohols, alkenes, lactones, and carbon-extended structures, each with distinct chemical properties and potential applications.[4]

The primary obstacle in derivatizing this ketone is the steric hindrance imposed by the concave, cage-like structure. Reagents must approach the carbonyl carbon through a sterically congested environment, which can impede reactivity and favor alternative reaction pathways such as enolization or reduction over the desired nucleophilic addition.[5] The protocols detailed herein are optimized to overcome these steric barriers and achieve high-yield transformations.

dot graph TD{ rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

} caption: "Key derivatization pathways for the title ketone."

Reduction of the Carbonyl Group: Accessing Chiral Alcohols

The reduction of the ketone to a secondary alcohol is a fundamental transformation, introducing a hydroxyl group that can serve as a synthetic handle for further functionalization (e.g., etherification, esterification) or as a key hydrogen-bond donor in a biologically active molecule. The stereochemical outcome of the reduction is critical, as the approach of the hydride reagent can lead to two diastereomeric alcohols (endo/exo).

Rationale for Reagent Selection

For sterically hindered cyclic ketones, the choice of reducing agent dictates the stereoselectivity.

  • Bulky Hydride Reagents: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or dialkylboranes exhibit high steric sensitivity.[6][7] They tend to approach the carbonyl from the less hindered face, providing high diastereoselectivity.

  • Thermodynamic Control: Dissolving metal reductions, such as using lithium metal in the presence of a transition metal salt hydrate, can favor the formation of the most thermodynamically stable alcohol isomer.[8] This is particularly useful when the kinetically favored product is not the desired one.

  • Enzymatic Reduction: Biocatalysis using baker's yeast or isolated alcohol dehydrogenases offers a green and often highly stereoselective alternative, operating under mild conditions.[9]

Protocol: Diastereoselective Reduction to the Thermodynamically Favored Alcohol

This protocol is adapted from methodologies proven effective for the reduction of polycyclic ketones to their most stable alcohol diastereomers.[8]

Materials:

  • Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one (1.0 mmol, 160.21 mg)

  • Lithium dispersion (30% in mineral oil, ~8.0 mmol)

  • Ferric chloride hexahydrate (FeCl₂·4H₂O) or Copper(II) chloride dihydrate (CuCl₂·2H₂O) (2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF), 20 mL

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the ketone and anhydrous THF. Stir until fully dissolved.

  • In a separate flask, weigh the lithium dispersion and carefully wash with anhydrous hexanes to remove the mineral oil. Decant the hexanes and add the lithium to the reaction flask.

  • Add the transition metal salt (FeCl₂·4H₂O or CuCl₂·2H₂O) to the stirring suspension at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C (ice bath).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reagent SystemTypical Diastereoselectivity (Thermodynamic:Kinetic)Typical YieldReference
Li, FeCl₂·4H₂O in THF>95:585-95%[8]
Di-sec-isoamylborane>98:2 (Kinetic Product)80-90%[6][7]
Baker's YeastOften >99% ee for one isomer60-85%[9]
Table 1: Comparison of Reduction Methods for Cyclic Ketones.

Olefination via the Wittig Reaction: Introducing a Methylene Group

The Wittig reaction is a powerful method for converting ketones into alkenes.[10] For sterically hindered ketones like the title compound, the primary application is the introduction of an exocyclic methylene group (C=CH₂) using methylenetriphenylphosphorane.[11]

Causality in Protocol Design

The high steric hindrance around the carbonyl carbon makes the formation of the initial oxaphosphetane intermediate the rate-limiting step.[12] Stabilized ylides are generally too unreactive to react with such hindered ketones.[12] Therefore, a highly reactive, non-stabilized ylide is required. Generating the ylide in situ using a strong, non-nucleophilic base like potassium tert-butoxide is a proven strategy to achieve high yields in these challenging cases.[13]

Protocol: In Situ Generation for Methylenation of a Hindered Ketone

This protocol is based on high-yield methylenation procedures for sterically demanding ketones like camphor.[13][14]

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br) (1.5 mmol, 536 mg)

  • Potassium tert-butoxide (KOtBu) (1.5 mmol, 168 mg)

  • Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one (1.0 mmol, 160.21 mg)

  • Anhydrous Tetrahydrofuran (THF), 25 mL

  • Pentane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a condenser and under an inert atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF (15 mL).

  • Add potassium tert-butoxide in one portion to the stirring suspension. The mixture will turn a characteristic bright yellow, indicating the formation of the ylide.

  • Stir the ylide suspension at room temperature for 1 hour.

  • Dissolve the ketone in anhydrous THF (10 mL) and add it dropwise to the ylide solution.

  • Heat the reaction mixture to reflux and monitor by TLC/GC. The reaction may require 12-24 hours for completion.

  • After cooling to room temperature, quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the product with pentane (3 x 25 mL). The byproduct, triphenylphosphine oxide, has limited solubility in pentane and will largely remain in the aqueous/THF layer or precipitate.

  • Combine the pentane extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate carefully under reduced pressure (the product may be volatile).

  • Purify by column chromatography on silica gel, eluting with pentane or a hexanes/ether mixture.

Baeyer-Villiger Oxidation: Ring Expansion to a Lactone

The Baeyer-Villiger oxidation inserts an oxygen atom adjacent to the carbonyl carbon, converting a cyclic ketone into a lactone (a cyclic ester).[15][16] This transformation is invaluable for accessing novel heterocyclic scaffolds from the pentacyclic core.

Mechanistic Insight and Regioselectivity

The reaction proceeds via the "Criegee intermediate," formed after the nucleophilic attack of a peroxyacid on the protonated carbonyl.[17] The key step is the rearrangement, where one of the α-carbons migrates to the adjacent oxygen atom. The regiochemical outcome is determined by the migratory aptitude of the groups attached to the carbonyl. The general order is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[18] For the pentacyclo-undecanone system, both α-carbons are part of the strained cage, suggesting a high migratory aptitude. Computational studies may be required to definitively predict the regioselectivity, but parallels with strained systems like cubyl ketones suggest that migration of the more substituted or strained carbon is likely.[19]

dot graph TD{ rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: "Simplified Baeyer-Villiger oxidation workflow."

Protocol: Oxidation using m-CPBA

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, reliable, and commercially available reagent for this transformation.

Materials:

  • Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one (1.0 mmol, 160.21 mg)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (1.5 mmol)

  • Dichloromethane (DCM), 20 mL

  • Sodium bicarbonate (NaHCO₃)

  • 10% aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the ketone in DCM in a 50 mL flask.

  • Add solid sodium bicarbonate (2.0 mmol) to buffer the reaction mixture, as the byproduct meta-chlorobenzoic acid can catalyze side reactions.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 15 minutes. Caution: Peroxyacids are potentially explosive; handle with care and do not use metal spatulas.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Quench the reaction by adding 10% aqueous Na₂SO₃ solution to destroy any excess peroxide. Stir for 20 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove carboxylic acids) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting lactone by flash column chromatography.

Nucleophilic Addition of Organometallics: Carbon-Carbon Bond Formation

The addition of Grignard or organolithium reagents to the ketone creates a new carbon-carbon bond and a tertiary alcohol.[20] This is a cornerstone reaction for building molecular complexity.

Overcoming Competing Pathways

As previously noted, the steric hindrance of the ketone presents a major challenge. With bulky Grignard reagents, two side reactions become significant:

  • Reduction: If the Grignard reagent has a β-hydrogen, it can act as a hydride donor via a six-membered transition state, reducing the ketone to a secondary alcohol.[21]

  • Enolization: The Grignard reagent can act as a base, deprotonating an α-carbon to form a magnesium enolate, which reverts to the starting ketone upon workup.[5]

To favor the desired 1,2-addition, it is crucial to use less bulky organometallic reagents (e.g., MeMgBr, MeLi) and carefully control reaction conditions. Organolithium reagents are often more reactive than their Grignard counterparts and can give better yields with highly hindered ketones.[5]

Protocol: Addition of Methylmagnesium Bromide

Materials:

  • Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one (1.0 mmol, 160.21 mg)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether) (0.5 mL, 1.5 mmol)

  • Anhydrous diethyl ether or THF, 20 mL

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Ensure all glassware is rigorously flame-dried and the reaction is conducted under a strict inert atmosphere.

  • Dissolve the ketone in anhydrous diethyl ether in a round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath. This minimizes side reactions.

  • Slowly add the MeMgBr solution dropwise via syringe to the stirring ketone solution.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and hold for an additional 2 hours.

  • Monitor the reaction by TLC (quenching an aliquot with NH₄Cl solution).

  • Once complete, cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude tertiary alcohol by flash column chromatography.

Conclusion

The functionalization of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, while challenging due to significant steric hindrance, provides access to a rich variety of three-dimensional molecular scaffolds. The key to successful derivatization lies in the rational selection of reagents and reaction conditions tailored to overcome the steric barriers. The protocols detailed in this guide for reduction, olefination, oxidation, and carbon-carbon bond formation provide validated starting points for researchers and drug development professionals. By leveraging these techniques, the unique structural and stereochemical properties of the pentacyclo-undecane core can be exploited to build novel molecules for a wide range of scientific applications.

References

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Available at: [Link]

  • chemeurope.com. Wittig reaction. Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

  • Conesa, C., et al. (2006). The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones. Synthetic Communications. Available at: [Link]

  • Dalal Institute. Wittig Reaction. Available at: [Link]

  • Conesa, C., et al. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry. Available at: [Link]

  • Martínez-Klimova, E., et al. (2012). Synthesis of New Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione (PCU) Cyanosilylated Derivatives Using Sulphated Zirconia and Hydrotalcite as Catalysts in Microwave-Assisted Reactions under Solvent Free Conditions. Molecules. Available at: [Link]

  • Wikipedia. Baeyer–Villiger oxidation. Available at: [Link]

  • Brown, H. C., & Varma, V. (1974). Selective reductions. XX. Stereochemistry of the reduction of cyclic, bicyclic, and polycyclic ketones by dialkylboranes. Simple, convenient procedure for the reduction of ketones to the corresponding alcohols with exceptionally high steric control. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. Available at: [Link]

  • Brown, H. C., & Varma, V. (1974). Selective reductions. XX. Stereochemistry of the reduction of cyclic, bicyclic, and polycyclic ketones by dialkylboranes. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2025). Baeyer-Villiger Oxidation. Available at: [Link]

  • Nan, F. J., et al. (2025). The Baeyer–Villiger Oxidation of Cubyl Ketones: A Synthetic Route to Functionalized Cubanols. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. RSC Advances. Available at: [Link]

  • Google Patents. Derivatives of pentacyclo undecanes, processes for preparing these compounds, and pharmaceutical compositions thereof.
  • ResearchGate. Preparative synthesis of pentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-one (D 3-trishomocubanone). Available at: [Link]

  • NextSDS. Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • Bawa, R.A., et al. (2010). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science. Available at: [Link]

  • ResearchGate. Discrete Polyketones: Synthesis, Derivatization, and Potential Applications. Available at: [Link]

  • ResearchGate. Release characteristics of the non-toxic insect repellant 2-undecanone from its crystalline inclusion compound with α-cyclodextrin. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • ScienceDaily. (2025). Chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. Available at: [Link]

  • Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Available at: [Link]

  • Syngene. Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Available at: [Link]

  • MDPI. (2019). Bicyclo [6.3.0] Undecane Sesquiterpenoids: Structures, Biological Activities, and Syntheses. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Available at: [Link]

  • askIITians. (2025). How do Grignard reagent react with an acetone?. Available at: [Link]

  • NextSDS. pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylic acid. Available at: [Link]

  • PubChem. Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane. Available at: [Link]

  • MDPI. (2025). Selected Pentacyclic Triterpenoids and Their Derivatives as Biologically Active Compounds. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Available at: [Link]

  • MDPI. (2019). Design, Synthesis and Biological Evaluation of Pentacyclic Triterpene Derivatives: Optimization of Anti-ABL Kinase Activity. Available at: [Link]

Sources

Method

Use of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one in high-density energetic materials

Application Note: Engineering High-Density Energetic Materials (HDEMs) via the Pentacyclo[6.3.0.0^(2,7).0^(4,11).0^(5,9)]undecan-3-one Scaffold Mechanistic Rationale and Structural Significance The development of High-De...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering High-Density Energetic Materials (HDEMs) via the Pentacyclo[6.3.0.0^(2,7).0^(4,11).0^(5,9)]undecan-3-one Scaffold

Mechanistic Rationale and Structural Significance

The development of High-Density Energetic Materials (HDEMs) for volume-limited aerospace propulsion and advanced munitions relies heavily on the synthesis of highly strained polycyclic cage hydrocarbons[1]. Among these, pentacyclo[6.3.0.0^(2,7).0^(4,11).0^(5,9)]undecan-3-one , commonly known as D3​ -trishomocubanone , serves as a privileged structural scaffold[2].

The utility of D3​ -trishomocubanone in energetic materials is governed by two primary physical phenomena:

  • Inherent Ring Strain (Enthalpic Contribution): The complex, non-planar fusion of cyclobutane and cyclopentane rings within the trishomocubane skeleton locks the carbon-carbon bonds into highly strained geometries. Upon combustion or detonation, the relaxation of this strain releases a massive amount of energy, contributing to an exceptionally high positive standard heat of formation ( ΔHf​ )[1][3].

  • Crystal Lattice Packing (Density Contribution): The compact, nearly spherical 3D geometry of the cage minimizes intermolecular void space. Because detonation velocity is directly proportional to material density, and detonation pressure is proportional to the square of the density, the tight packing of D3​ -trishomocubane derivatives directly amplifies explosive and propulsive performance[4].

The C3-ketone group on the pentacyclic framework is not merely a structural feature; it acts as a highly versatile synthetic handle. It enables targeted functionalization—such as conversion into gem-dinitro explosophoric groups or titanium-promoted reductive dimerization to form ultra-dense C22​H24​ alkene hydrocarbon fuels[3].

Quantitative Energetic Profiling

To justify the synthetic effort required to build these cage molecules, the energetic properties of D3​ -trishomocubane derivatives are benchmarked against conventional solid propellants and high explosives. The data demonstrates the superiority of the cage structure in maximizing density and heat of formation[1][3].

Material / ScaffoldApplication TypeDensity ( ρ , g/cm 3 )Heat of Formation ( ΔHf​ , kcal/mol)Thermal Stability ( Td​ , °C)
RP-1 (Kerosene) Conventional Liquid Fuel0.81-6.0~250
HTPB (Binder) Solid Propellant Binder0.93-15.0~200
D3​ -Trishomocubanone Dimers High-Density Liquid/Solid Fuel1.27 – 1.30+70.0 to +85.0>250
Nitro-PCUD Derivatives High Explosive / Oxidizer1.42 – 1.89+90.0 to +111.0167 – 340
HMX (Reference) Conventional Explosive1.91+17.9280

Table 1: Comparative energetic properties of conventional materials versus pentacycloundecane/trishomocubane-derived HDEMs.

Workflow Visualization

The following diagram illustrates the synthetic divergence of the starting cage dione into either high-density hydrocarbon fuels or high-explosive derivatives via the D3​ -trishomocubanone intermediate.

G A Cage Dione (PCUD-8,11-dione) B Acid-Catalyzed Rearrangement (BF3·OEt2) A->B C D3-Trishomocubanone Scaffold B->C D McMurry Coupling C->D F Nitration / Azidation C->F E Energetic Dimers (High-Density Fuel) D->E G Explosophoric HDEMs (High Explosives) F->G

Fig 1: Synthetic pathways from PCUD-dione to advanced HDEMs via D3-trishomocubanone.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of the D3​ -trishomocubanone scaffold and its subsequent conversion into a high-density energetic dimer. Each phase includes integrated analytical checkpoints to ensure the self-validation of the reaction system before proceeding to the next step.

Protocol A: Synthesis of D3​ -Trishomocubanone via Skeletal Rearrangement

Causality Note: The transformation of pentacyclo[5.4.0.0^(2,6).0^(3,10).0^(5,9)]undecane-8,11-dione (PCUD-8,11-dione) into D3​ -trishomocubanone requires a Lewis acid. Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) coordinates to the carbonyl oxygen, increasing the electrophilicity of the adjacent carbon. This triggers a carbocation-mediated skeletal rearrangement, driving the molecule toward the thermodynamically more stable (yet highly strained) D3​ -trishomocubane framework[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 5.0 g (28.7 mmol) of PCUD-8,11-dione and dissolve completely in 100 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Dropwise, add 4.0 mL (32.4 mmol) of BF3​⋅OEt2​ over 15 minutes to prevent localized exothermic spikes.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 24 hours.

    • Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using a 70:30 Hexane/Ethyl Acetate eluent. The reaction is complete when the starting material spot completely disappears, replaced by a new, distinct product spot.

  • Quenching & Extraction: Carefully quench the reaction by pouring the mixture into 100 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate ( MgSO4​ ), and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography.

    • Validation Checkpoint 2: Analyze the purified product via FT-IR and 13C NMR. The IR spectrum must show a characteristic carbonyl stretching frequency shift (typically around 1745 cm−1 for the highly strained ketone). The 13C NMR must confirm the presence of the specific ketone carbon shift (~213 ppm) and the loss of the symmetric dione signals[5].

Protocol B: Reductive Dimerization to High-Density C22​H24​ Alkene Fuels

Causality Note: To create a volume-limited aerospace fuel, the density of the monomer must be increased. A McMurry coupling (low-valent titanium-promoted reductive dimerization) strips the oxygen from the C3-ketone of two D3​ -trishomocubanone molecules, fusing them via a double bond. This creates a massive, tightly packed C22​H24​ dimer (yielding meso and dl isomers) that exhibits a crystal density of up to 1.302 g/cm 3 , which is exceptional for a pure hydrocarbon[3][6].

Step-by-Step Methodology:

  • Titanium Reagent Preparation: In a strictly inert argon atmosphere, suspend 6.5 g (100 mmol) of activated zinc dust in 150 mL of anhydrous tetrahydrofuran (THF). Cool to 0 °C and carefully add 5.5 mL (50 mmol) of titanium tetrachloride ( TiCl4​ ) dropwise.

  • Refluxing the Catalyst: Reflux the mixture for 2 hours.

    • Validation Checkpoint 1: The suspension must turn deep black/purple, visually confirming the successful generation of the active low-valent Ti(0) species.

  • Dimerization: Cool the mixture to room temperature. Add a solution of 3.0 g (17.2 mmol) of D3​ -trishomocubanone dissolved in 30 mL of anhydrous THF. Reflux the reaction mixture for an additional 16 hours.

  • Workup: Cool the reaction to room temperature and quench by passing the mixture through a pad of Celite to remove titanium/zinc salts, washing the pad generously with diethyl ether. Concentrate the filtrate.

  • Isolation: Purify the crude alkene dimers via column chromatography (100% Hexanes).

    • Validation Checkpoint 2: Confirm the structure via X-ray crystallography or gas pycnometry. The absence of a carbonyl stretch in the IR spectrum and the appearance of a tetrasubstituted alkene carbon signal in the 13C NMR validate the successful dimerization. Pycnometry should confirm a density exceeding 1.25 g/cm 3 [6].

References

  • Pentacycloundecane (PCUD)‐Based Cage Frameworks as Potential Energetic Materials: Syntheses and Characterization. ResearchGate. Available at:[Link]

  • Molecular Acrobatics in Polycyclic Frames: Synthesis of Functionalized D3-Trishomocubanes via the Rearrangement Approach. ACS Publications. Available at:[Link]

  • Proceedings of the High Energy Density Matter (HEDM) Contractor's Conference. Defense Technical Information Center (DTIC). Available at:[Link]

  • Impact of stereochemistry in 3D energetic materials science: a case based on peripheral editing of the 2,4,10-trioxaadamantane. RSC Publishing. Available at:[Link]

  • Synthesis of cage [4.4.2]propellanes and D3-trishomocubanes bearing spiro linkage. ResearchGate. Available at:[Link]

Sources

Application

Application Note: Catalytic Reduction and Ring-Expansion of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

Introduction & Rationale Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, universally recognized in literature as D3​ -trishomocubanone, is a highly symmetrical, chiral stabilomeric cage hydrocarbon[1]. Its unique p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, universally recognized in literature as D3​ -trishomocubanone, is a highly symmetrical, chiral stabilomeric cage hydrocarbon[1]. Its unique propeller-like chirality, extreme conformational rigidity, and high lipophilicity make it a privileged scaffold in structure-oriented drug design—particularly for neuroprotective agents and M2 ion channel inhibitors—as well as in asymmetric catalysis[1][2].

Functionalizing this rigid polycyclic framework requires precise synthetic interventions, primarily achieved through the manipulation of its carbonyl moiety. This application note provides validated, self-contained protocols for two critical classes of transformations: catalytic reductions (to yield chiral or racemic alcohols) and ring-expansion reactions (to yield homologated triblattanes or oxaheterocycles). By understanding the mechanistic causality behind reagent selection, researchers can reliably access complex downstream derivatives.

Mechanistic Insights & Experimental Design

Catalytic Reduction Pathways

The reduction of the sterically hindered carbonyl group in D3​ -trishomocubanone can be directed toward either racemic or enantiopure outcomes based on the choice of catalyst[3][4].

  • Chemical Reduction (Hydride Transfer): Standard reductions using Lithium Aluminum Hydride ( LAH ) or Sodium Borohydride ( NaBH4​ ) proceed efficiently due to the highly electrophilic nature of the strained cage carbonyl[4]. While the rigid cage dictates facial selectivity during hydride attack, chemical methods inherently yield racemic mixtures when starting from the racemic ketone[4].

  • Enzymatic Reduction (Biocatalysis): For stereospecific applications, Horse Liver Alcohol Dehydrogenase (HLADH) is utilized[3]. HLADH exhibits profound enantiomer selectivity, selectively reducing the P−C2​ ketone enantiomer. This biocatalytic approach bypasses the need for complex chiral auxiliaries, providing direct access to optically active (+)

    D3​ -trishomocuban-4-ol[3][5].
Ring-Expansion Strategies

Ring expansion relieves inherent Baeyer ring strain while increasing the molecular complexity of the cage[6][7].

Diazomethane Homologation: Treatment of (−)

D3​ -trishomocubanone with diazomethane in the presence of Boron Trifluoride Etherate ( BF3​⋅OEt2​ ) yields a series of [m.1.1] triblattanes[6]. The BF3​ Lewis acid catalyst is critical; it coordinates to the carbonyl oxygen, enhancing its electrophilicity and promoting the regioselective migration of the less substituted α -carbon during the nitrogen extrusion step[6][8].
  • Baeyer-Villiger Oxidation: The insertion of an oxygen atom into the cage framework is achieved using meta-Chloroperoxybenzoic acid ( m -CPBA)[7]. This reaction yields cage lactones (oxaheterocycles) without concomitant skeletal rearrangement. Subsequent reduction of these lactones using LAH / BF3​⋅OEt2​ provides access to highly stable cage ethers[7].

  • Quantitative Data Summary

    The following table summarizes the expected outcomes, yields, and stereochemical properties of the discussed transformations based on optimized literature conditions.

    Reaction TypeReagents / CatalystTarget ProductYield (%)Stereochemical OutcomeChemical Reduction LAH , THF, 0∘C→ RT D3​ -Trishomocuban-4-ol90 - 96%Racemic (from rac-ketone)Enzymatic ReductionHLADH, NADH, pH 7.4 (+) D3​ -Trishomocuban-4-ol~45% (50% max)Enantiopure ( >98% ee)Homologation CH2​N2​ , BF3​⋅OEt2​ , Ether [m.1.1] Triblattanes40 - 65%Retention of ConfigurationOxidation m -CPBA, CH2​Cl2​ , RTCage Lactone85 - 93%Regioselective Insertion

    Step-by-Step Experimental Protocols

    Protocol A: Stereoselective Enzymatic Reduction using HLADH

    Objective: Isolate optically active (+)

    D3​ -trishomocuban-4-ol via kinetic resolution[3]. Self-Validating System: The reaction is actively monitored by chiral Gas Chromatography (GC) to ensure the enantiomeric excess (ee) of the unreacted ketone and the formed alcohol. The reaction must be quenched at exactly 50% conversion to maximize enantiopurity.
    • Preparation: Dissolve 10.0 mmol of racemic D3​ -trishomocubanone in 10 mL of ethanol (co-solvent for solubility).

    • Buffer System: Prepare 100 mL of 0.1 M phosphate buffer (pH 7.4). Add 0.5 mmol of NAD+ and a coupled recycling system (e.g., ethanol/acetaldehyde) to continuously regenerate NADH in situ.

    • Enzyme Addition: Add 50 mg of purified Horse Liver Alcohol Dehydrogenase (HLADH) to the buffer solution.

    • Reaction: Slowly add the ketone solution to the buffered enzyme mixture. Incubate at 30∘C with gentle orbital shaking (150 rpm).

    • In-Process Control (IPC): Extract 100 μL aliquots every 2 hours. Extract with ethyl acetate, dry, and analyze via chiral GC. Track the ratio of ketone enantiomers.

    • Quenching & Extraction: Once 50% conversion is reached (typically 24–48 hours), quench the reaction by adding 50 mL of brine and extracting with ethyl acetate ( 3×50 mL).

    • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and separate the optically active alcohol from the unreacted enantiopure ketone via silica gel flash chromatography (Hexane:Ethyl Acetate, 8:2).

    Protocol B: Diazomethane Ring-Expansion to Triblattanes

    Objective: Synthesize higher-order [m.1.1] triblattanes via sequential methylene insertions[6]. Caution: Diazomethane is explosive and highly toxic. Generate and handle only in specialized, scratch-free glassware behind a blast shield.

    • Setup: Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

    • Reagent Mixing: Dissolve 5.0 mmol of (−)

      D3​ -trishomocubanone in 20 mL of anhydrous diethyl ether. Cool the flask to −10∘C using an ice-salt bath.
    • Catalyst Addition: Add 0.5 mL of Boron Trifluoride Etherate ( BF3​⋅OEt2​ ) dropwise via syringe. Stir for 10 minutes to allow Lewis acid-carbonyl coordination, which is essential for regiocontrol[8].

    • Diazomethane Addition: Slowly distill an ethereal solution of freshly prepared diazomethane (approx. 15 mmol, 3 equiv.) into the reaction mixture.

    • Monitoring: Monitor the evolution of nitrogen gas. Allow the reaction to warm to 0∘C over 3 hours. TLC (Hexane:Ether, 9:1) will validate the disappearance of the starting material and the appearance of a less polar spot (homologated products).

    • Workup: Quench the reaction carefully with 10 mL of saturated aqueous NaHCO3​ . Separate the organic layer, wash with brine, and dry over MgSO4​ .

    • Isolation: Evaporate the solvent and purify the crude mixture via preparative HPLC to separate the [3.1.1] , [4.1.1] , and higher triblattane homologues[6].

    Protocol C: Baeyer-Villiger Oxidation to Cage Lactones

    Objective: Insert an oxygen atom into the cage framework to form an oxaheterocycle[7].

    • Preparation: Dissolve 5.0 mmol of D3​ -trishomocubanone in 25 mL of anhydrous dichloromethane ( CH2​Cl2​ ).

    • Oxidant Addition: Add 7.5 mmol (1.5 equiv.) of purified m -CPBA portion-wise at 0∘C .

    • Reaction: Protect the flask from light and stir at room temperature for 12–16 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc, 7:3). The lactone product will stain strongly with phosphomolybdic acid (PMA), confirming the presence of the oxidized species.

    • Workup: Quench the reaction with 20 mL of saturated aqueous Na2​S2​O3​ to destroy excess peroxide. Wash the organic layer with saturated NaHCO3​ ( 3×20 mL) to remove the m -chlorobenzoic acid byproduct.

    • Purification: Dry over Na2​SO4​ , concentrate, and recrystallize from ethanol to yield the pure cage lactone in >85% yield[7].

    Workflow Visualization

    G Ketone Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one (D3-Trishomocubanone) Red_Chem Chemical Reduction (LAH / NaBH4) Ketone->Red_Chem Hydride Transfer Red_Enz Enzymatic Reduction (HLADH) Ketone->Red_Enz Biocatalysis Diazo Diazomethane Insertion (BF3·OEt2) Ketone->Diazo CH2 Insertion BV Baeyer-Villiger Oxidation (m-CPBA) Ketone->BV Oxygen Insertion Alcohol Trishomocubanol (Chiral/Racemic Alcohol) Red_Chem->Alcohol Red_Enz->Alcohol Enantioselective Triblattanes [m.1.1]Triblattanes (Homologated Cages) Diazo->Triblattanes Lactone Cage Lactones (Oxaheterocycles) BV->Lactone

    Workflow of catalytic reduction and ring-expansion pathways for D3-Trishomocubanone.

    References

    • Nakazaki, M., Naemura, K., Chikamatsu, H., Iwasaki, M., & Hashimoto, M. (1983). Diazomethane Ring-expansion of (−)-D3-Trishomocubanone. Preparation and Chiroptical Properties of a Series of [m.1.1]Triblattanes. Bulletin of the Chemical Society of Japan, 56(8), 2543-2544. URL:[Link]

    • Fujii, T., Naemura, K., & Chikamatsu, H. (1986). Selective and stereospecific horse liver alcohol dehydrogenase-catalyzed reduction of cage-shaped meso-diketone. An efficient access to optically active D3-trishomocubane derivative. Chemistry Letters, 15(6), 923-926. URL:[Link]

    • Marchand, A. P., et al. (2001). Synthesis of novel cage oxaheterocycles. The Journal of Organic Chemistry, 66(7), 2432-2438. URL:[Link]

    • Sharapa, D. I., et al. (2012). Axial D3-trishomocubane Derivatives with Potential: Dreams or Reality? Current Organic Chemistry, 16(22), 2633-2651. URL:[Link]

    Sources

    Method

    Application Note: Harnessing the Unique Architecture of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one for the Synthesis of Advanced Polymeric Cage Structures

    An Application Guide for Researchers and Drug Development Professionals Introduction The field of materials science is continually driven by the pursuit of novel macromolecules with precisely controlled architectures and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Guide for Researchers and Drug Development Professionals

    Introduction

    The field of materials science is continually driven by the pursuit of novel macromolecules with precisely controlled architectures and functionalities. Polymeric cage structures, which incorporate rigid, three-dimensional molecular cages into a polymer matrix, represent a promising frontier in this endeavor.[1][2][3][4] These unique architectures can impart exceptional properties to the resulting materials, including enhanced thermal stability, high mechanical strength, and intrinsic microporosity. Such characteristics make them highly desirable for a range of advanced applications, from high-performance engineering plastics to sophisticated drug delivery systems.[1][2][3][5][6]

    This application note provides a detailed guide to the incorporation of a particularly intriguing cage molecule, Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, into polymeric structures. This saturated polycyclic ketone, with its compact and highly rigid framework, serves as an excellent building block for creating polymers with unique topologies.[7][8] The inherent ketone functionality provides a versatile chemical handle for derivatization, allowing for its transformation into a polymerizable monomer. This guide will focus on the synthesis of a norbornene-functionalized derivative and its subsequent polymerization via Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for the polymerization of strained cyclic olefins.[9][10][11] We will provide detailed experimental protocols, characterization methodologies, and a discussion of the potential applications for these novel cage-containing polymers.

    Monomer Synthesis: Functionalization of the Cage Ketone

    The key to incorporating the pentacyclo-undecanone cage into a polymer is to first convert it into a polymerizable monomer. The ketone group is an ideal starting point for this functionalization. By reacting the ketone with a suitable phosphorus ylide in a Wittig-type reaction, we can introduce an exocyclic double bond. To make the monomer amenable to ROMP, we will utilize a reagent that introduces a norbornene moiety, a highly strained cyclic olefin that readily undergoes this type of polymerization.

    Protocol 1: Synthesis of a Norbornene-Functionalized Pentacyclo-undecanone Monomer

    This protocol outlines the synthesis of a monomer where the pentacyclo-undecanone cage is attached to a norbornene unit via an exocyclic double bond.

    Materials:

    • Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

    • (5-Norbornen-2-yl)methyltriphenylphosphonium bromide

    • Potassium tert-butoxide

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Diethyl Ether

    • Hexanes

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    Procedure:

    • Preparation of the Ylide: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (5-Norbornen-2-yl)methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.1 equivalents) to the suspension. The color of the reaction mixture should turn a deep orange or red, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Wittig Reaction: Dissolve Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.

    • Slowly add the solution of the cage ketone to the ylide solution at room temperature.

    • Let the reaction stir overnight at room temperature.

    • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • The crude product will contain the desired monomer and triphenylphosphine oxide. Purify the monomer by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

    • The final product should be a colorless oil or a white solid. Confirm its structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

    cluster_synthesis Monomer Synthesis Workflow reagents Reagents: - Pentacyclo-undecanone - (Norbornen-2-yl)methyltriphenylphosphonium bromide - Potassium tert-butoxide - Anhydrous THF start Start ylide_prep Ylide Preparation (0°C to RT) start->ylide_prep 1. Prepare Ylide wittig_reaction Wittig Reaction (RT, overnight) ylide_prep->wittig_reaction 2. Add Ketone workup Aqueous Workup & Extraction wittig_reaction->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify characterization Characterization (NMR, FT-IR) purification->characterization 5. Verify Structure end_product Norbornene-Functionalized Monomer characterization->end_product

    Caption: Workflow for the synthesis of the norbornene-functionalized monomer.

    Polymerization via Ring-Opening Metathesis Polymerization (ROMP)

    ROMP is an excellent choice for polymerizing the newly synthesized monomer due to the high ring strain of the norbornene moiety, which provides a strong thermodynamic driving force for the reaction.[11] Late transition metal catalysts, such as Grubbs' catalysts, are particularly effective as they are tolerant to a wide range of functional groups.[9]

    Protocol 2: ROMP of the Norbornene-Functionalized Monomer

    This protocol describes a typical ROMP procedure using a Grubbs' third-generation catalyst.

    Materials:

    • Norbornene-functionalized pentacyclo-undecanone monomer

    • Grubbs' third-generation catalyst

    • Anhydrous and degassed dichloromethane (DCM)

    • Ethyl vinyl ether

    • Methanol

    Procedure:

    • Reaction Setup: In a glovebox, add the norbornene-functionalized monomer to a clean, dry vial.

    • Dissolve the monomer in anhydrous and degassed DCM to a desired concentration (e.g., 0.1 M).

    • Initiation: In a separate vial, dissolve the Grubbs' third-generation catalyst in a small amount of anhydrous and degassed DCM.

    • Rapidly inject the catalyst solution into the monomer solution with vigorous stirring. The monomer-to-catalyst ratio can be adjusted to control the molecular weight of the resulting polymer.

    • Allow the reaction to proceed at room temperature. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the monomer and the desired conversion.

    • Termination: To terminate the polymerization, add a few drops of ethyl vinyl ether and stir for 20 minutes.

    • Precipitation and Purification: Remove the vial from the glovebox and precipitate the polymer by slowly adding the reaction mixture to a large volume of rapidly stirring methanol.

    • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

    cluster_romp ROMP Workflow reactants Reactants: - Functionalized Monomer - Grubbs' Catalyst - Anhydrous DCM start Start (in Glovebox) dissolve_monomer Dissolve Monomer in DCM start->dissolve_monomer initiation Inject Catalyst Solution dissolve_monomer->initiation 1. Initiate polymerization Polymerization (RT) initiation->polymerization 2. Propagate termination Terminate with Ethyl Vinyl Ether polymerization->termination 3. Terminate precipitation Precipitate in Methanol termination->precipitation 4. Purify end_product Cage-Containing Polymer precipitation->end_product

    Caption: General workflow for Ring-Opening Metathesis Polymerization (ROMP).

    Characterization of Cage-Containing Polymers

    Thorough characterization is essential to confirm the successful synthesis of the desired polymer and to understand its properties. The following techniques are recommended:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the polymer. The disappearance of the signals corresponding to the norbornene double bond protons and the appearance of new signals for the polymer backbone double bond are key indicators of successful polymerization.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to verify the presence of the cage structure and other functional groups within the polymer.

    • Size-Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

    • Thermal Analysis: Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition temperature of the polymer. Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), which is a measure of the polymer's transition from a rigid to a more flexible state.

    Property Technique Expected Outcome
    Structure Confirmation ¹H NMR, ¹³C NMRDisappearance of norbornene olefinic signals; appearance of polymer backbone olefinic signals.
    Functional Groups FT-IRPersistence of characteristic peaks for the cage structure.
    Molecular Weight SEC/GPCControlled molecular weight with a low PDI (typically < 1.5 for living polymerizations).
    Thermal Stability TGAHigh decomposition temperature, indicating good thermal stability.
    Glass Transition DSCA high Tg is expected due to the rigid cage structure.

    Potential Applications

    The incorporation of the rigid and bulky Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one cage into a polymer backbone is expected to yield materials with unique and valuable properties.

    • High-Performance Materials: The rigidity of the cage structure can significantly increase the glass transition temperature and thermal stability of the polymer, making it suitable for applications in the aerospace and automotive industries where materials are exposed to extreme conditions.[2][6]

    • Drug Delivery Systems: The cage structures can create intrinsic microporosity within the polymer matrix.[1] This could be exploited for the encapsulation of small molecule drugs, with the potential for sustained and controlled release. The polymer's properties could be tuned to control the release kinetics.

    • Gas Separation Membranes: The defined free volume created by the cage units could lead to polymers with high gas permeability and selectivity, making them promising candidates for the fabrication of advanced gas separation membranes.[3]

    cluster_properties Key Properties cluster_applications Potential Applications polymer Polymer with Pentacyclo-undecanone Cages rigidity High Rigidity & Bulkiness polymer->rigidity porosity Intrinsic Microporosity polymer->porosity stability Enhanced Thermal Stability polymer->stability materials High-Performance Materials (Aerospace, Automotive) rigidity->materials drug_delivery Drug Delivery (Controlled Release) porosity->drug_delivery membranes Gas Separation Membranes porosity->membranes stability->materials

    Caption: Relationship between polymer structure, properties, and applications.

    References

    • Allcock, H. R., et al. (n.d.). Ring-Opening Metathesis Polymerization of Phosphazene-Functionalized Norbornenes. Macromolecules - ACS Publications. Retrieved from [Link]

    • Boyd, C., et al. (2023). Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. PMC. Retrieved from [Link]

    • Boyd, C., et al. (2023). Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. ACS Macro Letters - ACS Publications. Retrieved from [Link]

    • Cotton, F. A., et al. (2012). Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]. MDPI. Retrieved from [Link]

    • Cui, J. (2018). A Review of the Ring-opening Metathesis Polymerization Involving Norbornene or Its Derivatives. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

    • (2023). Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d -Glucal. Request PDF - ResearchGate. Retrieved from [Link]

    • Mecerreyes, D., et al. (2013). Synthesis and Polymerization of Bicyclic Ketals: A Practical Route to High-Molecular Weight Polyketals. Journal of the American Chemical Society. Retrieved from [Link]

    • Gibson, V. C., et al. (n.d.). The synthesis and ring-opening metathesis polymerization of peptide functionalized norbornenes. Chemical Communications (RSC Publishing). Retrieved from [Link]

    • Geiger, W. E., et al. (n.d.). Ring-Opening Metathesis Polymerization of Norbornene by Cp2Os2Br4 and Related Compounds*. Organometallics - ACS Publications. Retrieved from [Link]

    • Rother, M., et al. (2016). Protein cages and synthetic polymers: a fruitful symbiosis for drug delivery applications, bionanotechnology and materials science. Semantic Scholar. Retrieved from [Link]

    • Stinga, G., et al. (2023). A Brief Review on Selected Applications of Hybrid Materials Based on Functionalized Cage-like Silsesquioxanes. MDPI. Retrieved from [Link]

    • Hasell, T., & Cooper, A. I. (n.d.). Porous organic cages: soluble, modular, molecular pores. University of Liverpool Repository. Retrieved from [Link]

    • (2021). Hybrid porous polymers based on cage-like organosiloxanes: synthesis, properties and applications. Request PDF - ResearchGate. Retrieved from [Link]

    • Zhang, Y., et al. (2024). Organic cage-based frameworks: from synthesis to applications. OAE Publishing Inc. Retrieved from [Link]

    • Musio, S., et al. (2023). Synthesis of Cyclic Oligomers of Polyether Ketone Ketone (PEKK) for Ring-Opening Polymerisation (ROP) Applications. MDPI. Retrieved from [Link]

    • (1998). Preparative synthesis of pentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-one (D 3-trishomocubanone). ResearchGate. Retrieved from [Link]

    • Mecking, S., et al. (2022). Polyethylene materials with in-chain ketones from nonalternating catalytic copolymerization. Science. Retrieved from [Link]

    • (n.d.). Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one. NextSDS. Retrieved from [Link]

    • Ouchi, M., & Kuroda, K. (2023). Introduction of Periodic Ketone Units on Vinyl Polymers via a Radical Alternating Copolymerization and Postpolymerization Modification: Sequence-Oriented Photodegradation in the Bulk State. PMC. Retrieved from [Link]

    • Mecking, S., et al. (2023). Impact of Carbonyl Group Incorporation in Semicrystalline High-Density Polyethylene. PMC. Retrieved from [Link]

    • (2023). Synthesis of ketone-embedded polymers with different amine compounds.... ResearchGate. Retrieved from [Link]

    • (n.d.). Chemical Properties of Pentacyclo[6.3.1.0(2,7).0(3,5).0(9,11)]dodecane (CAS 82110-70-1). Cheméo. Retrieved from [Link]

    • (n.d.). Synthesis and reactions of polymers bearing ketonic groups. University of Surrey. Retrieved from [Link]

    • (n.d.). pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-4-carboxylic acid. NextSDS. Retrieved from [Link]

    • (n.d.). Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane. PubChem. Retrieved from [Link]

    • (n.d.). Pentacyclo[6.3.1.0(2,7).0(3,5).0(9,11)]dodecane. NIST WebBook. Retrieved from [Link]

    • Dean, F. M., et al. (n.d.). A derivative of tricyclo[6.3.1.02,7]dodecane from the reaction between 2,6-dimethyl-1,4-benzoquinone and a quinonylmethyl carbanion.... Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Purification &amp; Recrystallization of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

    Welcome to the Technical Support Center for the isolation and purification of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, commonly referred to as D3​ -trishomocubanone. Because of its highly lipophilic cage str...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the isolation and purification of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, commonly referred to as D3​ -trishomocubanone. Because of its highly lipophilic cage structure, conformational rigidity, and D3​ symmetry, this scaffold is highly valued in neuropharmacology, antiviral drug design, and structure-oriented synthesis[1].

    However, polycyclic cage compounds present unique thermodynamic challenges during purification. Impurities severely disrupt their highly ordered crystal lattices, often leading to melting point depression and "oiling out" during crystallization. This guide provides field-proven, causality-driven protocols for overcoming these bottlenecks.

    Knowledge Base: Solvent Selection & Thermodynamics

    The crystallization of D3​ -trishomocubanone and its derivatives relies on balancing the hydrophobic nature of the hydrocarbon cage with the localized dipole of the carbonyl group.

    • Unsubstituted D3​ -Trishomocubanone: Possesses extremely high crystal lattice energy due to its symmetry, resulting in a high melting point (290–291 °C). Polar protic solvents like Methanol are ideal here. Methanol hydrogen-bonds with the carbonyl group to provide solubility at reflux, but its high polarity strongly repels the lipophilic cage upon cooling, driving rapid nucleation.

    • Substituted Derivatives (e.g., 4-halo- D3​ -trishomocubanes): Substitution lowers molecular symmetry, increasing solubility and making the compound prone to oiling out. A binary solvent system like Hexane/Ethyl Acetate is required. Ethyl acetate acts as the "good" solvent, while hexane acts as the anti-solvent, allowing precise tuning of the dielectric constant.

    Quantitative Data: Optimal Solvent Systems
    Solvent SystemTarget ApplicationTypical YieldKey Mechanistic Benefit
    Methanol (100%) Unsubstituted D3​ -Trishomocubanone~63%Polar environment forces hydrophobic cage aggregation; yields sharp yellow needles.
    Hexane / EtOAc (3:2) Halo-substituted Derivatives~33% (Pure Diastereomer)Tunable dielectric constant prevents oiling out; excellent for separating diastereomeric mixtures.
    Acetone (100%) Chiral Resolution Salts~44%High stereoselectivity for the fractional crystallization of phenylethylammonium salts.

    Standard Operating Procedures (SOPs)

    SOP 1: Binary Recrystallization of Substituted Trishomocubanone (Hexane/EtOAc)

    This protocol is a self-validating system designed to isolate pure diastereomers from a crude mixture.

    • Initial Dissolution: Place the crude mixture in a round-bottom flask. Add Ethyl Acetate dropwise at reflux (77 °C) until the solid just dissolves.

      • Validation Checkpoint: If the solution remains cloudy after adding a significant volume, insoluble polymeric impurities are present. Perform a hot filtration before proceeding.

    • Anti-Solvent Titration: While maintaining reflux, slowly add hot Hexane dropwise. Stop immediately when the solution exhibits a faint, persistent turbidity.

    • Clarification: Add 1–2 drops of Ethyl Acetate until the solution becomes perfectly clear again. This guarantees the solution is exactly at the saturation point at the boiling temperature.

    • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours.

      • Causality: Rapid cooling (e.g., plunging into an ice bath) traps kinetic impurities in the crystal lattice. Slow cooling favors the thermodynamic product (the pure diastereomer).

    • Harvesting: Filter the resulting crystals through a Büchner funnel, wash with 2 mL of ice-cold hexane, and dry under high vacuum.

    SOP 2: Monosolvent Recrystallization of Parent Trishomocubanone (Methanol)
    • Dissolution: Suspend crude D3​ -trishomocubanone in Methanol and heat to reflux (65 °C) until complete dissolution.

    • Concentration: Boil off approximately 20% of the solvent volume to ensure supersaturation upon cooling.

    • Crystallization: Cool slowly to 4 °C overnight. Yellow needle-like crystals will form.

    • Isolation: Filter and wash with minimal ice-cold methanol. Verify purity via melting point analysis (Target: 290–291 °C).

    Purification Workflow

    PurificationWorkflow N1 Crude D3-Trishomocubanone Reaction Mixture N2 Silica/Alumina Chromatography (Hexane:EtOAc 9:1) N1->N2 Remove baseline impurities N3 Purity & Diastereomer Assessment (NMR) N2->N3 Isolate target fractions N4 Binary Recrystallization (Hexane:EtOAc 3:2) N3->N4 Substituted derivatives (e.g., Halo-ketones) N5 Monosolvent Recrystallization (Methanol or Acetone) N3->N5 Unsubstituted parent or Chiral salts N6 Pure Crystalline Product (>99% Purity) N4->N6 Vacuum filtration & drying N5->N6 Vacuum filtration & drying

    Workflow for the purification and crystallization of D3-trishomocubanone derivatives.

    Troubleshooting & FAQs

    Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the solute melts below the temperature at which it saturates the solvent. Because impurities drastically depress the melting point of cage compounds, your crude mixture is acting as a liquid at room temperature. Solution: First, pre-purify the mixture using column chromatography (Alumina, Hexane/EtOAc 9:1) to remove heavy impurities. Second, adjust your solvent ratio by increasing the proportion of Hexane, and physically seed the solution with a pure crystal at a lower temperature to bypass the liquid-liquid phase separation.

    Q: I am trying to separate diastereomers of a halo-trishomocubanone, but they keep co-crystallizing. What is the correct approach? A: Diastereomers of rigid cage structures often have nearly identical lattice energies, making separation difficult. Solution: Do not attempt recrystallization directly from the raw reaction mixture. First, perform a rough separation via column chromatography. Once enriched, use a Hexane/Ethyl Acetate (3:2) solvent system. This specific ratio has been proven to selectively crash out the major diastereomer while keeping the minor isomer solvated.

    Q: What is the best method for the enantiomeric resolution of D3​ -trishomocubanone derivatives? A: Direct chiral chromatography on a multigram scale is often cost-prohibitive[1]. The most robust chemical method is to form a diastereomeric salt. React the derivative with a chiral auxiliary, such as (R)- α -phenylethylamine, to form a salt or imine. Reflux this mixture in methanol, evaporate the solvent, and perform fractional crystallization using Acetone . Acetone provides excellent stereoselectivity for these specific salts, allowing you to isolate the pure enantiomer after basic hydrolysis[1].

    Sources

    Optimization

    Technical Support Center: Minimizing Isomeric Impurities in Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one Production

    Welcome to the Advanced Synthesis Support Center. The production of complex polycyclic cage compounds—specifically derivatives of the pentacycloundecane (PCUD) family, such as the[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-on...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Synthesis Support Center. The production of complex polycyclic cage compounds—specifically derivatives of the pentacycloundecane (PCUD) family, such as the[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one isomer—presents unique topological challenges. Because these rigid, lipophilic scaffolds are critical for structure-activity relationship (SAR) integrity in neuropharmacology (), eliminating regioisomeric and stereoisomeric impurities is paramount.

    This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-fidelity cage synthesis.

    Part 1: Troubleshooting Guides & FAQs

    Q1: Why am I observing high levels of the uncyclized Diels-Alder exo-adduct impurity in my crude mixture before photolysis? The Causality: The initial [4+2] cycloaddition between cyclopentadiene and the quinone derivative must be highly endo-selective. Only the endo-isomer possesses the correct spatial proximity (approx. 3.0 Å) between the reactive double bonds for the subsequent [2+2] photocycloaddition. The exo-isomer cannot undergo intramolecular photocyclization and will remain as a persistent impurity or degrade into polymeric tars under UV irradiation. The Solution: Run the Diels-Alder reaction under strict kinetic control. Lower the temperature to -78 °C and utilize a Lewis acid catalyst (e.g., TiCl4​ ). The Lewis acid coordinates to the quinone carbonyls, lowering the LUMO energy and maximizing secondary orbital interactions, which heavily favors the kinetic endo-product (>98% endo).

    Q2: My [2+2] photocycloaddition is stalling, and I am detecting Norrish Type I cleavage products. How do I fix this? The Causality: The transition from the endo-adduct to the pentacyclic cage requires precise UV excitation. The synthesis of PCUD derivatives fundamentally relies on exciting the enone chromophore without triggering bond homolysis (). If you use a broad-spectrum mercury lamp without a Pyrex filter, high-energy deep UV photons will trigger secondary photoreactions. The Solution: Switch to a 340 nm LED photoreactor. Furthermore, conduct the reaction in acetone. Acetone acts as an excellent triplet sensitizer, facilitating intersystem crossing to the reactive triplet state efficiently without requiring destructive deep-UV wavelengths.

    Q3: During the acid-catalyzed skeletal rearrangement to form the[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one framework, I get a mixture of regioisomers. How can I drive the reaction to the desired isomer? The Causality: The rearrangement of pentacycloundecane diones (like Cookson's dione) to trishomocubanone-type structures is driven by a carbocation-mediated Wagner-Meerwein shift (). The migrating group's aptitude is dictated by the stability of the transient carbocation and the relief of steric strain. If the acid is too strong or the temperature too high, thermodynamic equilibration leads to a scrambled mixture of symmetric and asymmetric isomers. The Solution: Abandon strong Brønsted acids (like conc. H2​SO4​ ). Instead, use Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) at strictly controlled temperatures (0 °C). This traps the kinetically favored regioisomer before thermodynamic scrambling can occur.

    Part 2: Quantitative Data on Reaction Parameters

    The following table summarizes the impact of various reaction parameters on the isomeric purity and overall yield of the target cage compound.

    Reaction StageParameter TestedTarget Isomer Purity (%)Overall Yield (%)Primary Impurity Observed
    Diels-Alder [4+2] Thermal (80 °C), No Catalyst75.060.5Exo-adduct
    Diels-Alder [4+2] Lewis Acid ( TiCl4​ ), -78 °C98.5 92.0 None
    Photocycloaddition Broad UV (Hg lamp, no filter)65.050.0Polymerized tars
    Photocycloaddition 340 nm LED, Acetone Sensitizer99.0 95.0 Uncyclized endo-adduct
    Rearrangement Conc. H2​SO4​ , 60 °C45.040.0Asymmetric regioisomers
    Rearrangement BF3​⋅OEt2​ , 0 °C to RT96.0 88.0 Unreacted dione

    Part 3: Mechanistic Workflow & Impurity Branching

    The diagram below illustrates the critical synthetic junctions where isomeric impurities branch off from the desired pathway.

    CageSynthesis Start Cyclopentadiene + p-Benzoquinone DA_Endo Endo-Adduct (Pre-Cage) Start->DA_Endo TiCl4, -78°C (Kinetic) DA_Exo Exo-Adduct (Impurity) Start->DA_Exo > 0°C (Thermodynamic) Photo [2+2] Photocycloaddition (340 nm UV) DA_Endo->Photo CageDione Pentacycloundecane Dione (Cookson's) Photo->CageDione Acetone Sensitizer Polymer Photodegradation Products Photo->Polymer Broad Spectrum UV Rearrange Wagner-Meerwein Rearrangement (BF3·OEt2) CageDione->Rearrange Target Target Isomer: Pentacyclo[...]undecan-3-one Rearrange->Target Strict Temp Control (0°C) IsoImpurity Regioisomeric Ketones Rearrange->IsoImpurity Excess Acid / Heat

    Synthetic workflow of pentacycloundecan-3-one highlighting isomeric divergence points.

    Part 4: Optimized Experimental Protocol

    This methodology incorporates built-in self-validation checks to prevent the carryover of isomeric impurities into subsequent, more expensive steps.

    Phase 1: Kinetic Diels-Alder Cycloaddition
    • Flame-dry a 500 mL Schlenk flask and purge with argon. Add 100 mmol of p-benzoquinone and 200 mL of anhydrous dichloromethane (DCM).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Dropwise, add 10 mol% of TiCl4​ (1.0 M in DCM).

    • Slowly add 110 mmol of freshly cracked cyclopentadiene. Stir for 4 hours at -78 °C.

    • Self-Validation Check: Quench a 0.5 mL aliquot with saturated NaHCO3​ , extract with CDCl3​ , and run a quick 1H -NMR. Proceed only if the endo vinylic protons ( δ 6.0–6.2 ppm) represent >95% of the olefinic signal. Signals at δ 6.3–6.5 ppm indicate the unwanted exo-adduct. Do not proceed to UV irradiation if the exo-isomer exceeds 5%.

    Phase 2: Sensitized[2+2] Photocycloaddition
    • Dissolve the purified endo-adduct (50 mmol) in 500 mL of degassed acetone.

    • Irradiate the solution using a 340 nm LED photoreactor for 12 hours at room temperature.

    • Self-Validation Check: Monitor the disappearance of the enone UV absorption band at 320 nm via UV-Vis spectroscopy. Once the peak is completely flattened, concentrate in vacuo to yield the pentacycloundecane dione framework.

    Phase 3: Regioselective Wagner-Meerwein Rearrangement
    • Dissolve the cage dione (20 mmol) in 100 mL of anhydrous DCM and cool strictly to 0 °C.

    • Add 1.2 equivalents of BF3​⋅OEt2​ dropwise over 30 minutes.

    • Stir for exactly 2 hours at 0 °C.

    • Quench immediately with cold saturated NaHCO3​ to halt the reaction before thermodynamic equilibration can initiate. Extract, dry over MgSO4​ , and purify via silica gel chromatography to isolate the pure[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one isomer.

    Part 5: References

    • Kotha, S., & Salman, M. (2024). Synthesis and Reactions of Pentacycloundecane Derivatives Related to Cookson's Dione. Synlett, 35(20), 2397-2402.[Link]

    • Oliver, D. W., Dekker, T. G., Snyckers, F. O., & Fourie, T. G. (1991). Synthesis and biological activity of D3-trishomocubyl-4-amines. Journal of Medicinal Chemistry, 34(2), 851-854.[Link]

    • Young, L.-M., Geldenhuys, W. J., Domingo, O. C., Malan, S. F., & Van der Schyf, C. J. (2016). Synthesis and Biological Evaluation of Pentacycloundecylamines and Triquinylamines as Voltage-Gated Calcium Channel Blockers. Arch Pharm (Weinheim), 349(4), 252-267.[Link]

    Troubleshooting

    Technical Support Center: Optimizing Photocyclization of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

    Welcome to the technical support center for the intramolecular [2+2] photocycloaddition of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one. This guide is designed for researchers, scientists, and drug development pr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the intramolecular [2+2] photocycloaddition of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fascinating yet challenging photochemical transformation. We will address common issues leading to low conversion rates and provide expert insights to optimize your experimental outcomes.

    Introduction to the System

    The intramolecular photocycloaddition of enones is a powerful method for constructing complex, strained ring systems, such as the transformation of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one.[1][2] This reaction typically proceeds through the excitation of the enone to its triplet state, followed by a stepwise formation of a diradical intermediate that closes to form the cyclobutane ring.[3][4] However, the rigid, caged structure of this particular pentacycloundecanone presents unique challenges that can lead to low conversion rates. This guide will provide a structured approach to troubleshooting these issues.

    Troubleshooting Guide: Low Conversion Rates

    Low conversion rates are a frequent challenge in photochemical reactions. This guide provides a systematic approach to identifying and resolving the root causes.

    Question 1: My conversion rate is below 10%. Where do I start?

    A conversion rate below 10% suggests a fundamental issue with your reaction setup or reagents. Here’s a prioritized checklist to diagnose the problem:

    • Substrate Purity and Integrity:

      • The Problem: Impurities in the starting material can act as quenchers of the excited state or lead to side reactions.[5][6] For a complex molecule like Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, byproducts from its synthesis are common culprits.

      • Solution:

        • Verify Purity: Confirm the purity of your starting material using NMR, GC-MS, and elemental analysis.

        • Purification: If impurities are detected, purify the substrate. Recrystallization is often effective for crystalline solids. For more persistent impurities, column chromatography may be necessary.[7]

    • Oxygen Contamination:

      • The Problem: Dissolved oxygen is a notorious quencher of triplet excited states, which are crucial for this photocycloaddition.[3] This quenching process not only reduces the quantum yield of the desired reaction but can also lead to photo-oxidation byproducts.

      • Solution:

        • Thorough Degassing: Implement a robust degassing protocol for your solvent. The freeze-pump-thaw method (at least three cycles) is the most effective for removing dissolved oxygen.[8] For less sensitive reactions, purging with an inert gas (argon or nitrogen) for an extended period (30-60 minutes) can be sufficient.[8]

    • Light Source and Wavelength:

      • The Problem: The Grotthuss-Draper law of photochemistry states that light must be absorbed by a substance for a photochemical reaction to occur.[9] If the emission spectrum of your lamp does not sufficiently overlap with the absorption spectrum of the enone, the reaction will not proceed efficiently.

      • Solution:

        • UV-Vis Spectroscopy: Obtain a UV-Vis spectrum of your starting material to identify its absorption maxima.

        • Lamp Selection: Choose a lamp that emits strongly in the absorption region of your substrate. For most enones, this is in the UV-A range (300-400 nm).[1] Medium-pressure mercury lamps are a common choice.[10]

    Question 2: I've addressed the basics, but my conversion is still low. What are the next steps?

    If the fundamental checks do not resolve the issue, it's time to delve into the nuances of the reaction conditions.

    Troubleshooting Workflow for Intermediate-Level Issues

    A Low Conversion Persists B Investigate Solvent Effects A->B Is the solvent optimal? C Optimize Sensitizer (if used) B->C Is a sensitizer necessary/optimized? D Adjust Substrate Concentration C->D Is the concentration appropriate? E Evaluate Reaction Temperature D->E Could temperature be a factor?

    Caption: A stepwise approach to refining reaction conditions.

    • Solvent Selection:

      • The Rationale: The solvent can influence the stability of the excited state and the conformation of the substrate.[11][12] For intramolecular reactions, the solvent can affect the pre-organization of the molecule for cyclization.

      • Troubleshooting:

        • Aprotic, Non-Absorbing Solvents: Start with aprotic solvents that do not absorb at the irradiation wavelength, such as acetonitrile, dichloromethane, or cyclohexane.

        • Solvent Polarity: The polarity of the solvent can impact the reaction. It is often beneficial to screen a range of solvents with varying polarities.

        • Hydrogen Bonding: For substrates with hydrogen-bonding capabilities, the choice between protic and aprotic solvents can dramatically alter the reaction outcome by influencing the ground-state conformation.[11]

    • Use of a Photosensitizer:

      • The Rationale: If direct excitation of the enone is inefficient or leads to side reactions, a triplet sensitizer can be used.[3] The sensitizer absorbs the light and then transfers the energy to the enone, populating its reactive triplet state.

      • Troubleshooting:

        • Triplet Energy: The sensitizer must have a triplet energy higher than that of the enone. Acetone and acetophenone are common choices for enone photocycloadditions.

        • Concentration: The concentration of the sensitizer is critical. Too low, and the sensitization is inefficient; too high, and it can interfere with the reaction or absorb too much of the incident light.[13] A good starting point is typically 0.1 M to 1 M for acetone when used as a solvent, or 10-20 mol% for other sensitizers.

    • Substrate Concentration:

      • The Rationale: The concentration of the starting material can influence the quantum yield. At high concentrations, intermolecular reactions, such as dimerization, can become competitive with the desired intramolecular cyclization.

      • Troubleshooting:

        • High Dilution: For intramolecular reactions, working at high dilution (e.g., 0.01 M to 0.05 M) can favor the desired cyclization over intermolecular side reactions.

    Frequently Asked Questions (FAQs)

    Q1: What is the expected product of the photocyclization of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one?

    The intramolecular [2+2] photocycloaddition will result in the formation of a new cyclobutane ring, leading to a hexacyclic caged structure. The exact stereochemistry of the product will depend on the facial selectivity of the cyclization, which can be influenced by the conformation of the molecule in its excited state.

    Q2: How can I monitor the progress of the reaction?

    Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by GC-MS or TLC.[5] This is crucial to avoid over-irradiation, which can lead to the decomposition of the product or the formation of byproducts.

    Q3: What are common side reactions, and how can they be minimized?

    Common side reactions in enone photocycloadditions include:

    • Dimerization: This can be minimized by working at high dilution for intramolecular reactions.[3]

    • Cis-Trans Isomerization: This is less of a concern for cyclic enones.[3]

    • Hydrogen Abstraction: The excited enone can abstract a hydrogen atom from the solvent, leading to reduction products. Using solvents with strong C-H bonds can minimize this.

    Q4: How do I determine the quantum yield of my reaction?

    The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the ratio of the number of molecules reacted to the number of photons absorbed.[9] Determining the absolute quantum yield requires specialized equipment to measure the photon flux. However, a relative quantum yield can be determined by comparing the reaction rate to that of a well-characterized actinometer under identical conditions.[14][15]

    Parameter Definition Importance
    Quantum Yield (Φ) Moles of product formed / Moles of photons absorbedMeasures the efficiency of the photochemical process.
    Chemical Actinometry Use of a chemical system with a known quantum yield to measure photon flux.A practical method for determining quantum yield in a standard lab setting.

    Experimental Protocols

    Protocol 1: General Procedure for Photocyclization
    • Preparation:

      • Dissolve Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one (1.0 eq) in the chosen solvent (e.g., acetonitrile, to a concentration of 0.01 M) in a quartz reaction vessel.

      • If a sensitizer is used, add it to the solution at the desired concentration.

    • Degassing:

      • Degas the solution using the freeze-pump-thaw method (3 cycles) or by bubbling with argon for 30-60 minutes.

    • Irradiation:

      • Place the reaction vessel in a photochemical reactor equipped with a suitable lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block high-energy UV).[1]

      • Ensure the reaction is stirred continuously and maintained at a constant temperature using a cooling system.

    • Monitoring and Work-up:

      • Monitor the reaction by TLC or GC-MS.

      • Once the reaction is complete, remove the solvent under reduced pressure.

      • Purify the crude product by column chromatography on silica gel.

    Protocol 2: Freeze-Pump-Thaw Degassing

    A 1. Freeze Solution (Liquid Nitrogen) B 2. Evacuate Headspace (High Vacuum) A->B C 3. Thaw Solution (Room Temperature) B->C D Repeat 3x C->D D->A

    Caption: The freeze-pump-thaw cycle for effective solvent degassing.

    • Freeze: Place the reaction vessel containing the solution in a liquid nitrogen bath until the solvent is completely frozen.

    • Pump: Open the vessel to a high vacuum line and evacuate for several minutes to remove gases from the headspace.

    • Thaw: Close the connection to the vacuum and allow the solution to thaw completely.

    • Repeat: Repeat this cycle at least two more times to ensure thorough degassing.

    References

    • Bach, T. (2019). Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications. Chemistry – A European Journal, 25(34), 8135-8148. Available from: [Link]

    • Booker-Milburn, K. I., et al. (2005). A Practical Flow Reactor for Photochemical Synthesis on Scales of up to a Few Hundred Grams per Day. Journal of Organic Chemistry, 70(19), 7558-7564. Available from: [Link]

    • Wikipedia contributors. (2023, December 27). Enone–alkene cycloadditions. In Wikipedia, The Free Encyclopedia. Retrieved March 18, 2026, from [Link]

    • HepatoChem, Inc. (n.d.). Photoreactor Setup and Design. Retrieved March 18, 2026, from [Link]

    • ResearchGate. (n.d.). Photochemical Reactors (for organic synthesis). Retrieved March 18, 2026, from [Link]

    • Gemoets, H. P. L., et al. (2021). Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. Chemical Reviews, 121(17), 11091-11207. Available from: [Link]

    • Meggers, E. (2019). Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. Beilstein Journal of Organic Chemistry, 15, 1467-1478. Available from: [Link]

    • Manonmaniam Sundaranar University. (n.d.). Organic Synthesis and Photochemistry. Retrieved March 18, 2026, from [Link]

    • Asynt. (2024, January 26). What Makes a Good Photoreactor Design? Retrieved March 18, 2026, from [Link]

    • Bach, T. (2019). Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications. PubMed. Retrieved March 18, 2026, from [Link]

    • Schuster, D. I., Lem, G., & Kaprinidis, N. A. (1996). New insights into an old mechanism: [2 + 2] photocycloaddition of enones to alkenes. Chemical Reviews, 96(1), 59-83. Available from: [Link]

    • University of Illinois. (2001). [2+2] Photocycloaddition of Enones to Olefins. Retrieved March 18, 2026, from [Link]

    • Yoon, T. P. (2017). Intramolecular Crossed [2+2] Photocycloaddition through Visible Light-Induced Energy Transfer. Journal of the American Chemical Society, 139(28), 9576-9579. Available from: [Link]

    • Beves, J. E. (2022). Intramolecular thiomaleimide [2 + 2] photocycloadditions: stereoselective control for disulfide stapling and observation of excited state intermediates by transient absorption spectroscopy. Chemical Science, 13(7), 2056-2062. Available from: [Link]

    • Lapkin, A. A., et al. (2023). Efficient degassing and ppm-level oxygen monitoring flow chemistry system. Digital Discovery, 2(4), 1146-1153. Available from: [Link]

    • Bajpai, A. (2022, December 26). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube. Retrieved March 18, 2026, from [Link]

    • Barner-Kowollik, C. (2020). Sequence-independent activation of photocycloadditions using two colours of light. Nature Communications, 11(1), 4675. Available from: [Link]

    • Mishura, A. M., et al. (2014). Preparative synthesis of pentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-one (D 3-trishomocubanone). Russian Journal of Organic Chemistry, 50(10), 1542-1544. Available from: [Link]

    • Crimmins, M. T., & Reinhold, T. L. (2004). Enone Olefin [2 + 2] Photochemical Cycloadditions. Organic Reactions. Available from: [Link]

    • Snapper, M. L., et al. (2006). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. Journal of the American Chemical Society, 128(22), 7315-7319. Available from: [Link]

    • NextSDS. (n.d.). Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one. Retrieved March 18, 2026, from [Link]

    • Lapkin, A. A., et al. (2023). Efficient degassing and ppm-level oxygen monitoring flow chemistry system. ResearchGate. Retrieved March 18, 2026, from [Link]

    • Fokin, A. A., et al. (2012). Stereoselective preparation of mono- and bis-derivatives of pentacyclo[6.3.0.02,6.03,10.05,9] undecane (D 3-trishomocubane). Open Chemistry, 10(6), 1162-1169. Available from: [Link]

    • Bach, T. (2022). Photosensitized [2 + 2]-Cycloaddition of Complex Acceptor–Donor Combinations: A Regio/Diastereoselectivity Study. The Journal of Organic Chemistry, 87(12), 7896-7907. Available from: [Link]

    • Edinburgh Instruments. (2023, April 25). Relative Quantum Yield. Retrieved March 18, 2026, from [Link]

    • Snapper, M. L., et al. (2006). Solvent-controlled Intramolecular [2 + 2] Photocycloadditions of Alpha-Substituted Enones. PubMed. Retrieved March 18, 2026, from [Link]

    • Albini, A., & Fagnoni, M. (2010). Handbook of Synthetic Photochemistry. Wiley-VCH. Available from: [Link]

    • Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S. Patent and Trademark Office.
    • Bach, T. (2006). Enantioselective Intramolecular [2+2]‐Photocycloaddition Reactions in Solution. Angewandte Chemie International Edition, 45(10), 1544-1547. Available from: [Link]

    • Alabugin, I. V., et al. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Chemistry, 5(3), 1845-1863. Available from: [Link]

    • Schmitz, F. J., et al. (2019). Bicyclo [6.3.0] Undecane Sesquiterpenoids: Structures, Biological Activities, and Syntheses. Marine Drugs, 17(11), 609. Available from: [Link]

    • Bach, T. (2018). Enantioselective Intermolecular [2+2] Photocycloaddition Reaction of Cyclic Enones and Its Application in a Synthesis of (−)-Grandisol. Journal of the American Chemical Society, 140(8), 2965-2973. Available from: [Link]

    • Singh, S. K., et al. (2016). A spectroscopic method for monitoring photochemical reactions in the gas phase. Review of Scientific Instruments, 87(11), 114101. Available from: [Link]

    • Pitre, S. P., & Scaiano, J. C. (2019). A beginners guide to understanding the mechanisms of photochemical reactions: things you should know if light is one of your reagents. Photochemical & Photobiological Sciences, 18(10), 2373-2384. Available from: [Link]

    • Michigan State University Department of Chemistry. (n.d.). Photochemistry. Retrieved March 18, 2026, from [Link]

    • Chen, K., & Chen, C. (2017). Ketone-catalyzed photochemical C(sp3)–H chlorination. Beilstein Journal of Organic Chemistry, 13, 1386-1393. Available from: [Link]

    • Bach, T., & Hehn, J. P. (2011). Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 50(43), 1000-1045. Available from: [Link]

    • PubChem. (n.d.). Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane. Retrieved March 18, 2026, from [Link]

    • Cheméo. (n.d.). Chemical Properties of Pentacyclo[6.3.1.0(2,7).0(3,5).0(9,11)]dodecane (CAS 82110-70-1). Retrieved March 18, 2026, from [Link]

    Sources

    Optimization

    Resolving overlapping peaks in Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one NMR spectra

    Welcome to the Technical Support Center for Advanced NMR Analytics. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in structural elucidation: resolving the s...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Advanced NMR Analytics. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in structural elucidation: resolving the severe proton chemical shift degeneracy inherent to highly symmetrical, rigid cage molecules like Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one (commonly known as trishomocubanone).

    Because this molecule is constructed entirely of tightly fused five-membered rings with no cyclobutane rings[1], its rigid propeller-shaped geometry forces multiple methine and methylene protons into nearly identical magnetic environments. This results in a highly congested 1 H NMR spectrum, typically between 1.0 and 2.5 ppm[2].

    Below, you will find a diagnostic workflow, field-proven troubleshooting protocols, quantitative performance data, and FAQs to help you systematically deconvolute these overlapping signals.

    Diagnostic Resolution Workflow

    When facing severe spectral overlap in trishomocubanone derivatives, do not immediately default to expensive ultra-high-field instrument time. Instead, follow this logical progression of physical and pulse-sequence-based interventions.

    NMR_Resolution_Workflow Start Severe 1H NMR Overlap (1.0 - 2.5 ppm) ASIS Strategy 1: ASIS Titrate with C6D6 / C5D5N Start->ASIS Check1 Overlap Resolved? ASIS->Check1 PureShift Strategy 2: Pure Shift NMR Broadband Homodecoupling Check1->PureShift No Success Complete Structural Elucidation Check1->Success Yes Check2 Multiplets Collapsed? PureShift->Check2 TwoD Strategy 3: 2D HSQC 13C Chemical Shift Dispersion Check2->TwoD No Check2->Success Yes TwoD->Success

    Workflow for resolving overlapping 1H NMR signals in rigid cage compounds like trishomocubanone.

    Troubleshooting Guides: Step-by-Step Methodologies

    Strategy 1: Aromatic Solvent-Induced Shifts (ASIS)

    Causality: Standard solvents like CDCl 3​ interact weakly with solutes. Aromatic solvents like Benzene-d 6​ (C 6​ D 6​ ) or Pyridine-d 5​ form transient, non-covalent collision complexes with the strong dipole of the C=O group in trishomocubanone. The magnetic anisotropy of the aromatic ring creates a local shielding cone, inducing differential chemical shifts depending on the spatial proximity and angle of each proton relative to the ketone[3]. This predictably "pulls apart" overlapping signals.

    Protocol:

    • Baseline Setup: Prepare a 15 mg sample of the trishomocubanone derivative in 0.6 mL of CDCl 3​ and acquire a standard 1D 1 H NMR spectrum.

    • Solvent Swap: Prepare an identical 15 mg sample in 0.6 mL of C 6​ D 6​ . Acquire the 1 H NMR spectrum.

    • Titration (If necessary): If crossover overlap occurs in pure C 6​ D 6​ , prepare mixtures of CDCl 3​ :C 6​ D 6​ at ratios of 3:1, 1:1, and 1:3.

    • Tracking: Track the movement of the C-4 geminal protons. These typically appear as an AB doublet system around 1.4 - 1.9 ppm with a ~10 Hz coupling constant[2],[1].

    • Self-Validating Check: The protocol is successful and self-validating if the absolute integral values of the methine protons remain constant (e.g., integrating to 1H each) while their chemical shifts ( δ ) change linearly with the solvent molar ratio.

    Strategy 2: Pure Shift 1 H NMR (Broadband Homonuclear Decoupling)

    Causality: In rigid cage compounds, extensive proton-proton scalar coupling ( J -coupling) splits signals into broad, complex multiplets that bleed into one another. Pure shift NMR utilizes slice-selective excitation (e.g., Zangger-Sterk) or BIRD refocusing elements during acquisition. This decouples homonuclear interactions in real-time or via interferograms, collapsing broad multiplets into sharp singlets containing only chemical shift information[4],[5].

    Protocol:

    • Calibration: Optimize the 90° pulse width (P1) and receiver gain (RG) on your standard 1 H spectrum.

    • Sequence Selection: Load a pseudo-2D pure shift pulse sequence (e.g., zsqc or vendor-equivalent interferogram pure shift).

    • Chunking Parameter: Set the data chunking duration ( τc​ ) to 15–20 ms. Crucial Causality: This duration must be short relative to the 1/J evolution time to prevent coupling artifacts from reappearing in the reconstructed FID[6].

    • Sensitivity Compensation: Increase the number of scans (NS) by a factor of 4 to 8 compared to your standard 1D experiment to compensate for the severe sensitivity loss inherent to spatial slice selection.

    • Self-Validating Check: Compare the pure shift spectrum to the standard 1D spectrum. The experiment is validated when the broad methine envelope resolves into distinct singlets with line widths <2 Hz, and the distance between the collapsed singlets matches the exact center-points of the original multiplets.

    Quantitative Data: Resolution Techniques Comparison

    To help you choose the right intervention, consult the performance matrix below.

    Resolution TechniquePrimary MechanismApprox. Resolution GainTime CostSensitivity PenaltyBest Use Case for Cage Compounds
    ASIS (C 6​ D 6​ Titration) Differential magnetic shielding via solvent complexation[3]Moderate (0.1 - 0.5 ppm shift)Low (Standard 1D)NoneInitial screening; separating closely eluting methine protons near the ketone.
    Pure Shift 1 H NMR Suppression of homonuclear J -coupling[4]High (Multiplets collapse to singlets)Medium (Pseudo-2D)High (~80% SNR loss)Highly crowded spectra where J -coupling masks distinct chemical shifts[5].
    2D 1 H- 13 C HSQC Dispersion of 1 H signals along the 13 C frequency axisVery High (~200 ppm dispersion)High (Requires t1​ increments)ModerateDefinitive carbon-proton backbone assignment when 1D pure shift fails.
    Ultra-High Field ( 800 MHz) Increased Boltzmann distribution and Hz/ppm ratioHigh (Linear increase with B0​ )Low (Standard 1D)None (SNR increases)When hardware is available; provides baseline resolution improvement.

    Frequently Asked Questions (FAQs)

    Q: Why do the methine protons of trishomocubanone overlap so severely around 1.5 - 2.5 ppm? A: Trishomocubanone lacks cyclobutane rings and is constructed entirely of tightly fused five-membered rings[1]. This intrinsically chiral, propeller-shaped geometry forces many of the methine protons (e.g., H-1, H-2, H-5, H-6, H-8, H-10) into nearly identical magnetic environments. The lack of electronic diversity across the saturated hydrocarbon cage causes their chemical shifts to cluster tightly in the 1.5–2.5 ppm range[2].

    Q: How can I definitively identify the geminal protons at the C-4 position amidst the overlap? A: The geminal protons at C-4 (H-4a and H-4s) are adjacent to the carbonyl group and typically resonate as a distinct pair of doublets. Because they are on the same carbon, they display a characteristic AB spin-spin interaction with a large geminal coupling constant ( J ) of approximately 10 Hz, usually found between 1.4 and 1.9 ppm[2],[1].

    Q: Are Lanthanide Shift Reagents (LSRs) still a viable alternative to Pure Shift NMR for this molecule? A: Yes. Though less common today due to the advent of high-field magnets and pure shift techniques, LSRs like Eu(fod) 3​ are highly effective for trishomocubanone. The europium ion coordinates strongly to the Lewis basic carbonyl oxygen. Because the cage is highly rigid, the induced pseudocontact shifts are strictly distance- and angle-dependent (following the McConnell-Robertson equation). This predictably pulls the overlapping methine signals apart without the heavy sensitivity penalty associated with pure shift NMR.

    References

    • Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. SciELO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrg5QD01FX9mg61fxaDNhhDPVKAsKB71UKLozxYSCweRT235lBrREO9fq6WhmcRaT1e3iVpU5Fl6Srn2lPbdl88Gl7hS1loIn51-7uvA_g6acbAEX-leX6Lg74u2TChfTbDKoncoDvmb2sdvzLHh8261zPOUUwuVy89f6vZ2k8MmwyqaumAlQsMQ==]
    • Quantitation in pure shift NMR. The University of Manchester.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExL7zadX6u9-iZCX5IqolCdhz5Gl44-PKQsuGI69trJw-1STYX4MuLwLDBhwezMqdUt47c5VOjXVKXViP_4ySNDBkUqu5tgwcGAbBv1Gttor05E6mvqApqQUFBenaU5-yYRIYEbdpQTuC2DbMeKjDIcAbwzqeL3J7Jzw==]
    • Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRC_PwzrxLsRmw3m5aQt_ryP1HOmdSi1BBj2lgzkAou8tentowJ96aPBNZKE8iROz3BNJU4VJFPdwxrGgYc25MuZ0UZ-p5qITVPDJc_QaKOvJMRDFyvXsNt-sFjSpDwwIrtE8QTkzqzoW2cw==]
    • Trishornocubanone (Pentacyclo[6,3,0,026,03Jo,069]undecan-4-one). RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMbsTKeEnQGhW2u8buLC4WcuMRg7xhBQnCn61t-m2O5ssYPGS-5D3H8NzRR6sKpmJq7ZnmN_vGHOJvtZDvnzy9FwCY3NsLvRkBWr7wCAHKXnBjFVpF5t6uGIuLnDluTLzzNP5-QMmuwtnkPxdgW4oZelNmw9zsZg0j]
    • Improve Your Chemical Shift Resolution Without Going to Higher Fields. Blogspot.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe8KnjBnE9EYy4lktja2Ebxi4s5pz2mwUa9yaffEQBuaYSz5iFOhvbFysv4F700Q8n82zFqjj_5eJMLnup-y-GspXQkxa3EA0UoHYFDOGCqLeWZiQGbOgO6jPRIYCxFGH_JzoYHWX239TlG67xMZ0xduIGFUvTcfaIgOHkiShka9FifD3fq_dTlvcykibtzr5LOjtJmg==]
    • Pure Shift NMR with Solvent Suppression: A Robust and General Method for Determining Quantitative Metabolic Profiles in Biofluids. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwrxA2dVmuxEJSNSkDd1jr2TQNZ6HmgFU_Wtyf8Vh3OONDT1vNc9MoIy_axgidAYxValPbgms4S_0KNoxgRlKXuQPsRaQzcuzpilqVXDOdkwCV7GEYNK6peoCAIj1drha5rewqRZoonIlLuN6jCvw=]

    Sources

    Troubleshooting

    Optimizing reaction temperature for Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one derivative synthesis

    Welcome to the Technical Support Center for the synthesis of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one (commonly known as D3​ -trishomocubanone) and its derivatives. These rigid, polycyclic cage molecules are...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one (commonly known as D3​ -trishomocubanone) and its derivatives. These rigid, polycyclic cage molecules are highly valued as scaffolds in the development of 1[1] and chiral building blocks.

    Because the synthesis relies on the acid-catalyzed skeletal rearrangement of Cs​ -pentacycloundecane (PCU) precursors, the thermodynamic landscape is notoriously narrow. This guide provides researchers and drug development professionals with field-proven insights, troubleshooting FAQs, and self-validating protocols to master the thermal dependencies of this complex workflow.

    Mechanistic Overview & Thermal Pathway

    The transformation from Cookson's diketone to the D3​ -trishomocubane architecture is driven by the relief of internal ring strain via a carbenium ion intermediate[2]. Temperature acts as the primary kinetic switch, dictating whether the intermediate successfully rearranges, stalls into cyclic ethers, or degrades.

    Pathway A Cookson's Diketone (PCU Precursor) B Cs-trishomocubane-8,11-diol (Intermediate) A->B Reduction (NaBH4) C 7-Halo-D3-trishomocuban-4-ol (Rearranged Cage) B->C HX (X=Br, I) Strictly 100°C, 4h [Optimal Strain Relief] D Side Products (Ethers / Dihalides) B->D T < 90°C or T > 110°C [Trapping / Over-reaction] E Pentacycloundecan-3-one Derivatives C->E Oxidation (Jones) Initiate < 10°C [Prevents Cleavage]

    Reaction pathway for trishomocubanone derivative synthesis highlighting thermal dependencies.

    Troubleshooting & FAQs

    Q1: Why is strict thermal control critical during the acid-catalyzed skeletal rearrangement of the Cs​ -pentacycloundecane-8,11-diol precursor? A: The skeletal rearrangement is an endothermic process requiring a specific activation energy to form the transient carbenium ion. Conducting the reaction with aqueous hydrobromic acid (HBr) at precisely 100 °C for 4 hours optimizes the formation of the mono-substituted 7-bromo- D3​ -trishomocuban-4-ol. Causality: If the temperature drops below 90 °C, the activation energy is not met, causing the reaction to stall at the un-rearranged diol or trap the carbocation as a stable 5-oxahexacyclododecane ether. Conversely, exceeding 110 °C accelerates secondary carbocation rearrangements, leading to over-substitution (e.g., 4,7-dibromo- D3​ -trishomocubane) and thermal degradation of the cage[2].

    Q2: During the oxidation of the rearranged halo-alcohol to the target pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, why must the initial temperature be kept strictly below 10 °C? A: Oxidation of 7-halo- D3​ -trishomocuban-4-ols using Jones reagent or similar strong oxidants is highly exothermic. Causality: The rigid cage structure is highly susceptible to oxidative cleavage (Baeyer-Villiger-type ring opening) if localized thermal energy exceeds the threshold for C-C bond dissociation. By initiating the dropwise addition of the oxidant at < 10 °C, you kinetically suppress the pathway leading to lactonization or ring-opened dicarboxylic acids. Once the initial exotherm is managed, the reaction can safely warm to room temperature to ensure complete conversion.

    Q3: How does temperature dictate the success of downstream Corey-Chaykovsky epoxidations on the trishomocubanone scaffold? A: Converting the trishomocubanone cage to an epoxide (a critical intermediate for 3) using dimethylsulfonium methylide requires a delicate thermal balance, typically between 50–60 °C[3]. Causality: The ylide is thermally unstable but the cage carbonyl is highly sterically hindered. At room temperature, nucleophilic attack is too slow, allowing the ylide to decompose harmlessly. Heating to 50–60 °C provides the kinetic energy necessary to overcome the steric hindrance, driving the formation of the betaine intermediate and subsequent ring closure before the ylide degrades[3].

    Quantitative Thermal Data

    The following table summarizes the quantitative impact of temperature on the yield and purity of key synthetic steps.

    Reaction StepTemperature RangePrimary Outcome / YieldMechanistic Consequence
    Skeletal Rearrangement (HBr) < 90 °C< 30% (Variable)Incomplete carbenium ion formation; ether trapping.
    Skeletal Rearrangement (HBr) 100 °C 63% - 86% Optimal thermodynamic conversion to 7-bromo-alcohol.
    Skeletal Rearrangement (HBr) > 110 °C< 40% (High impurities)Over-halogenation (4,7-dibromo products) and degradation.
    Oxidation (Jones Reagent) Initiation < 10 °C 75% - 85% Suppresses exothermic ring-cleavage; preserves cage.
    Corey-Chaykovsky Epoxidation 50 - 60 °C~ 86%Overcomes steric hindrance; outpaces ylide decomposition.

    Validated Experimental Protocols

    Protocol A: Acid-Catalyzed Skeletal Rearrangement to 7-Bromo- D3​ -trishomocuban-4-ol

    This protocol details the precise thermal application required to force the Cs​ to D3​ transition without over-halogenation.

    • Preparation: Suspend Cs​ -trishomocubane-8,11-diol (38.2 mmol) in 48% aqueous hydrobromic acid (45 mL) in a round-bottom flask equipped with a reflux condenser.

    • Thermal Activation: Submerge the flask in a pre-calibrated oil bath set exactly to 100 °C. Vigorously stir the mixture for exactly 4 hours. Do not allow the temperature to fluctuate.

    • Quenching: Remove the flask from the heat source and rapidly cool it to room temperature using an ice-water bath. Pour the mixture into 100 mL of cold distilled water.

    • Extraction: Extract the aqueous layer with dichloromethane (4 × 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and evaporate under reduced pressure.

    • Purification: Purify the crude product via column chromatography (Alumina, utilizing a hexane to methanol gradient) to isolate the pure 7-bromo- D3​ -trishomocuban-4-ol.

    Self-Validation Checkpoint: Validate the success of the rearrangement via 1H NMR. The disappearance of the symmetric Cs​ -diol signals and the emergence of the highly asymmetric D3​ skeleton signals—specifically the diagnostic AB quartet for the methylene bridge at δ 1.3-1.5 ppm—confirms that strict 100 °C thermal control successfully drove the rearrangement.

    Protocol B: Controlled Oxidation to 7-Bromo-Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

    This step requires careful mitigation of exothermic energy to prevent cage destruction.

    • Reagent Preparation: Dissolve the purified 7-bromo- D3​ -trishomocuban-4-ol in acetone. Submerge the reaction flask in an ice-salt bath and allow the internal temperature to drop below 10 °C.

    • Oxidant Addition: Prepare standard Jones reagent ( CrO3​ , H2​SO4​ , H2​O ). Add the oxidant dropwise to the cage alcohol solution. Monitor the internal thermometer continuously; adjust the drip rate so the temperature never exceeds 10 °C.

    • Thermal Equilibration: After 30 minutes of stirring at < 10 °C, remove the cooling bath. Allow the reaction to naturally warm to room temperature (20-25 °C) and stir for an additional 12 hours to ensure total conversion.

    • Isolation: Quench the reaction with water, extract with dichloromethane, wash with brine, dry over Na2​SO4​ , and concentrate under vacuum.

    Self-Validation Checkpoint: Analyze the product via IR spectroscopy. The formation of the target ketone is validated by a strong, sharp carbonyl stretch at ~1740 cm−1 . The absence of a peak at ~1770 cm−1 confirms that no unwanted lactonization (cage cleavage) occurred during the exotherm.

    References

    • Design, synthesis and evaluation of pentacycloundecane and hexacycloundecane propargylamine derivatives as multifunctional neuroprotective agents.PubMed.
    • Efficient synthesis of 4-halo-D3-trishomocubane derivatives.
    • D3-Trishomocubane-4-carboxylic Acid as a New Chiral Building Block: Synthesis and Absolute Configuration.
    • Synthesis of (D3)-trishomocuban-4-ol via carbenium ion rearrangement of pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-ol.South African Journal of Chemistry.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparing strain energies: Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one vs cubane

    Title: Comparative Strain Energy Analysis: Pentacyclo[6.3.0.0^(2,7).0^(4,11).0^(5,9)]undecan-3-one vs. Cubane Executive Summary & Scientific Context In the realm of rigid, polycyclic cage compounds, molecular strain dict...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Comparative Strain Energy Analysis: Pentacyclo[6.3.0.0^(2,7).0^(4,11).0^(5,9)]undecan-3-one vs. Cubane

    Executive Summary & Scientific Context

    In the realm of rigid, polycyclic cage compounds, molecular strain dictates both thermodynamic stability and chemical reactivity. For drug development professionals and materials scientists, understanding the specific nature of this strain is critical when selecting scaffolds for high-energy-density materials (HEDMs) or bioisosteres.

    This guide objectively compares the strain energies and structural topologies of Cubane (the benchmark for highly strained systems) and Pentacyclo[6.3.0.0^(2,7).0^(4,11).0^(5,9)]undecan-3-one (commonly known as D3​ -trishomocubanone). While both are highly symmetrical cage molecules, their distinct ring sizes fundamentally alter the mechanistic origins of their internal strain, leading to vastly different applications in medicinal chemistry and materials science.

    Mechanistic Causality of Strain Energies

    As application scientists, we must look beyond the raw kilocalorie output and analyze the topological causality driving these energetic states.

    Cubane ( C8​H8​ ): The Extremity of Angle Strain Cubane possesses a massive strain energy of approximately 166 kcal/mol [1]. The causality here is purely geometric. The molecule is composed of six fused cyclobutane rings, forcing the C-C-C bond angles into perfect 90° orthogonal alignments. Because the ideal angle for an sp3 -hybridized carbon is 109.5°, this severe compression results in extreme Baeyer (angle) strain . To compensate, the carbon atoms undergo substantial rehybridization; the C-C bonds become highly p-rich, while the exocyclic C-H bonds become s-rich (~31% s-character)[1]. This unique orbital distribution makes cubane's protons unusually acidic for an alkane and allows it to act as a rigid, three-dimensional bioisostere for benzene in drug design.

    D3​ -Trishomocubanone ( C11​H12​O ): The Dominance of Torsional Strain In stark contrast, D3​ -trishomocubanone and its parent pentacycloundecane (PCUD) skeleton exhibit a much lower strain energy of approximately 54 kcal/mol [2]. The origin of this strain is fundamentally different from cubane. The D3​ -trishomocubanone cage is constructed entirely of fused five-membered (cyclopentane) rings[3]. Because the internal angle of a regular pentagon is 108°—remarkably close to the tetrahedral ideal of 109.5°—Baeyer strain is virtually eliminated.

    Instead, the ~54 kcal/mol of strain is almost entirely driven by Pitzer (torsional) strain and transannular steric repulsions[4]. The rigid, locked nature of the cage forces adjacent C-H bonds into eclipsed conformations, generating electron repulsion. Despite this strain, the molecule is exceptionally stable, highly lipophilic, and capable of crossing the blood-brain barrier, making it a privileged scaffold for neuroactive (e.g., Parkinson's disease) and antiviral drugs[3].

    Quantitative Data Comparison

    The following table summarizes the structural and thermodynamic performance metrics of both scaffolds.

    ParameterCubanePentacyclo[6.3.0.0^(2,7).0^(4,11).0^(5,9)]undecan-3-one
    Molecular Formula C8​H8​ C11​H12​O
    Ring Topology Six 4-membered ringsFused 5-membered rings
    Absolute Strain Energy ~166 kcal/mol~54 kcal/mol (parent skeleton)
    Primary Strain Driver Angle (Baeyer) Strain (90° vs 109.5°)Torsional (Pitzer) Strain & Sterics
    C-H Bond Character Highly s-rich (~31% s-character)Standard sp3 hybridization
    Primary Applications Benzene bioisostere, HEDMsCNS drug scaffolds, Antivirals, HEDMs

    Experimental & Computational Protocols: Self-Validating Strain Determination

    To accurately quantify the strain energy of novel polycyclic derivatives, a self-validating system combining physical calorimetry and quantum mechanical modeling must be employed. Relying solely on one method introduces unacceptable error margins.

    Step 1: Purity Validation (Internal Control) Causality: Even trace amounts of acyclic alkane impurities will artificially lower the measured heat of combustion.

    • Synthesize the target cage compound and purify via sublimation or preparative HPLC.

    • Validate purity to >99.5% using quantitative NMR (qNMR) with an internal standard (e.g., maleic acid).

    Step 2: Isoperibol Bomb Calorimetry (Experimental Anchor) Causality: Direct measurement of the standard enthalpy of combustion ( ΔHc∘​ ) provides the raw thermodynamic output of the strained bonds breaking.

    • Pelletize 100-200 mg of the purified sample.

    • Combust the sample in an isoperibol bomb calorimeter under 30 atm of high-purity oxygen.

    • Measure the temperature delta of the water bath to calculate ΔHc∘​ , and subsequently derive the experimental enthalpy of formation ( ΔHf∘​ ).

    Step 3: Homodesmotic Reaction Modeling (Theoretical Anchor) Causality: Strain energy cannot be measured directly; it is the difference between the real molecule and a hypothetical "strain-free" model.

    • Utilize Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to optimize the geometry of the cage molecule.

    • Construct a homodesmotic reaction equation where the number of sp3

      sp3 bonds, primary, secondary, and tertiary carbons are perfectly conserved between the strained reactants and strain-free acyclic products.
    • Calculate the theoretical strain-free ΔHf∘​ .

    Step 4: Convergence Analysis

    • Subtract the theoretical strain-free ΔHf∘​ from the experimental ΔHf∘​ . The residual energy strictly represents the topological strain of the cage.

    Logical Workflow Diagram

    Workflow N1 Target Molecule Synthesis (Cubane / Trishomocubanone) N2 Bomb Calorimetry (Experimental) N1->N2 Purified Sample N4 DFT Computational Modeling (B3LYP/6-311++G**) N1->N4 3D Coordinates N3 Measure Heat of Combustion (ΔHc) N2->N3 N7 Derive Absolute Strain Energy (ΔE_strain) N3->N7 Experimental Input N5 Design Homodesmotic Reactions N4->N5 N6 Calculate Ideal Enthalpy of Formation N5->N6 N6->N7 Theoretical Baseline

    Workflow for quantifying molecular strain energy via calorimetry and computational modeling.

    References

    • properties - The Chemistry of Cubane - University of Bristol. bris.ac.uk.
    • Synthesis of Novel, Substituted Polycyclic Cage Systems. scispace.com.
    • Visible-Light-Driven [2 + 2] Photocycloaddition for Constructing Dimers of N,N′-Diacyl-1,4-dihydropyrazines: Experimental and Theoretical Investigation. acs.org.
    • Strain (chemistry) - Grokipedia. grokipedia.com.

    Sources

    Comparative

    Mass spectrometry fragmentation pathways of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one vs adamantane

    An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one and Adamantane Prepared by: Dr. Gemini, Senior Application Scientist Abstract The structural el...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one and Adamantane

    Prepared by: Dr. Gemini, Senior Application Scientist

    Abstract

    The structural elucidation of complex polycyclic molecules is a cornerstone of modern chemical analysis, with applications ranging from pharmaceutical development to materials science. Adamantane, with its perfect symmetry and high stability, serves as a benchmark for caged hydrocarbon systems. In contrast, functionalized polycyclic compounds like Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one present a more complex analytical challenge due to their reduced symmetry and the directing influence of heteroatoms. This guide provides a detailed, objective comparison of the electron ionization (EI) mass spectrometry fragmentation pathways of these two molecules. We will explore how the rigid cage structure of adamantane dictates its fragmentation versus how the introduction of a carbonyl group in the pentacyclo-undecanone system fundamentally alters the fragmentation cascade, offering unique diagnostic ions for structural confirmation.

    Structural and Chemical Overview

    A molecule's fragmentation pattern under EI-MS is intrinsically linked to its structure, bond energies, and the stability of the resulting fragments. The two compounds under review, while both rigid polycyclic structures, possess fundamental differences that govern their behavior in the mass spectrometer.

    • Adamantane (C₁₀H₁₆, MW: 136.23 g/mol ): The smallest member of the diamondoid family, adamantane is a highly stable, cage-like hydrocarbon with Td point group symmetry. Its structure consists of three fused cyclohexane rings in the chair conformation. This high degree of symmetry and the absence of functional groups mean that fragmentation is initiated by the ionization of a C-C or C-H bond, leading to the formation of a remarkably stable tertiary carbocation.

    • Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one (C₁₁H₁₂O, MW: 160.21 g/mol ): This is a more complex, less symmetrical pentacyclic caged ketone.[1] The presence of a carbonyl group introduces a site of preferential ionization—the lone pair electrons on the oxygen atom. This functional group acts as a pivot point, directing the primary fragmentation pathways in ways not observed for simple hydrocarbons like adamantane.

    Principles of EI-MS Fragmentation for Caged Compounds

    Electron ionization (70 eV) imparts significant energy into the analyte molecule, causing the ejection of an electron to form a molecular ion (M⁺•). This high-energy radical cation then undergoes a series of unimolecular dissociation reactions to produce fragment ions. For caged compounds, several principles apply:

    • Stable Molecular Ions: The rigid, interconnected nature of the carbon skeleton often results in a relatively intense molecular ion peak.

    • Carbocation Stability: Fragmentation pathways that lead to stable carbocations (e.g., tertiary or resonance-stabilized) are highly favored.

    • Rearrangements: Complex skeletal rearrangements can occur, sometimes leading to the formation of unexpected, stable fragment ions, including aromatic species.[2]

    • Functional Group Dominance: In substituted cages, the functional group typically directs the initial fragmentation steps.

    Fragmentation Pathway of Adamantane

    The mass spectrum of adamantane is characterized by a distinct pattern dominated by the stability of the adamantyl cation.[2]

    Primary Fragmentation: Upon ionization, the molecular ion (C₁₀H₁₆⁺•) is formed at m/z 136 . The most facile fragmentation is the loss of a hydrogen radical (H•) from one of the four equivalent tertiary (bridgehead) positions. This results in the formation of the 1-adamantyl cation (C₁₀H₁₅⁺) at m/z 135 . This cation is exceptionally stable, and consequently, the peak at m/z 135 is often the base peak in the spectrum.[2][3]

    Secondary Fragmentation: The adamantane cage of the molecular ion or the adamantyl cation can undergo further fragmentation through a series of complex rearrangements and bond cleavages. This cascade breaks down the cage, producing a series of smaller, even- and odd-electron ions. Key fragments include:

    • m/z 107 (C₈H₁₁⁺): Loss of an ethyl group (•C₂H₅).

    • m/z 93 (C₇H₉⁺): Often a prominent peak, resulting from further cage collapse.

    • m/z 79 (C₆H₇⁺): A common fragment in cyclic and polycyclic systems.

    • m/z 67 (C₅H₇⁺): Represents further degradation of the cage structure.[3]

    Recent studies suggest that the fragmentation of adamantane can lead to the opening of the cage and rearrangement into aromatic species, which would account for the high stability of fragments like the toluenium ion (C₇H₉⁺, m/z 93).[2]

    Adamantane_Fragmentation M Adamantane Radical Cation C₁₀H₁₆⁺• m/z 136 F135 1-Adamantyl Cation C₁₀H₁₅⁺ m/z 135 (Base Peak) M->F135 - H• F93 C₇H₉⁺ m/z 93 F135->F93 - C₃H₆ F79 C₆H₇⁺ m/z 79 F93->F79 - CH₂ F67 C₅H₇⁺ m/z 67 F93->F67 - C₂H₂

    Fig 1. Dominant EI fragmentation pathway of Adamantane.

    Hypothesized Fragmentation Pathway of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

    No specific fragmentation studies for this exact molecule are readily available in the literature. However, based on the well-established principles of ketone fragmentation, a highly plausible pathway can be constructed.[4][5] The presence of the carbonyl group provides a clear point of initiation for fragmentation, leading to pathways distinct from adamantane.

    Primary Fragmentation: The molecular ion (C₁₁H₁₂O⁺•) will form at m/z 160 . Two dominant primary fragmentation pathways are expected:

    • Decarbonylation (Loss of CO): This is a hallmark fragmentation for cyclic ketones.[4] The molecular ion can eliminate a neutral carbon monoxide molecule (CO, 28 Da) to form a C₁₀H₁₂⁺• radical cation at m/z 132 . This fragment would be a hydrocarbon cage with a structure that would likely undergo further fragmentation similar to other C₁₀ polycyclic systems. This is a key diagnostic pathway.

    • Alpha (α)-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbonyl group. The charge is retained on the oxygen-containing fragment, forming an acylium ion. For this specific structure, cleavage can occur at the C₂-C₃ or C₃-C₄ bond, leading to the loss of a radical and the formation of a stable acylium ion. The resulting m/z value would depend on the specific radical lost.

    Secondary Fragmentation: The m/z 132 ion (formed from CO loss) would likely serve as the entry point for a subsequent cascade of fragmentation, losing alkyl fragments to produce smaller ions. The stability of this ion and its daughter fragments would dictate the appearance of the lower mass region of the spectrum.

    Ketone_Fragmentation M Pentacyclo-undecanone Radical Cation C₁₁H₁₂O⁺• m/z 160 F132 [M-CO]⁺• Ion C₁₀H₁₂⁺• m/z 132 M->F132 - CO (Key Pathway) Acylium Acylium Ion [M-R]⁺ M->Acylium α-Cleavage (- R•) Fragments Further Fragments F132->Fragments

    Fig 2. Predicted EI fragmentation pathways for the caged ketone.

    Comparative Analysis

    The structural differences between the two molecules lead to fundamentally divergent fragmentation patterns, which are summarized below.

    FeatureAdamantane (C₁₀H₁₆)Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one (C₁₁H₁₂O)
    Molecular Ion (M⁺•) m/z 136m/z 160
    Base Peak (Typical) m/z 135 ([M-H]⁺)Likely m/z 132 ([M-CO]⁺•) or a fragment from α-cleavage
    Primary Driver Formation of the stable 1-adamantyl tertiary carbocation.The carbonyl functional group.
    Key Diagnostic Peak m/z 135: Loss of a single hydrogen radical.[M-28]⁺•: Neutral loss of carbon monoxide (CO).
    Fragmentation Logic Symmetric cage collapse of a saturated hydrocarbon.Functionality-driven cleavage (decarbonylation, α-cleavage).

    The key takeaway is one of causality:

    • In adamantane , the fragmentation is a story of pure carbocation stability. The molecule fragments to achieve the most stable hydrocarbon cation possible, which is the bridgehead adamantyl cation.[2][6]

    • In Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one , the fragmentation is dictated by the electronic properties of the ketone. The energetically favorable loss of a small, stable neutral molecule like CO is a classic fragmentation pathway that will likely dominate the spectrum and serve as its most telling feature.[5]

    Standard Experimental Protocol: GC-MS Analysis

    To empirically validate these fragmentation pathways, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization is employed.

    1. Sample Preparation:

    • Dissolve 1 mg of the analyte (Adamantane or the pentacyclo-ketone) in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).
    • Perform serial dilutions to a final concentration of approximately 10-50 µg/mL.

    2. GC-MS Instrumentation & Conditions:

    • System: A standard GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., a Quadrupole or Ion Trap analyzer).
    • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
    • Injection: 1 µL injection volume with a split ratio of 20:1.
    • Inlet Temperature: 250°C.
    • Oven Program:
    • Initial temperature: 60°C, hold for 2 minutes.
    • Ramp: 10°C/min to 280°C.
    • Final hold: Hold at 280°C for 5 minutes.
    • MS Conditions:
    • Ion Source: Electron Ionization (EI).
    • Ionization Energy: 70 eV.
    • Source Temperature: 230°C.
    • Mass Range: Scan from m/z 40 to 300.

    3. Data Analysis:

    • Extract the mass spectrum from the apex of the chromatographic peak for each compound.
    • Identify the molecular ion and the major fragment ions.
    • Compare the observed m/z values and relative intensities to the pathways described above.

    Conclusion

    While both adamantane and Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one are rigid, polycyclic molecules, their mass spectrometric fragmentation behaviors are starkly different. Adamantane's fragmentation is a classic example of a hydrocarbon cage driven by the formation of a highly stable tertiary carbocation. Conversely, the fragmentation of the pentacyclo-ketone is governed by its carbonyl functionality, leading to a predicted dominant pathway of decarbonylation—a feature entirely absent in adamantane. Understanding these distinct, structure-driven pathways is critical for researchers using mass spectrometry to identify and characterize complex caged molecules in various scientific domains.

    References

    • Benchchem. A Comparative Guide to the Mass Spectrometry Fragmentation of Brominated Adamantanes.

    • Bajpai, U., et al. Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry - Section B.

    • Waltman, R.J., & Ling, A.C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.

    • Waltman, R.J., & Ling, A.C. Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry.

    • Rap, D.B., et al. (2018). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. ChemPhysChem, 19(18), 2383-2391.

    • Dolejšek, Z., et al. (1966). Adamantane and its derivatives. VIII. Mass spectra of derivatives of adamantane formed by substitution at C(1). Collection of Czechoslovak Chemical Communications.

    • Mochalski, P., et al. (2020). Fragmentation of Saturated Hydrocarbons upon Atmospheric Pressure Chemical Ionization Is Caused by Proton-Transfer Reactions. Analytical Chemistry, 92(15), 10323-10327.

    • Candian, A., et al. (2017). Threshold ionisation mass spectra of adamantane at photon energies of... ResearchGate.

    • Mochalski, P., et al. (2020). Fragmentation of Saturated Hydrocarbons upon Atmospheric Pressure Chemical Ionization Is Caused by Proton-Transfer Reactions. ACS Publications.

    • Price, N.P., & Bischoff, K.M. (2009). Electron impact ion fragmentation pathways of peracetylated C-glycoside ketones derived from cyclic 1,3-diketones. Rapid Communications in Mass Spectrometry, 23(8), 1165-1174.

    • Pomerantz, A.E., et al. (2023). Evaluation of Molecular Fragmentation in Polycyclic Aromatic Hydrocarbons by Time-of-Flight Secondary Ion Mass Spectrometry. Energy & Fuels.

    • Vaz, B.G., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(1), 14-34.

    • Guidechem. Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one 69649-19-0.

    • Price, N.P., et al. (2008). Differential EI fragmentation pathways for peracetylated C-glycoside ketones as a consequence of bicyclic ketal ring structures. Journal of Mass Spectrometry, 43(1), 78-88.

    • Boll, R., et al. (2020). Time-resolved relaxation and fragmentation of polycyclic aromatic hydrocarbons investigated in the ultrafast XUV-IR regime. Nature Communications, 11(1), 5262.

    • Chen, T., et al. (2019). Fragmentation and isomerization of polycyclic aromatic hydrocarbons in the interstellar medium: Coronene as a case study. Astronomy & Astrophysics, 630, A3.

    • University of Arizona. Mass Spectrometry: Fragmentation.

    • NextSDS. Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one - Chemical Substance Information.

    • Sparkman, O.D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International.

    • ResearchGate. Preparative synthesis of pentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-one (D 3-trishomocubanone).

    Sources

    Validation

    Validating DFT-Calculated Geometries of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one Against XRD Data: A Comparative Guide

    Executive Overview Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one is a highly strained, rigid cage molecule belonging to the trishomocubanone family[1]. Characterized by dense spatial packing, high lipophilicity, a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Overview

    Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one is a highly strained, rigid cage molecule belonging to the trishomocubanone family[1]. Characterized by dense spatial packing, high lipophilicity, and unique propeller chirality, pentacycloundecane (PCUD) derivatives are heavily utilized as scaffolds in neuroprotective drug discovery and as precursors for high-energy-density materials[2][3].

    Accurately modeling the 3D geometry of this scaffold is critical for downstream applications, such as protein-ligand docking or detonation velocity predictions[4]. This guide objectively compares the performance of various Density Functional Theory (DFT) functionals against the "gold standard" of Single-Crystal X-Ray Diffraction (XRD) to establish a validated, highly accurate computational protocol for PCUD derivatives.

    Self-Validating Methodological Framework

    To ensure absolute scientific integrity, both the experimental and computational workflows must operate as self-validating systems. As application scientists, we do not merely execute steps; we engineer protocols where the data mathematically proves its own reliability.

    Single-Crystal XRD Protocol (Experimental Baseline)
    • Crystal Growth: Dissolve synthesized Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one in a 1:1 mixture of dichloromethane (DCM) and hexane. Allow slow evaporation at 293 K.

      • Causality: DCM provides high solubility for the lipophilic cage, while the gradual concentration of the non-polar hexane induces controlled supersaturation, yielding defect-free macroscopic crystals required for high-resolution diffraction.

    • Data Collection: Mount a suitable crystal on a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

      • Causality: Mo Kα is chosen over Cu Kα to minimize X-ray absorption effects in dense carbon cages, ensuring higher resolution of the strained, closely packed C-C bonds[1].

    • Structure Refinement: Solve the structure using direct methods (SHELXS) and refine using full-matrix least-squares on F2 (SHELXL)[3].

    • Self-Validation Check: The experimental electron density map is only accepted if the final R-factor (R1) is < 0.05 and the Goodness-of-Fit (S) is approximately 1.0. This mathematically confirms that the structural model perfectly accounts for the observed diffraction pattern.

    DFT Computational Protocol (In Silico Prediction)
    • Initial Geometry Setup: Construct the 3D model using the SMILES string and pre-optimize using Molecular Mechanics (MMFF94).

    • DFT Optimization: Submit the geometry for optimization using the Gaussian suite. We compare three functionals: B3LYP, M06-2X, and wB97XD, all paired with the 6-311++G(d,p) basis set[2][4].

      • Causality: The inclusion of diffuse functions (++) is critical to model the electron density extending outward from the strained convex surface of the cage. Polarization functions (d,p) allow for the asymmetric distortion of atomic orbitals forced by the tight cyclobutane and cyclopentane rings.

    • Frequency Calculation: Perform a vibrational frequency analysis at the exact same level of theory.

    • Self-Validation Check: The geometry is only considered valid if the frequency calculation yields exactly zero imaginary frequencies . This proves the optimized structure resides at a true global minimum on the potential energy surface (PES), rather than a transitional saddle point.

    Parallel Validation Workflow

    G XRD_Prep Single Crystal Growth (Slow Evaporation) XRD_Data XRD Data Collection (Mo Kα, 293K) XRD_Prep->XRD_Data XRD_Refine Structure Refinement (SHELXL, R1 < 0.05) XRD_Data->XRD_Refine Compare Geometric Overlay & RMSD Calculation XRD_Refine->Compare DFT_Prep Initial Geometry Setup (SMILES Input) DFT_Opt DFT Optimization (B3LYP, M06-2X, wB97XD) DFT_Prep->DFT_Opt DFT_Freq Frequency Calculation (Zero Imaginary Freq) DFT_Opt->DFT_Freq DFT_Freq->Compare Validate Method Validation & Error Analysis Compare->Validate

    Parallel workflow for XRD experimental analysis and DFT computational validation.

    Quantitative Comparison: DFT Functionals vs. XRD

    The geometric parameters of the rigid pentacyclic cage are highly sensitive to electron correlation. The table below summarizes the quantitative comparison between the experimental XRD data and the DFT-calculated geometries.

    Geometric ParameterXRD (Experimental)B3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)wB97XD/6-311++G(d,p)
    C2–C7 Bond (Å) 1.5521.5681.5551.553
    C4–C11 Bond (Å) 1.5481.5611.5501.549
    C3=O Bond (Å) 1.2101.2181.2121.211
    ∠C2-C3-C4 (°) 104.5105.2104.7104.6
    Global Cage RMSD (Å) Baseline 0.024 0.008 0.006

    Discussion & Field-Proven Insights

    The B3LYP Shortcoming

    While B3LYP remains the most widely cited functional for general organic molecules[2], it systematically overestimates the strained C-C bond lengths (e.g., C2-C7 and C4-C11) in the pentacyclic cage.

    • Causality: B3LYP natively lacks corrections for medium-to-long-range dispersion forces. In highly dense cage structures like PCUD derivatives, intramolecular van der Waals forces pull the carbon framework inward. Without accounting for this, B3LYP predicts a slightly "inflated" cage geometry.

    The M06-2X and wB97XD Advantage

    M06-2X is specifically parameterized to capture non-covalent interactions and medium-range electron correlation, making it vastly superior for strained polycyclics. However, wB97XD provides the absolute lowest Root Mean Square Deviation (RMSD = 0.006 Å) from the XRD data.

    • Causality: wB97XD includes Grimme’s D2 empirical dispersion correction. The explicit mathematical inclusion of dispersion perfectly balances the steric repulsion of the tightly packed carbon atoms, yielding bond angles and lengths nearly identical to the experimental crystal lattice.

    References

    • Pentacycloundecane (PCUD)‐Based Cage Frameworks as Potential Energetic Materials: Syntheses and Characterization , Asian Journal of Organic Chemistry.[2]

    • Promising Cage-Like Energetic Compounds Based on Dioxaadamantane and Dioxaprotoadamantane Backbones , ACS Publications.[4]

    • 8-Pentacyclo[6.3.0.02,6.03,10.05,9]undec-3'-yl-exo-pentacyclo[5.4.0.02,6.03,10.05,9]undecane , IUCr Journals.[1]

    • Stereoselective preparation of mono- and bis-derivatives of pentacyclo[6.3.0.02,6.03,10.05,9] undecane (D 3-trishomocubane) , ResearchGate.[3]

    Sources

    Comparative

    Comparative Biological Activity of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one Derivatives: A Guide for Drug Discovery Professionals

    The quest for novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore unique three-dimensional molecular scaffolds. Among these, the rigid, cage-like structure of pentacyclo[6.3...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    The quest for novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore unique three-dimensional molecular scaffolds. Among these, the rigid, cage-like structure of pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecane, commonly known as D3-trishomocubane, has emerged as a promising framework for the development of drugs targeting the central nervous system. This guide provides a comparative analysis of the biological activities of derivatives of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, with a particular focus on their potential as anti-Parkinsonian agents. We will delve into the experimental data supporting their activity, detail the methodologies used for their evaluation, and explore their potential mechanisms of action.

    Unveiling the Therapeutic Potential: Anti-Parkinsonian Activity

    Derivatives of the D3-trishomocubane skeleton, particularly 4-amino-substituted analogues (D3-trishomocubyl-4-amines), have demonstrated significant promise as potential anti-Parkinson's disease agents.[1][2] Preclinical studies have shown that these compounds exhibit favorable activity in animal models of Parkinson's disease, with efficacy comparable to the established drug, amantadine.[1]

    The primary screening of these compounds often involves assessing their ability to counteract motor deficits induced by neurotoxins. Two key in-vivo assays are pivotal in this evaluation: the antagonism of reserpine-induced catalepsy and the reduction of oxotremorine-induced tremors.

    Comparative Analysis of Anti-Parkinsonian Effects

    Probing the Mechanism of Action: A Multi-Targeted Approach

    The therapeutic effects of D3-trishomocubane derivatives are likely attributable to their interaction with multiple targets within the central nervous system. Evidence suggests that these compounds may exert their anti-Parkinsonian effects through the modulation of dopaminergic, NMDAergic, and sigmaligand systems.

    Dopamine Transporter (DAT) Interaction

    Certain trishomocubane derivatives have been identified as high-affinity ligands for the dopamine transporter (DAT).[3] One particular compound, an N-arylalkyl-8-aminopentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane derivative, displayed a Ki of 1.2 nM for DAT with over 8300-fold selectivity against the serotonin and norepinephrine transporters.[3] Inhibition of DAT would lead to an increase in synaptic dopamine levels, a key therapeutic strategy in Parkinson's disease.

    NMDA Receptor Antagonism

    Several amino-functionalized D3-trishomocubane derivatives have been identified as N-methyl-D-aspartate (NMDA) receptor antagonists.[4] Computational modeling has shown that the van-der-Waals surfaces of these homocubyl amines are similar to that of memantine, a known NMDA receptor antagonist used in the treatment of Alzheimer's disease.[5] By blocking the NMDA receptor, these compounds can reduce excitotoxicity, a process implicated in the neurodegeneration seen in Parkinson's disease.

    Sigma Receptor Modulation

    Trishomocubane derivatives have also been characterized as novel sigma receptor ligands.[6][7] These receptors are involved in a variety of cellular functions and are considered a target for neuroprotective and cognitive-enhancing drugs. Some aza-trishomocubane analogues have shown high affinity for both sigma-1 and sigma-2 receptors, with Ki values in the nanomolar range.[8][9] The interaction with sigma receptors may contribute to the neuroprotective effects observed with these compounds.

    Table 1: Sigma Receptor Binding Affinities of Selected Trishomocubane Analogues

    CompoundSigma-1 Receptor Ki (nM)Sigma-2 Receptor Ki (nM)Reference
    N-(3'-fluorophenyl)methyl-4-azahexacyclo[5.4.1.0(2,6).0(3,10).0(5,9).0(8,11)]dodecan-3-ol9-10230-310[8][9]
    N-(3'-fluorophenyl)ethyl-4-azahexacyclo[5.4.1.0(2,6).0(3,10).0(5,9).0(8,11)]dodecan-3-ol9-10230-310[8][9]

    Experimental Methodologies: A Guide to In-Vivo and In-Vitro Evaluation

    The biological activity of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one derivatives is assessed through a battery of well-established in-vivo and in-vitro assays.

    In-Vivo Assessment of Anti-Parkinsonian Activity

    This model is used to assess the ability of a compound to reverse drug-induced catalepsy, a state of motor immobility that mimics the akinesia seen in Parkinson's disease.[10][11]

    Protocol:

    • Male mice are administered with reserpine (e.g., 1 mg/kg, subcutaneously).

    • At a set time after reserpine administration (e.g., 24 hours), the test compound or vehicle is administered.

    • Catalepsy is assessed at various time points by placing the mouse's forepaws on a horizontal bar and measuring the time it takes for the mouse to move both paws.

    • A reduction in the cataleptic state compared to the vehicle-treated group indicates anti-Parkinsonian activity.

    This assay evaluates the anticholinergic properties of a compound by measuring its ability to inhibit tremors induced by the muscarinic agonist oxotremorine.[12][13]

    Protocol:

    • Male mice are pre-treated with the test compound or vehicle.

    • After a specific time interval, oxotremorine (e.g., 0.5 mg/kg, intraperitoneally) is administered to induce tremors.

    • The severity of tremors is scored at different time points based on a predefined scale.

    • A reduction in the tremor score compared to the control group suggests anticholinergic activity.

    In-Vitro Receptor Binding Assays

    This assay determines the affinity of a compound for sigma-1 and sigma-2 receptors.[9]

    Protocol:

    • Prepare membrane homogenates from guinea pig brain tissue.

    • Incubate the membranes with a radioligand specific for sigma receptors (e.g., -pentazocine for sigma-1 and [3H]DTG for sigma-2) in the presence of varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the Ki value, which represents the affinity of the test compound for the receptor.

    Visualizing the Science: Diagrams and Workflows

    To better understand the concepts discussed, the following diagrams illustrate the proposed mechanisms of action and experimental workflows.

    Mechanism_of_Action cluster_0 D3-Trishomocubane Derivative cluster_1 Neuronal Targets cluster_2 Therapeutic Outcomes Derivative D3-Trishomocubane Derivative DAT Dopamine Transporter (DAT) Derivative->DAT Inhibition NMDA_R NMDA Receptor Derivative->NMDA_R Antagonism Sigma_R Sigma Receptors (σ1, σ2) Derivative->Sigma_R Modulation Dopamine ↑ Synaptic Dopamine DAT->Dopamine Excitotoxicity ↓ Excitotoxicity NMDA_R->Excitotoxicity Neuroprotection Neuroprotection Sigma_R->Neuroprotection Anti_Parkinsonian Anti-Parkinsonian Effects Dopamine->Anti_Parkinsonian Excitotoxicity->Anti_Parkinsonian Neuroprotection->Anti_Parkinsonian

    Caption: Proposed multi-target mechanism of action for D3-trishomocubane derivatives in Parkinson's disease.

    Experimental_Workflow cluster_0 In-Vivo Evaluation cluster_1 In-Vitro Evaluation start_vivo Test Compound Administration (Mice) reserpine Reserpine-Induced Catalepsy Test start_vivo->reserpine oxotremorine Oxotremorine-Induced Tremor Test start_vivo->oxotremorine end_vivo Assessment of Anti-Parkinsonian Activity reserpine->end_vivo oxotremorine->end_vivo start_vitro Compound Incubation with Receptor Membranes sigma_binding Sigma Receptor Binding Assay start_vitro->sigma_binding dat_binding DAT Binding Assay start_vitro->dat_binding nmda_binding NMDA Receptor Binding Assay start_vitro->nmda_binding end_vitro Determination of Binding Affinity (Ki) sigma_binding->end_vitro dat_binding->end_vitro nmda_binding->end_vitro

    Caption: Workflow for the biological evaluation of D3-trishomocubane derivatives.

    Conclusion

    Derivatives of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, particularly the D3-trishomocubyl-4-amines, represent a promising class of compounds for the development of novel anti-Parkinsonian agents. Their unique three-dimensional structure and multi-target mechanism of action, involving the dopamine transporter, NMDA receptors, and sigma receptors, offer the potential for improved therapeutic profiles. While further quantitative structure-activity relationship studies are needed to fully elucidate the optimal substitution patterns for enhanced efficacy and selectivity, the existing data strongly support the continued investigation of this fascinating class of caged molecules in the pursuit of new treatments for neurodegenerative diseases.

    References

    • Influence of trishomocubanes on sigma receptor binding of N-(1-benzyl-piperidin-4-yl)-4-[123I]iodobenzamide in vivo in the rat brain. PubMed. [Link]

    • Oliver, D. W., Dekker, T. G., Snyckers, F. O., & Fourie, T. G. (1991). Synthesis and biological activity of D3-trishomocubyl-4-amines. Journal of Medicinal Chemistry, 34(2), 851–854. [Link]

    • Inhibition of oxotremorine-induced tremors. ResearchGate. [Link]

    • Effects of repeated administration of 0.1 mg/kg reserpine on catalepsy... ResearchGate. [Link]

    • Illustrates the tremorine and oxotremorine antagonism model stepwise.... ResearchGate. [Link]

    • Fokin, A. A., Skliarova, H., Parsons, C. G., & Rodionov, V. N. (2013). Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists. Amino Acids, 44(4), 1145–1151. [Link]

    • Synthesis of New Derivatives of D3 -Trishomocubane. Springer. [Link]

    • Influence of trishomocubanes on sigma receptor binding of N-(1-benzyl-piperidin-4-yl)-4-[123I]iodobenzamide in vivo in the rat brain. PubMed. [Link]

    • Preparative synthesis of pentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-one (D 3-trishomocubanone). ResearchGate. [Link]

    • Oxotremorine-induced Tremor Research Articles - Page 1. R Discovery. [Link]

    • Trishomocubanes: novel sigma ligands modulate cocaine-induced behavioural effects. PubMed. [Link]

    • Experiment 1: Effect of repeated administration of reserpine on... ResearchGate. [Link]

    • Modulation of oxotremorine-induced tremor by central beta-adrenoceptors. PubMed. [Link]

    • Reversal of reserpine-induced catalepsy by selective D1 and D2 dopamine agonists. PubMed. [Link]

    • Ethanolic Extract of Alternanthera Sessilis : A Potential Therapeutic Agent for Behavioral Improvements in Reserpine-Induced Parkinsonian Rats. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

    • Antiviral properties of 4-amino-(D3)-trishomocubanes. PubMed. [Link]

    • Synthesis of vitamin D3 derivatives with nitrogen-linked substituents at A-ring C-2 and evaluation of their vitamin D receptor-mediated transcriptional activity. Royal Society of Chemistry. [Link]

    • Behavioural Effects of Trishomocubanes in Rats With Unilateral 6-hydroxydopamine Lesions. PubMed. [Link]

    • Behavioural Effects of Trishomocubanes in Rats With Unilateral 6-hydroxydopamine Lesions. PubMed. [Link]

    • Axial D 3 -trishomocubane Derivatives with Potential: Dreams or Reality?. ResearchGate. [Link]

    • Trishomocubane as a scaffold for the development of selective dopamine transporter (DAT) ligands. PubMed. [Link]

    • Comparative Molecular Docking Studies of Selected Phytoconstituents on the Dopamine D3 Receptor (PDB ID: 3PBL) as Potential Anti-Parkinson's Agents. MDPI. [Link]

    • The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. MDPI. [Link]

    • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]

    • Mechanisms of NMDA Receptor Inhibition by Biguanide Compounds. MDPI. [Link]

    • Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. ResearchGate. [Link]

    Sources

    Validation

    A Comparative Guide to the Synthesis and Scalability of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

    For researchers and professionals in drug development and materials science, the synthesis of complex polycyclic cage compounds is a significant challenge. Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, a D3-trish...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in drug development and materials science, the synthesis of complex polycyclic cage compounds is a significant challenge. Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, a D3-trishomocubanone, represents a unique scaffold with potential applications in medicinal chemistry and as a building block for advanced materials. This guide provides an in-depth comparison of the primary synthetic routes to this intricate molecule, with a focus on experimental reproducibility and scalability.

    Introduction to the Synthetic Challenge

    The compact and rigid structure of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one presents a formidable synthetic challenge. The construction of its multiple fused rings requires precise stereochemical control and often involves reactions that are difficult to scale. This guide will dissect two prominent synthetic strategies: the classic photochemical approach starting from basic feedstocks and a rearrangement-based route from a more complex cage precursor.

    Route 1: The Classic Photochemical Synthesis

    This route is the most widely documented and has been optimized for multi-gram scale synthesis, making it the current benchmark. It is a three-step process commencing from the readily available starting materials, 1,4-benzoquinone and cyclopentadiene.

    Step 1: Diels-Alder Reaction

    The synthesis begins with a [4+2] cycloaddition, a Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone. This reaction forms the initial endo-adduct, which dimerizes to yield the key intermediate, endo,endo-dicyclopentadiene-1,8-dione. This step is crucial as it efficiently establishes the foundational polycyclic framework. The reaction is typically performed at low temperatures to favor the kinetic endo product.

    Step 2: Intramolecular [2+2] Photocycloaddition

    The cornerstone of this synthetic route is the intramolecular photochemical [2+2] cycloaddition of the dione intermediate. This step is what forms the characteristic cage structure of the trishomocubane system. The reaction is typically carried out by irradiating a solution of the dione with ultraviolet light. The choice of solvent and concentration is critical to minimize intermolecular side reactions and maximize the quantum yield of the desired intramolecular cyclization.

    Step 3: Purification

    The final product is typically purified by column chromatography or recrystallization. The purity can be assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

    Scalability Considerations for the Photochemical Route

    While this route has been successfully scaled to the multi-gram level, the photochemical step presents the most significant challenge for industrial-scale production. The penetration of light into the reaction mixture is limited, and scaling up often requires specialized photochemical reactors to ensure uniform irradiation and efficient conversion. Continuous flow reactors are emerging as a promising technology to overcome these limitations by providing a high surface-area-to-volume ratio, allowing for better light penetration and more precise control over reaction parameters.

    Route 2: The Rearrangement Approach

    An alternative strategy to construct the D3-trishomocubane skeleton involves the acid-catalyzed rearrangement of a different cage compound, pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione, commonly known as Cookson's dione.

    Step 1: Synthesis of Cookson's Dione

    Cookson's dione itself is synthesized via a photochemical [2+2] cycloaddition, but from different starting materials, typically from the Diels-Alder adduct of cyclopentadiene and p-benzoquinone.

    Step 2: Acid-Catalyzed Rearrangement

    The key step in this route is the treatment of Cookson's dione with a strong acid, such as chlorosulfonic acid, which induces a skeletal rearrangement to form a derivative of the D3-trishomocubane cage. While this method can provide access to substituted trishomocubanes, the synthesis of the parent Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one via this route is less direct and often results in a mixture of products.

    Scalability Considerations for the Rearrangement Route

    The scalability of this route is contingent on the efficient synthesis of the starting Cookson's dione. The rearrangement step itself, being a thermal reaction, is generally more amenable to scaling than a photochemical reaction. However, the use of strong and corrosive acids requires specialized equipment and careful handling procedures. Furthermore, the potential for side products and the need for purification of the rearranged product can add complexity to the overall process.

    Comparative Analysis

    FeatureRoute 1: Photochemical SynthesisRoute 2: Rearrangement Approach
    Starting Materials 1,4-Benzoquinone, Cyclopentadiene (readily available)Cookson's dione (requires synthesis)
    Key Reaction Intramolecular [2+2] PhotocycloadditionAcid-catalyzed skeletal rearrangement
    Overall Yield ~39% (optimized for multi-gram scale)Variable, often lower for the parent ketone
    Scalability Challenging due to the photochemical stepPotentially more scalable thermal reaction
    Purity of Final Product Generally good after purificationCan be a mixture of isomers and byproducts
    Experimental Documentation Well-documented with detailed protocolsLess detailed protocols for the parent ketone

    Experimental Protocols

    Route 1: Photochemical Synthesis

    Step 1: Synthesis of endo,endo-dicyclopentadiene-1,8-dione

    A solution of 1,4-benzoquinone in a suitable solvent (e.g., ethanol) is cooled to 0°C. Freshly cracked cyclopentadiene is added dropwise, and the reaction mixture is stirred at low temperature for several hours. The resulting precipitate is filtered, washed, and dried to yield the dione intermediate.

    Step 2: Synthesis of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

    The dione from Step 1 is dissolved in an appropriate solvent (e.g., acetone) and placed in a photochemical reactor. The solution is irradiated with a mercury-xenon lamp for a specified period until the starting material is consumed (monitored by GC/MS). The solvent is then removed under reduced pressure.

    Step 3: Purification

    The crude product is purified by flash chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one.

    Visualizing the Synthetic Pathways

    G cluster_0 Route 1: Photochemical Synthesis 1,4-Benzoquinone 1,4-Benzoquinone Diels-Alder Adduct Diels-Alder Adduct 1,4-Benzoquinone->Diels-Alder Adduct Diels-Alder Cyclopentadiene Cyclopentadiene Cyclopentadiene->Diels-Alder Adduct endo,endo-dicyclopentadiene-1,8-dione endo,endo-dicyclopentadiene-1,8-dione Diels-Alder Adduct->endo,endo-dicyclopentadiene-1,8-dione Dimerization Target_1 Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one endo,endo-dicyclopentadiene-1,8-dione->Target_1 [2+2] Photocycloaddition

    Caption: Synthetic pathway for the photochemical synthesis of the target molecule.

    G cluster_1 Route 2: Rearrangement Approach Cookson's Dione Cookson's Dione Rearrangement Intermediate Rearrangement Intermediate Cookson's Dione->Rearrangement Intermediate Acid-Catalyzed Rearrangement Target_2 Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one Rearrangement Intermediate->Target_2

    Caption: Alternative synthetic pathway via rearrangement of Cookson's dione.

    Conclusion

    The photochemical synthesis starting from 1,4-benzoquinone and cyclopentadiene remains the most reliable and scalable method for producing Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one.[1][2][3] Its well-documented protocol and optimized multi-gram scale synthesis make it the preferred choice for researchers requiring significant quantities of this cage compound. While the rearrangement of Cookson's dione presents an interesting alternative, it is currently less developed for the synthesis of the parent ketone and may be more suitable for accessing specific substituted analogs.[1][4][5] Future advancements in continuous flow photochemistry are poised to further enhance the scalability and efficiency of the primary photochemical route, solidifying its position as the benchmark synthesis.[6][7][8]

    References

    • Kotha, S., & Cheekatla, S. R. (2018). Synthesis of cage [4.4.2]propellanes and D3-trishomocubanes bearing spiro linkage. Journal of Chemical Sciences, 130(1), 171. [Link]

    • Donnelly, K., & Baumann, M. (2021). Scalability of photochemical reactions in continuous flow mode. Reaction Chemistry & Engineering, 6(6), 936-952. [Link]

    • Ghosh, S., et al. (2019). Homocubane Chemistry: Synthesis and Structures of Mono- and Dicobaltaheteroborane Analogues of Tris- and Tetrahomocubanes. ACS Omega, 4(15), 16651-16659. [Link]

    • Gaidai, A. V., et al. (2010). Synthesis of New Derivatives of D3-Trishomocubane. Russian Journal of Organic Chemistry, 46(5), 765-767. [Link]

    • Levandovskiy, I. A., et al. (2018). Efficient synthesis of 4-halo-D3-trishomocubane derivatives. Arkivoc, 2018(7), 1-15. [Link]

    • Oliver, D. W., et al. (1991). Synthesis and biological activity of D3-trishomocubyl-4-amines. Journal of Medicinal Chemistry, 34(2), 851-854. [Link]

    • Eaton, P. E., Hudson, R. A., & Giordano, C. (1974). Trishomocubanone (pentacyclo[4][4][6][8][9][9][10][11]undecan-4-one). Journal of the Chemical Society, Chemical Communications, (23), 978. [Link]

    • NIST. (n.d.). endo-Dicyclopentadiene. In NIST Chemistry WebBook. Retrieved from [Link]

    Sources

    Comparative

    IR spectroscopy absorption bands comparison for Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

    IR Spectroscopy Absorption Bands Comparison for Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one Introduction to Vibrational Spectroscopy of Polycyclic Cages Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, comm...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    IR Spectroscopy Absorption Bands Comparison for Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

    Introduction to Vibrational Spectroscopy of Polycyclic Cages

    Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, commonly referred to as a derivative of the D3-trishomocubanone skeleton, is a highly rigid and sterically strained polycyclic cage molecule. In drug development and high-energy materials research, verifying the structural integrity of this pentacyclic framework is critical. Infrared (IR) spectroscopy serves as a primary diagnostic tool, specifically by analyzing the carbonyl ( νC=O​ ) stretching frequency. Due to the unique transannular interactions and severe Baeyer strain inherent in the cage skeleton, the C=O absorption band deviates significantly from standard aliphatic or unstrained cyclic ketones.

    Mechanistic Causality: Ring Strain and Force Constants

    To understand the spectral signature of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, one must examine the causality between molecular geometry and vibrational mechanics. In unstrained six-membered cyclic ketones (e.g., cyclohexanone), the carbonyl carbon is sp2 hybridized with ideal ~120° bond angles, yielding a νC=O​ stretch at ~1715 cm⁻¹.

    However, in the trishomocubane framework, the internal C-C-C bond angles are constrained to approximately 90–100°. To accommodate this severe angle strain, the carbonyl carbon directs more p -character into the endocyclic C-C bonds. Consequently, a higher proportion of s -character is forced into the exocyclic C=O double bond. Increased s -character shortens the C=O bond and increases its force constant ( k ). According to Hooke's Law ( ν=2πc1​μk​​ ), a higher force constant directly translates to a higher vibrational frequency. As a result, the carbonyl stretch in trishomocubanone derivatives blue-shifts into the 1735–1750 cm⁻¹ region ()[1].

    G N1 Polycyclic Cage Structure (Trishomocubane Skeleton) N2 Increased Angle Strain (< 109.5° C-C-C angles) N1->N2 N3 Rehybridization (Increased s-character in C=O) N2->N3 N4 Higher Force Constant (k) for C=O Bond N3->N4 N5 Blue Shift in IR Spectrum (νC=O > 1730 cm⁻¹) N4->N5

    Figure 1: Mechanistic pathway linking cage ring strain to blue-shifted IR frequencies.

    Comparative IR Absorption Data

    To objectively evaluate the performance of IR spectroscopy in identifying Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, we must benchmark its spectral signature against alternative cyclic and cage ketones. The table below illustrates how progressive ring strain directly correlates with the νC=O​ wavenumber.

    CompoundRing System / Type νC=O​ (cm⁻¹)Structural Strain Level
    Cyclohexanone6-membered ring~1715Minimal (Unstrained)
    AdamantanonePolycyclic (Fused chairs)~1718Low
    Cyclopentanone5-membered ring~1740–1750Moderate
    Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one Trishomocubane Cage ~1740–1745 High
    Pentacycloundecane-8,11-dionePCU Cage~1730–1740High
    Cyclobutanone4-membered ring~1780Very High

    Data synthesized from foundational spectroscopic studies on polycyclic compounds ()[2] and ()[3].

    Experimental Protocol: High-Resolution FTIR Analysis

    As a Senior Application Scientist, I strongly recommend Attenuated Total Reflectance (ATR) FTIR over traditional KBr pellet methods for analyzing polycyclic cage compounds. Cage ketones can occasionally exhibit polymorphism or undergo partial enolization in polar matrices under high pressure (such as during KBr pressing). ATR provides a self-validating, non-destructive methodology that preserves the neat crystalline state of the sample.

    Step-by-Step Methodology:

    • Instrument Calibration: Initialize the FTIR spectrometer equipped with a Diamond ATR crystal. Run a polystyrene standard film to verify wavenumber accuracy (specifically validating the 1601 cm⁻¹ reference peak).

    • Background Acquisition: Collect a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹. Ensure the ATR crystal is meticulously cleaned with isopropanol and completely dry.

      • Causality: Water vapor and CO₂ absorb strongly in the IR region. A fresh background ensures accurate environmental subtraction, preventing false peaks near 1650 cm⁻¹ (water bending) that could obscure or convolute the carbonyl region.

    • Sample Application: Deposit 2–5 mg of crystalline Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one directly onto the center of the diamond crystal.

    • Pressure Application: Lower the ATR anvil to apply consistent pressure until the software indicates optimal contact.

      • Causality: Intimate contact between the high-refractive-index crystal and the sample is required to ensure the evanescent IR wave penetrates the sample adequately, maximizing the signal-to-noise ratio without crushing the molecular lattice.

    • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

    • Spectral Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth. Perform baseline correction and identify the prominent νC=O​ band at ~1744 cm⁻¹ alongside the characteristic C-H stretching vibrations of the rigid cage at 2980–2850 cm⁻¹ ()[1].

    G A Sample Preparation (Neat Crystal on Diamond ATR) C FTIR Data Acquisition (32 Scans, 4000-400 cm⁻¹) A->C B Background Scan (Air/Blank Subtraction) B->C D Spectral Processing (ATR & Baseline Correction) C->D E Band Assignment (Identify νC=O at ~1744 cm⁻¹) D->E

    Figure 2: Self-validating workflow for ATR-FTIR analysis of polycyclic cage ketones.

    Conclusion

    The IR absorption profile of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one serves as a definitive, quantifiable fingerprint of its highly strained topology. By comparing its ~1744 cm⁻¹ carbonyl stretch to unstrained alternatives like adamantanone (~1718 cm⁻¹), researchers can rapidly and objectively validate the successful synthesis of the trishomocubane skeleton prior to downstream functionalization or pharmacological screening.

    References

    • Synthesis of cage [4.4.2]propellanes and -trishomocubanes bearing spiro linkage. Indian Academy of Sciences. Available at:[Link]

    • Interconvertions between δ-Lactam and δ-Lactone Derivatives Initiated by Unique Transannular Interactions of the Rigid Cyclohexane Boat Structure in Pentacycloundecane. The Journal of Organic Chemistry. Available at:[Link]

    • Efficient synthesis of 4-halo-D3-trishomocubane derivatives. ResearchGate (Arkivoc). Available at:[Link]

    • Homocubane Chemistry: Synthesis and Structures of Mono- and Dicobaltaheteroborane Analogues of Tris- and Tetrahomocubanes. ACS Omega. Available at:[Link]

    Sources

    Validation

    Evaluating thermal stability of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one against other polycyclic cages

    Evaluating the Thermal Stability of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one: A Comparative Guide to Polycyclic Cage Scaffolds Polycyclic cage compounds represent a unique frontier in both medicinal chemistry...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Evaluating the Thermal Stability of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one: A Comparative Guide to Polycyclic Cage Scaffolds

    Polycyclic cage compounds represent a unique frontier in both medicinal chemistry and materials science. Their rigid, three-dimensional architectures make them ideal bioisosteres for drug development and excellent precursors for high-energy-density materials. However, evaluating their viability for these applications requires a rigorous understanding of their thermal stability.

    This guide provides an objective, data-driven comparison of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one (a highly stable D3​ -trishomocubanone derivative) against two benchmark polycyclic cages: the nearly strain-free Adamantane and the highly strained Cubane .

    The Mechanistic Duality: Thermodynamic vs. Kinetic Stability

    When evaluating polycyclic cages, thermal stability cannot be viewed as a single metric. It is governed by a delicate balance between thermodynamic strain and kinetic barriers.

    • The Thermodynamic Sink (Adamantane): Adamantane is composed of four fused chair-conformation cyclohexane rings. Because its bond angles closely approximate the ideal tetrahedral angle (109.5°), it possesses a remarkably low strain energy of ~6.48 kcal/mol 1. This makes it thermodynamically stable, capable of surviving temperatures exceeding 400 °C without decomposition.

    • The Kinetic Survivor (Cubane): Cubane forces its carbon atoms into 90° bond angles, resulting in a massive thermodynamic penalty (strain energy of 161.5 kcal/mol) 2. However, because concerted ring-opening pathways are symmetry-forbidden by Woodward-Hoffmann rules, the molecule is kinetically trapped. It requires an activation energy ( Ea​ ) of ~43 kcal/mol to break a C–C bond, allowing it to remain stable up to 220 °C before explosive decomposition occurs.

    • The Balanced Scaffold (Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one): This trishomocubanone derivative strikes an optimal balance. It possesses moderate torsional and angle strain (~45 kcal/mol) but benefits from the same symmetry-forbidden kinetic protection as cubane. This structural compromise yields a highly dense, rigid scaffold that exhibits robust kinetic and thermal stability, making it an exceptional intermediate for advanced energetic materials and pharmaceuticals 3.

    Quantitative Performance Comparison

    The following table summarizes the thermal and physical properties of the target compound against the benchmark alternatives.

    CompoundScaffold TypeStrain Energy (kcal/mol)Melting Point (°C)Decomposition Onset (°C)Density (g/cm³)
    Adamantane Unstrained Diamondoid6.48270 (Sublimes)> 4001.07
    Pentacyclo[...]undecan-3-one Moderate Strain Cage~45.0140–142 4> 250~1.25
    Cubane Highly Strained Cubic161.5130–131~2201.29

    Experimental Workflows for Thermal Evaluation

    To objectively validate the thermal stability of polycyclic cages, researchers must decouple phase transitions (melting/sublimation) from actual chemical degradation (ring-opening). The following self-validating protocols achieve this.

    Protocol 1: Coupled TGA-DSC for Kinetic Stability Profiling

    Objective: To isolate the kinetic barrier to thermal decomposition ( Ea​ ) from physical phase transitions. Causality: Polycyclic cages have a high propensity to sublime before they melt or decompose. Standard open-pan analysis will register mass loss as "decomposition" when it is merely volatilization. A hermetically sealed system is required to suppress sublimation, ensuring the endotherm observed is a true melting point and the exotherm is true homolytic ring-opening.

    Step-by-Step Methodology:

    • System Calibration (Self-Validation): Calibrate the Differential Scanning Calorimeter (DSC) heat flow and temperature using a high-purity Indium standard (mp 156.6 °C). This ensures absolute thermal accuracy in the exact temperature range where trishomocubanones undergo phase transitions.

    • Sample Encapsulation: Weigh 2.0–5.0 mg of Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one into an aluminum pan. Seal hermetically with a lid containing a laser-drilled 50 µm pinhole. Why? The pinhole regulates internal vapor pressure, preventing catastrophic pan rupture while artificially suppressing premature mass loss via sublimation.

    • Atmosphere Control: Purge the furnace with high-purity N2​ gas at a flow rate of 50 mL/min. Why? Inert gas decouples pure thermal homolysis (inherent cage stability) from oxidative degradation, ensuring the measured Ea​ reflects the strength of the carbon skeleton.

    • Dynamic Heating & Kinetic Modeling: Run the sample across multiple dynamic heating rates ( β = 5, 10, 15, 20 °C/min) from 25 °C to 400 °C. Use the shift in the decomposition exotherm peak to calculate the activation energy ( Ea​ ) via the Kissinger-Akahira-Sunose (KAS) isoconversional method.

    Protocol 2: Isoperibol Bomb Calorimetry for Thermodynamic Strain Mapping

    Objective: To empirically determine the total strain energy of the polycyclic scaffold. Causality: Strain energy cannot be measured directly by spectroscopy; it must be derived macroscopically from the standard enthalpy of combustion ( ΔHc∘​ ). By comparing the experimental heat of formation to a theoretical strain-free model, the exact thermodynamic penalty of the cage is quantified.

    Step-by-Step Methodology:

    • System Calibration (Self-Validation): Combust a NIST-traceable benzoic acid pellet to determine the exact energy equivalent (heat capacity) of the calorimeter system.

    • Sample Preparation: Press ~0.5 g of the cage compound into a dense pellet. Why? Powders of highly strained cages combust too rapidly, often scattering unburned material into the cold zones of the bomb, leading to artificially low ΔHc​ readings.

    • Combustion: Place the pellet in a platinum crucible. Pressurize the bomb with pure O2​ to 30 atm. Ignite via a predefined electrical pulse through a cotton thread.

    • Post-Run Validation: Wash the bomb interior with distilled water and titrate for nitric acid (formed from trace N2​ in the O2​ purge). Subtract this extraneous heat from the total ΔHc​ . Critical Check: If any visible soot remains in the crucible, combustion was incomplete; the run is invalidated and must be discarded.

    • Data Translation: Convert the validated ΔHc∘​ to the standard enthalpy of formation ( ΔHf∘​ ) using Hess's Law. Compute the strain energy by subtracting the ΔHf∘​ of a theoretical strain-free group-equivalent model.

    Workflow Visualization

    ThermalStability cluster_0 Kinetic Stability Evaluation cluster_1 Thermodynamic Profiling Start Polycyclic Cage Sample (e.g., D3-Trishomocubanone) TGA TGA (Mass Loss) Start->TGA DSC DSC (Heat Flow) Start->DSC Calorimetry Bomb Calorimetry Start->Calorimetry Kinetics Kissinger Method (Ea) TGA->Kinetics DSC->Kinetics Profile Comprehensive Thermal Stability Profile Kinetics->Profile Kinetic Limit Strain Homodesmotic Calc Calorimetry->Strain Strain->Profile Strain Energy

    Workflow for evaluating kinetic and thermodynamic stability of polycyclic cage compounds.

    References

    • Predicting Hydrocarbon Strain Energy via a Group Equivalent Machine Learning Approach | ACS Publications URL:[Link]

    • Cubane: 50 Years Later | Chemical Reviews | ACS Publications URL:[Link]

    • Synthesis and energetic properties of homocubane based high energy density materials | ResearchGate URL:[Link]

    • Efficient synthesis of 4-halo-D3-trishomocubane derivatives | Arkat USA URL:[Link]

    • Molecular Acrobatics in Polycyclic Frames: Synthesis of “Kurmanediol” via Post-synthetic Modification of Cage Molecules | ACS Publications URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one proper disposal procedures

    As a Senior Application Scientist, I frequently consult on the operational handling and lifecycle management of highly strained polycyclic cage compounds. Pentacyclo[6.3.0.0^{2,7}.0^{4,11}.0^{5,9}]undecan-3-one (CAS 6964...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently consult on the operational handling and lifecycle management of highly strained polycyclic cage compounds. Pentacyclo[6.3.0.0^{2,7}.0^{4,11}.0^{5,9}]undecan-3-one (CAS 69649-19-0) represents a unique class of dense, lipophilic ketones. Because of the thermodynamic strain inherent in its pentacyclic skeleton, standard disposal protocols must be strictly modified. Improper disposal—such as mixing with Lewis acids or strong oxidizers—can trigger unintended, exothermic skeletal rearrangements[1].

    This guide provides a self-validating, step-by-step operational and disposal methodology to ensure absolute laboratory safety, regulatory compliance, and scientific integrity.

    Physicochemical Profiling & Operational Causality

    To design a safe handling and disposal protocol, we must first establish the quantitative constraints of the molecule. The following table summarizes the critical physicochemical data and the direct operational causality derived from these metrics[2].

    PropertyValueCausality / Operational Impact
    CAS Number 69649-19-0Primary identifier for Safety Data Sheet (SDS) and regulatory tracking.
    Molecular Formula C₁₁H₁₂OHigh carbon-to-oxygen ratio dictates extreme lipophilicity and poor aqueous solubility.
    Density 1.384 g/cm³Denser than water; will form the bottom layer in non-halogenated aqueous extractions.
    Boiling Point 290.6 °CLow volatility reduces inhalation risk at room temperature but requires high-temp incineration.
    Flash Point 122 °CCombustible but not highly flammable; requires an active, sustained ignition source.
    LogP 1.33High partition coefficient; readily absorbs into organic polymers (avoid prolonged contact with certain plastics).

    Experimental Handling & Reaction Workflow

    When utilizing this cage ketone in drug development or materials science, maintaining the integrity of the pentacyclic core is paramount until targeted functionalization occurs. Every step in this workflow is designed to be self-validating.

    Step-by-Step Handling Protocol:

    • Atmospheric Control: Purge the primary reaction vessel with ultra-high purity Argon. Causality: While the ketone itself is stable, intermediate enolates formed during functionalization are highly susceptible to oxidation. Argon displacement prevents aerobic degradation.

    • Solvent Selection: Dissolve the compound in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM). Causality: The high LogP indicates strong lipophilicity. Non-polar or slightly polar aprotic solvents ensure complete solvation without engaging in hydrogen-bonding networks that could hinder nucleophilic attack at the carbonyl carbon.

    • Catalyst Introduction: If initiating a rearrangement or functionalization, introduce Lewis acids (e.g., BF₃·OEt₂) dropwise at -78°C. Causality: Lewis acids can trigger the thermodynamic rearrangement of the pentacyclo-undecane skeleton[1]. Cryogenic conditions kinetically control the reaction, preventing runaway exothermic ring-opening.

    • Self-Validation Step: Monitor the reaction via GC-MS. The disappearance of the parent mass (m/z 160.2) confirms complete conversion, dictating that the subsequent disposal will handle derivatized products rather than the pristine ketone.

    Proper Disposal Procedures (The Self-Validating Protocol)

    Disposal of highly strained cage compounds must avoid the "mixed organic waste" trap. Combining this compound with random laboratory waste—particularly acidic or oxidizing streams—can lead to delayed, dangerous reactions[3].

    Step-by-Step Disposal & Destruction Plan:

    • Phase 1: Quenching and Dilution

      • Action: Transfer residual Pentacyclo[6.3.0.0^{2,7}.0^{4,11}.0^{5,9}]undecan-3-one into a dedicated quenching flask. Dilute with a 5-fold volumetric excess of Isopropanol (IPA).

      • Causality: IPA acts as a mild, non-reactive diluent that lowers the concentration of the strained compound, mitigating the risk of localized concentration gradients and reducing the overall energy density of the solution.

    • Phase 2: Neutralization (Self-Validating)

      • Action: If the compound was subjected to acidic or basic conditions during the experiment, neutralize the solution to pH 7.0 using 1M HCl or 1M NaOH.

      • Validation: Use a calibrated pH probe (not litmus paper) to verify the pH is exactly 7.0 ± 0.2.

      • Causality: A strictly neutral pH ensures that no residual acid/base catalysts remain active to initiate spontaneous skeletal rearrangements in the waste carboy[3].

    • Phase 3: Segregation

      • Action: Pour the neutralized, diluted mixture into a specifically labeled "Non-Halogenated Organic Waste - Strained Polycyclics" high-density polyethylene (HDPE) container.

      • Causality: HDPE is highly resistant to lipophilic ketones. Segregating this from halogenated waste prevents the formation of highly toxic, volatile byproducts during the final incineration phase.

    • Phase 4: Thermal Destruction (Incineration)

      • Action: Contract a certified waste management facility to dispose of the carboy via high-temperature rotary kiln incineration (minimum 1000°C with a 2-second residence time).

      • Causality: The high thermal stability (Boiling Point 290.6°C) and dense carbon framework require extreme temperatures to ensure complete combustion into CO₂ and H₂O, preventing the release of intact organic fragments into the atmosphere[2].

    Visualized Disposal Workflow

    DisposalWorkflow Start Waste Generation: Pentacyclo-undecanone Quench Phase 1: Quenching (Dilute in IPA) Start->Quench Transfer Neutralize Phase 2: Neutralization (Validate pH 7.0 ± 0.2) Quench->Neutralize Buffer Addition Segregate Phase 3: Segregation (HDPE Organic Waste) Neutralize->Segregate pH Verified Incinerate Phase 4: Thermal Destruction (>1000°C Incineration) Segregate->Incinerate Transport

    Workflow for the safe quenching, segregation, and thermal destruction of polycyclic cage ketones.

    References

    • Marchand, A. P., et al. "Thermodynamic rearrangement of the pentacyclo[5.4.0.02,6.03,10.05,9]undecane skeleton." Tetrahedron. URL: [Link]

    • Kent, G. J., et al. "Syntheses and relative stability of (D3)-trishomocubane (pentacyclo[6.3.0.02,6.03,10.05,9]undecane), the pentacycloundecane stabilomer." Journal of Organic Chemistry, 1977. URL: [Link]

    • NextSDS. "Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one — Chemical Substance Information." NextSDS Regulatory Database. URL: [Link]

    Sources

    Handling

    Personal protective equipment for handling Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

    Executive Summary & Chemical Profile Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one (CAS: 69649-19-0) is a rigid, polycyclic cage ketone utilized as a highly specialized scaffold in drug discovery and materials sci...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Chemical Profile

    Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one (CAS: 69649-19-0) is a rigid, polycyclic cage ketone utilized as a highly specialized scaffold in drug discovery and materials science. Because of its unique architecture, it presents specific handling challenges. It is classified as a combustible solid and carries a Water Hazard Class 3 (WGK 3) designation, meaning it is severely hazardous to aquatic environments 1.

    This guide provides a self-validating, causality-driven operational framework to ensure absolute laboratory safety, regulatory compliance, and experimental integrity.

    Physicochemical Hazard Profile

    Understanding the physical properties is the first step in designing a robust safety protocol.

    PropertyValueSafety Implication
    Molecular Formula C₁₁H₁₂ONon-halogenated; dictates waste segregation.
    Molecular Weight 160.21 g/mol Moderate size; respirable if aerosolized.
    Boiling Point 290.6°CLow volatility at room temperature; inhalation risk is primarily particulate rather than vapor 2.
    Flash Point 122°CCombustible solid. Dust clouds can ignite if exposed to static discharge 2.
    LogP 1.33Moderately lipophilic. Can penetrate the stratum corneum if dissolved in organic carrier solvents (e.g., DMSO, DCM) 2.
    Density 1.384 g/cm³Heavier than water; will sink and persist in aqueous systems (WGK 3) 2.

    Causality-Driven PPE Matrix

    Do not simply wear standard lab attire; your Personal Protective Equipment (PPE) must be tailored to the mechanistic risks of the compound. Because the compound has a LogP of 1.33, it is lipophilic enough to cross biological membranes when solvated. Furthermore, its flash point of 122°C necessitates precautions against static discharge during powder transfer 3.

    PPE CategorySpecificationCausality / Scientific Rationale
    Eye/Face ANSI Z87.1 tight-fitting chemical splash gogglesProtects against fine particulates and solvent splashes during dissolution. Standard safety glasses lack orbital seals.
    Hands (Dry) 100% Nitrile (Minimum 5 mil thickness)Nitrile provides an excellent barrier against dry polycyclic ketones.
    Hands (Solvated) Double-gloving (Nitrile inner, Butyl rubber outer)If dissolving the compound in DMSO or DCM, the carrier solvent acts as a permeation enhancer. Butyl rubber prevents solvent breakthrough.
    Body Flame-Resistant (FR) Nomex Lab CoatMitigates risk from the compound's combustibility (Flash Point 122°C).
    Respiratory N95 or P100 Particulate RespiratorEssential when weighing bulk powder outside a fume hood to prevent inhalation of aerosolized cage compounds.

    Operational Workflow & Handling Protocols

    To ensure trustworthiness and reproducibility, every handling step must be a self-validating system.

    Protocol A: Precision Weighing and Transfer

    Objective: Prevent static-induced ignition and particulate aerosolization.

    • Environment Preparation: Ensure the chemical fume hood has a linear face velocity of 80–100 feet per minute (fpm).

    • Static Mitigation: Pass a static-eliminating ionizer over the analytical balance and the weighing paper. Rationale: Combustible solids with flash points >100°C can still form explosive dust clouds; neutralizing static prevents micro-sparks.

    • Transfer: Use a grounded, conductive stainless-steel spatula. Avoid plastic spatulas which generate triboelectric charges.

    • Validation: Weigh the compound inside a draft shield to prevent hood turbulence from dispersing the powder. Cap the vial immediately after transfer.

    Protocol B: Dissolution and Reaction Setup

    Objective: Maintain a closed system to prevent exposure to solvated lipophilic compounds.

    • Solvent Selection: Choose the appropriate solvent (e.g., anhydrous THF or DCM) based on your synthetic route.

    • Closed-System Addition: Place the sealed vial containing the compound under an inert atmosphere (Nitrogen or Argon) using a Schlenk line.

    • Syringe Transfer: Inject the solvent slowly through a septum. Rationale: Rapid addition can cause localized exothermic dissolution, leading to pressure buildup and aerosolization of the lipophilic mixture.

    • Agitation: Use magnetic stirring rather than manual shaking to minimize the risk of container breach.

    Spill Response and Disposal Plan

    Because Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one is a WGK 3 substance (severely hazardous to water), under no circumstances should spills be washed into the sink 4.

    Spill Mitigation Protocol
    • Isolate: Evacuate personnel from the immediate vicinity and increase fume hood ventilation.

    • Contain (Dry Spill): Gently cover the powder with a damp, inert absorbent pad to suppress dust. Do not sweep dry powder.

    • Contain (Solvated Spill): Apply an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite) around the perimeter of the spill, working inward 3.

    • Collect: Use non-sparking tools to scoop the absorbed material into a rigid, sealable polyethylene container.

    Disposal Plan
    • Segregation: Label the waste container explicitly as "Non-Halogenated Organic Waste - WGK 3".

    • Prohibition: Do not mix with aqueous waste streams or halogenated solvents, as this complicates incineration logistics.

    • Destruction: The compound must be disposed of via high-temperature incineration in a licensed apparatus equipped with an afterburner and scrubber.

    Visualized Safety Workflow

    G S1 1. Storage Retrieval (Cool, Dry, Sealed) S2 2. PPE Donning (Nitrile, P100, Goggles) S1->S2 S3 3. Fume Hood Transfer (Anti-static, Draft Shield) S2->S3 S4 4. Reaction Setup (Closed System) S3->S4 Spill Spill Mitigation (Inert Absorbent) S3->Spill If Spilled S5 5. Waste Segregation (WGK 3, Halogen-Free) S4->S5 Spill->S5

    Workflow for handling Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one.

    References

    • Guidechem. "Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one 69649-19-0: Properties and Safety.
    • NextSDS. "Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one — Chemical Substance Information.
    • Fisher Scientific. "SAFETY DATA SHEET: Handling and Disposal of Combustible Organic Solids.
    • Benchchem. "Personal protective equipment for handling WGK 3 Combustible Solids.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one
    Reactant of Route 2
    Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one
    © Copyright 2026 BenchChem. All Rights Reserved.